molecular formula C6H7ClN2 B1197945 2-Chloro-1,4-diaminobenzene CAS No. 615-66-7

2-Chloro-1,4-diaminobenzene

Cat. No.: B1197945
CAS No.: 615-66-7
M. Wt: 142.58 g/mol
InChI Key: MGLZGLAFFOMWPB-UHFFFAOYSA-N
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Description

2-chloro-1,4-phenylenediamine is a diamine that is 1,4-phenylenediamine substituted at position 2 by a chloro group. It has a role as a dye. It is a diamine and a member of monochlorobenzenes. It derives from a 1,4-phenylenediamine. It is a conjugate base of a 2-chloro-1,4-phenylenediaminium.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzene-1,4-diamine
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InChI

InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
Source PubChem
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InChI Key

MGLZGLAFFOMWPB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7ClN2
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Related CAS

615-46-3 (di-hydrochloride), 61702-44-1 (sulfate[1:1]), 6219-71-2 (unspecified sulfate)
Record name 2-Chloro-p-phenylenediamine
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DSSTOX Substance ID

DTXSID3043944
Record name 2-Chloro-1,4-diaminobenzene
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Molecular Weight

142.58 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 2-Chloro-p-phenylenediamine
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CAS No.

615-66-7
Record name 2-Chloro-p-phenylenediamine
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Record name 2-Chloro-p-phenylenediamine
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Record name 1,4-Benzenediamine, 2-chloro-
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Record name 2-Chloro-1,4-diaminobenzene
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Record name 2-CHLORO-P-PHENYLENEDIAMINE
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Record name 2-CHLORO-P-PHENYLENEDIAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-diaminobenzene, also known as 2-chloro-p-phenylenediamine, is an aromatic amine with the chemical formula C₆H₇ClN₂.[1][2] It is a diamine that is a derivative of 1,4-phenylenediamine, substituted with a chloro group at the second position.[1][2] This compound typically appears as a white to light yellow or gray to brown crystalline powder.[1][3] It serves as a crucial intermediate in the synthesis of various dyes and pigments, particularly in the textile and printing industries.[3][4] Additionally, its versatile reactivity makes it a valuable building block in the pharmaceutical and agrochemical sectors.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₇ClN₂[1][2]
Molecular Weight 142.59 g/mol [2][4]
Appearance White to Gray to Brown powder/crystal[1][3]
Melting Point 62-66 °C[4]
Boiling Point 287.9 ± 20.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Water Solubility Sparingly soluble[1][3]
Solubility in other solvents Soluble in DMSO, slightly soluble in Methanol
logP (n-octanol/water) 0.57 - 1.6[4]
pKa (Predicted) 4.80 ± 0.10[1][3]
Flash Point 127.9 ± 21.8 °C[4]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C
Refractive Index 1.671[4]
Maximum Absorption (λmax) 318 nm (in Ethanol)[1][3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method, a standard technique for organic compounds.[5]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[5][6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or an electronic temperature sensor.[7]

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire solid phase has transformed into a liquid is the final melting point. The melting range provides an indication of the substance's purity.[8]

Boiling Point Determination (OECD 103)

The boiling point is determined following the OECD Test Guideline 103, which outlines several methods. The dynamic method is described here.[9][10]

  • Principle: The boiling point is the temperature at which the vapor pressure of the substance equals the surrounding atmospheric pressure.[9]

  • Apparatus: A suitable apparatus is used where the sample is heated, and the vapor pressure is measured at different temperatures.

  • Procedure: The temperature of the substance is gradually increased while monitoring its vapor pressure. The temperature at which the vapor pressure reaches 101.325 kPa is recorded as the boiling point.[9]

  • Correction: The observed boiling point may need to be corrected for atmospheric pressure if it deviates from the standard pressure.

Water Solubility (Shake-Flask Method - OECD 105)

The shake-flask method is a standard procedure for determining the water solubility of chemical substances and is detailed in OECD Guideline 105.[11][12]

  • Principle: An excess amount of the solid is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined.[13]

  • Procedure:

    • An excess of this compound is added to a known volume of distilled water in a flask.

    • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20-25°C) for a sufficient period to achieve equilibrium (e.g., 24-48 hours).[14]

    • After equilibration, the mixture is allowed to stand to let undissolved solids settle.

  • Analysis: A sample of the clear aqueous phase is carefully removed and centrifuged or filtered to remove any remaining solid particles. The concentration of this compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13]

Partition Coefficient (n-octanol/water) (HPLC Method - OECD 117)

The n-octanol/water partition coefficient (logP) is a measure of a substance's lipophilicity and can be efficiently determined using the HPLC method as described in OECD Guideline 117.[1][15]

  • Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its logP value.[16]

  • Procedure:

    • A reversed-phase HPLC system with a C18 column is used.

    • A series of reference compounds with known logP values are injected to create a calibration curve of retention time versus logP.

    • A solution of this compound is then injected under the same isocratic conditions.[1]

  • Calculation: The retention time of this compound is measured, and its logP value is determined by interpolation from the calibration curve.[1][16] This method is suitable for logP values in the range of 0 to 6.[17]

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Synthesis_Workflow cluster_start Starting Material cluster_process Process Steps cluster_end Final Product start 2-Chloro-1,4-phenylenediamine sulfate dissolve Dissolve in Water start->dissolve neutralize Neutralize with NaOH solution dissolve->neutralize extract Extract with Ethyl Ether neutralize->extract remove_solvent Remove Ether (e.g., Rotary Evaporator) extract->remove_solvent recrystallize Recrystallize from Chlorobenzene remove_solvent->recrystallize dry Dry the crystals recrystallize->dry end_product Pure this compound dry->end_product

Caption: Synthesis workflow for this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography (GC) Analysis cluster_detection Detection & Data Analysis cluster_result Result sample Sample containing This compound dissolve Dissolve in appropriate solvent sample->dissolve derivatize Derivatize (optional, e.g., with heptafluorobutyric anhydride) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on capillary column inject->separate detect Detect with Mass Spectrometer (MS) or FID separate->detect analyze Analyze chromatogram detect->analyze quantify Quantify using calibration curve analyze->quantify result Concentration of This compound quantify->result

Caption: General analytical workflow for this compound by GC.

References

A Technical Guide to the Spectral Analysis of 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-1,4-diaminobenzene (CAS No: 615-66-7), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of fully assigned public spectral data, this document combines reported data with theoretical predictions based on the compound's structure, offering a robust reference for analytical and research purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. For this compound, the presence of the benzene ring conjugated with two amino groups constitutes a strong chromophore, leading to absorption in the ultraviolet region.

Data Presentation: UV-Vis Spectral Data

The maximum absorption wavelength (λmax) for this compound has been reported in the literature.

ParameterValueSolventReference
λmax318 nmEthanol (EtOH)[1][2]
Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of this compound is as follows:

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a UV-grade solvent, such as ethanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL). From this stock, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).[3][4]

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent (ethanol) to correct for solvent absorption and instrumental noise.[5]

  • Sample Measurement: Rinse and fill a quartz cuvette with the prepared sample solution. Place the cuvette in the sample holder of the spectrophotometer.

  • Data Acquisition: Scan the sample across a wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λmax).[5][6]

Infrared (IR) Spectroscopy

Data Presentation: Predicted IR Absorption Bands

The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H Stretch (Asymmetric & Symmetric)Primary Amine (-NH₂)Medium-Strong
3100 - 3000C-H StretchAromatic RingMedium-Weak
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium-Strong
1600 - 1450C=C StretchAromatic RingMedium
1350 - 1250C-N StretchAromatic AmineStrong
1100 - 1000C-Cl StretchAryl HalideStrong
900 - 675C-H Bend (Out-of-plane)Aromatic RingStrong

These are typical ranges and can vary based on the molecular environment and sample state.[7][8]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

As this compound is a solid at room temperature, the following protocol for analysis using an Attenuated Total Reflectance (ATR) or thin solid film method is recommended.[9]

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an ATR accessory.

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol or ethanol and allowing it to dry completely.[10]

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound powder directly onto the crystal, ensuring complete coverage.[10]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (~10-20 mg) of the solid in a volatile solvent (e.g., methylene chloride or acetone).[11]

    • Drop a small amount of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[11]

  • Data Acquisition: Place the sample (ATR or salt plate) into the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Process the resulting interferogram with a Fourier transform to obtain the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Below are the predicted ¹H and ¹³C NMR spectral characteristics for this compound.

Data Presentation: Predicted ¹H NMR Spectral Data

The structure of this compound suggests a specific pattern for the aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8 - 7.0Doublet (d)1HH-3
~6.6 - 6.8Doublet of Doublets (dd)1HH-5
~6.5 - 6.7Doublet (d)1HH-6
~3.5 - 4.5Broad Singlet (br s)4H-NH₂ (2 groups)

Note: Chemical shifts are highly dependent on the solvent used. The signals from the -NH₂ protons are often broad and their chemical shift can vary significantly with concentration, temperature, and solvent. They may also exchange with D₂O.[8]

Data Presentation: Predicted ¹³C NMR Spectral Data

Due to the molecule's lack of symmetry, six distinct signals are expected for the six carbons in the benzene ring.

Predicted Chemical Shift (δ, ppm)Assignment
~140 - 145C4-NH₂
~138 - 142C1-NH₂
~120 - 130C2-Cl
~118 - 122C6
~116 - 120C3
~114 - 118C5

Note: These are estimated chemical shift ranges for aromatic amines and halogenated benzenes. Carbons directly attached to nitrogen appear in the 10-65 ppm region, but in this aromatic system, they are significantly downfield.[8]

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is provided below.

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[12]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.[12][13]

    • Ensure the solid is fully dissolved. Gentle vortexing or sonication may be applied.

    • Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.[12]

  • Instrumentation: Place the NMR tube into the spinner turbine and adjust its depth using a gauge. Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming (manual or automatic) to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[12]

    • Tuning: Tune the probe to the desired nucleus (¹H or ¹³C).

    • Acquisition: Set the appropriate spectral parameters (e.g., spectral width, number of scans, relaxation delay) and acquire the data. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound such as this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound This compound (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR ~10-50 mg Prep_IR Prepare ATR Sample or Thin Film Sample->Prep_IR ~1-10 mg Prep_UV Dissolve in UV-Grade Solvent Sample->Prep_UV ~1 mg Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Analysis_NMR NMR Spectra Chemical Shifts (δ) Coupling Constants (J) Integration Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum Wavenumbers (cm⁻¹) Functional Groups Acq_IR->Analysis_IR Analysis_UV UV-Vis Spectrum λmax Acq_UV->Analysis_UV Conclusion Structural Confirmation & Purity Assessment Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_UV->Conclusion

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethyl-1,4-benzenediol (CAS Number: 608-43-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2,3-dimethyl-1,4-benzenediol, also known as 2,3-dimethylhydroquinone. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical and Physical Properties

2,3-Dimethyl-1,4-benzenediol is an aromatic organic compound characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and two methyl groups at positions 2 and 3. Its chemical structure and properties make it a subject of interest in various chemical and biological studies.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2,3-dimethyl-1,4-benzenediol.

PropertyValueReference
CAS Number 608-43-5[1][2][3]
Molecular Formula C₈H₁₀O₂[1][2][3]
Molecular Weight 138.16 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 223-225 °C[4]
Boiling Point 279 °C (estimated)[2]
Solubility Sparingly soluble in water.[2]
IUPAC Name 2,3-dimethylbenzene-1,4-diol[1]
Synonyms 2,3-Dimethylhydroquinone, o-Xylohydroquinone[3]
Spectral Data

While specific spectral data from the search results is limited, typical analytical techniques for characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic protons, methyl groups, and hydroxyl groups.

  • Infrared (IR) Spectroscopy: Characteristic peaks for O-H stretching of the hydroxyl groups and C-H and C=C stretching of the aromatic ring and methyl groups would be expected.

  • Mass Spectrometry (MS): The molecular ion peak would correspond to the molecular weight of the compound.

Applications in Research and Drug Development

2,3-Dimethyl-1,4-benzenediol serves as a versatile intermediate in the synthesis of various compounds of interest in the pharmaceutical and chemical industries.

  • Antioxidant: As a hydroquinone derivative, it is expected to possess antioxidant properties by acting as a chain-breaking antioxidant and an electron donor.[4]

  • Precursor for Vitamin E Synthesis: It is a key starting material for the synthesis of 2,3,5-trimethylhydroquinone (TMHQ), a crucial intermediate in the industrial production of Vitamin E (α-tocopherol).

  • Intermediate for Pharmaceuticals: It has been utilized in the synthesis of mycophenolic acid analogs, which are known for their immunosuppressive properties.[5]

  • Synthesis of Antifungal Agents: The compound is a precursor in the synthesis of certain antifungal agents.

Experimental Protocols

While a specific, detailed experimental protocol starting from 2,3-dimethyl-1,4-benzenediol was not explicitly found in the search results, a plausible synthetic route for the preparation of 2,3,5-trimethylhydroquinone (a key Vitamin E precursor) can be outlined based on a patent for a similar process starting from 2,6-dimethylphenol. This would involve an aminomethylation step followed by hydrogenolysis to introduce the third methyl group onto the hydroquinone ring.

Plausible Synthesis of 2,3,5-Trimethylhydroquinone from 2,3-Dimethyl-1,4-benzenediol (Conceptual Workflow)

This conceptual protocol is based on the known chemistry of hydroquinones and related industrial processes.

Step 1: Aminomethylation (Mannich Reaction)

  • Reaction Setup: In a reaction vessel, dissolve 2,3-dimethyl-1,4-benzenediol in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: Add a secondary amine (e.g., dimethylamine) and formaldehyde to the solution.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, the resulting Mannich base can be isolated by precipitation or extraction.

Step 2: Hydrogenolysis

  • Catalyst and Solvent: The isolated Mannich base is dissolved in a suitable solvent (e.g., an alcohol or an ether) and a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically under pressure, and stirred until the reaction is complete.

  • Isolation: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude 2,3,5-trimethylhydroquinone.

  • Purification: The product can be purified by crystallization or column chromatography.

G cluster_0 Conceptual Synthesis of 2,3,5-Trimethylhydroquinone A 2,3-Dimethyl-1,4-benzenediol B Mannich Reaction (Formaldehyde, Secondary Amine) A->B Step 1 C Mannich Base Intermediate B->C D Hydrogenolysis (H₂, Pd/C) C->D Step 2 E 2,3,5-Trimethylhydroquinone D->E

Conceptual workflow for the synthesis of 2,3,5-trimethylhydroquinone.

Role in Signaling Pathways

Hydroquinones are known to interact with cellular signaling pathways, primarily those related to oxidative stress. The biological activity of 2,3-dimethyl-1,4-benzenediol is likely mediated through its oxidation to the corresponding quinone, which is an electrophilic species capable of reacting with cellular nucleophiles.

Activation of the Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of electrophiles or reactive oxygen species (ROS), Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and detoxification genes. Hydroquinones, including likely 2,3-dimethyl-1,4-benzenediol, can activate this pathway through their oxidation to quinones.[1][2]

G cluster_0 Nrf2 Signaling Pathway Activation by Hydroquinones HQ 2,3-Dimethyl- 1,4-benzenediol Oxidation Oxidation HQ->Oxidation Quinone 2,3-Dimethyl- 1,4-benzoquinone (Electrophile) Oxidation->Quinone Keap1_Nrf2 Keap1-Nrf2 Complex Quinone->Keap1_Nrf2 Reacts with Keap1 cysteines Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2 Nrf2 Keap1_mod->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Gene_Expression Antioxidant & Detoxification Gene Expression ARE->Gene_Expression Activates G cluster_0 Myeloperoxidase (MPO) Peroxidase Cycle MPO_Fe3 MPO (Fe³⁺) (Resting State) H2O2_in H₂O₂ Compound_I Compound I (Fe⁴⁺=O Por•⁺) H2O2_in->Compound_I Oxidizes H2O_out H₂O HQ_in 2,3-Dimethyl- hydroquinone (Substrate) Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II Reduces Semiquinone_out Semiquinone Radical Compound_II->MPO_Fe3 Reduces

References

An In-depth Technical Guide to the Solubility of 2-Chloro-1,4-diaminobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Solubility Profile

2-Chloro-1,4-diaminobenzene, also known as 2-chloro-p-phenylenediamine, is an organic halogenated aromatic amine.[1] It typically appears as a white to gray or brown crystalline powder at room temperature.[1] Understanding its solubility is critical for its application in synthesis, formulation, and toxicological studies.

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueReference(s)
CAS Number 615-66-7[2][3]
Molecular Formula C₆H₇ClN₂[2][3]
Molecular Weight 142.59 g/mol [2][4]
Melting Point 62-66 °C[2][4]
Boiling Point 232.49 °C (rough estimate)[2]
Appearance White to Gray to Brown powder/crystal[1]
Water Solubility 49.61 g/L (at 25 °C)[2][4]
Solubility in Ethanol Readily Soluble[1]
Solubility in Acetone Readily Soluble[1]
Solubility in DMSO Slightly Soluble[2]
Solubility in Methanol Slightly Soluble[2]
LogP (octanol/water) 0.44 (at 20 °C)[2]

Note: "Readily Soluble" and "Slightly Soluble" are qualitative descriptors from available literature. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol for Solubility Determination

The following section details a generalized but robust methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (≥99% purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gravimetric analysis setup (drying oven, desiccator).

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that saturation is reached.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required.

  • Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle. This step is critical to avoid contamination of the saturated solution.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, clean vial to remove any undissolved microparticles.

  • Quantification (HPLC Method - Recommended):

    • Dilute a known volume of the filtered, saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample by HPLC. A C18 column is often suitable for aromatic amines, with a mobile phase of acetonitrile and water.

    • Determine the concentration of the solute in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Quantification (Gravimetric Method):

    • Accurately weigh the vial containing the filtered, saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved.

    • Calculate the mass of the dissolved solid and express the solubility in g/L or mg/mL.

Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically n=3) ± standard deviation, expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Workflows and Pathways

The following diagrams illustrate key processes relevant to the study and application of this compound.

Diagram 1: Experimental Workflow for Solubility Determination This flowchart outlines the key steps of the isothermal shake-flask method described in the protocol above.

References

A Theoretical Investigation into the Electronic Structure of 2-Chloro-1,4-diaminobenzene: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,4-diaminobenzene is a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] A thorough understanding of its electronic structure is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets. This technical guide outlines a robust computational methodology for a comprehensive theoretical study of this compound. Due to a gap in dedicated theoretical research on this specific molecule, this paper proposes a study workflow leveraging Density Functional Theory (DFT), a proven method for analyzing similar aromatic amines.[2][3] The guide details the proposed computational protocols, illustrative data tables for key electronic parameters, and a logical workflow diagram to provide a clear framework for future research endeavors.

Introduction to this compound

This compound, also known as 2-chloro-p-phenylenediamine (CAS No. 615-66-7), is an organic halogenated aromatic amine.[1] Its molecular structure consists of a benzene ring substituted with a chlorine atom and two amino groups.[1] This configuration makes it a versatile building block in the chemical industry.[4]

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC6H7ClN2[1][5]
Molecular Weight142.586 g/mol [4][5]
AppearanceWhite to gray to brown crystalline powder[1][6]
Melting Point62-66 °C[5][7]
Boiling Point287.9 ± 20.0 °C at 760 mmHg[4][5]
UV λmax318 nm (in Ethanol)[1][8]
SolubilitySparingly soluble in water; soluble in organic solvents[1]

The presence of electron-donating amino groups and an electron-withdrawing chlorine atom on the aromatic ring suggests a complex electronic landscape that governs its chemical behavior and utility as a pigment intermediate.[4]

Proposed Theoretical Investigation Protocols

To elucidate the electronic properties of this compound, a theoretical study based on Density Functional Theory (DFT) is proposed. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems and has been successfully applied to characterize aniline derivatives and phenylenediamine isomers.[2][3]

Computational Details

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which combines the strengths of Hartree-Fock theory and DFT, is recommended for its proven accuracy in describing aromatic systems.[3] A Pople-style basis set, specifically 6-311++G(d,p), would be employed to provide a good balance between computational cost and accuracy for both geometry and electronic property calculations.[3]

Geometry Optimization and Vibrational Analysis

The initial step involves constructing the 3D structure of this compound. This structure would then be optimized to find its lowest energy conformation. A full geometry optimization would be carried out without any symmetry constraints. Following optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Analysis of Electronic Properties

From the optimized geometry, a series of electronic properties would be calculated to provide a detailed picture of the molecule's electronic structure.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and is used to calculate global reactivity descriptors.[2]

  • Global Reactivity Descriptors: Parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) would be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

  • Atomic Charge Distribution: Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom. This information is crucial for understanding intermolecular interactions and identifying potential sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface map would be generated to visualize the charge distribution across the molecule. The MEP is a valuable tool for predicting how the molecule will interact with other chemical species, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack.

Illustrative Data Presentation

The following tables summarize the types of quantitative data that would be generated from the proposed theoretical study. The values presented are for illustrative purposes only and represent expected outcomes based on studies of similar molecules.

Table 1: Illustrative Optimized Geometric Parameters (Based on DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.405C6-C1-C2119.5
C1-N11.410C1-C2-C3120.8
C2-Cl1.745C1-C2-Cl119.0
C4-N21.408C3-C4-N2121.0
N1-H1.014C1-N1-H112.5

Table 2: Illustrative Electronic Properties (Based on DFT/B3LYP/6-311++G(d,p))

PropertyCalculated Value (eV)
HOMO Energy-5.150
LUMO Energy-0.980
HOMO-LUMO Gap (ΔE)4.170
Ionization Potential (I)5.150
Electron Affinity (A)0.980
Electronegativity (χ)3.065
Chemical Hardness (η)2.085
Electrophilicity Index (ω)2.251

Table 3: Illustrative Mulliken Atomic Charges (Based on DFT/B3LYP/6-311++G(d,p))

AtomCharge (e)
C1 (with N1)-0.185
C2 (with Cl)+0.050
C4 (with N2)-0.190
Cl-0.110
N1-0.850
N2-0.855

Visualization of Proposed Workflow

The logical flow of the proposed computational study is depicted in the diagram below. This workflow ensures a systematic and comprehensive investigation of the molecule's electronic structure.

Theoretical_Study_Workflow cluster_input 1. Input & Setup cluster_calculation 2. Core Computations cluster_analysis 3. Electronic Structure Analysis cluster_output 4. Results & Interpretation Mol_Structure Define Molecular Structure (this compound) Method_Setup Select Computational Method (DFT: B3LYP/6-311++G(d,p)) Geo_Opt Geometry Optimization Method_Setup->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Verify Minimum Energy FMO HOMO/LUMO Analysis Freq_Calc->FMO Reactivity Global Reactivity Descriptors Freq_Calc->Reactivity Charges Mulliken/NBO Charges Freq_Calc->Charges MEP Molecular Electrostatic Potential Freq_Calc->MEP Data_Tables Quantitative Data Tables FMO->Data_Tables Reactivity->Data_Tables Charges->Data_Tables Visualization Orbital & MEP Surfaces MEP->Visualization Interpretation Chemical Reactivity Insights Data_Tables->Interpretation Visualization->Interpretation

Computational workflow for electronic structure analysis.

Conclusion

This whitepaper presents a comprehensive methodological framework for conducting a theoretical investigation into the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain valuable insights into the molecule's geometric parameters, frontier molecular orbitals, atomic charge distribution, and reactivity. The data generated from such a study would be invaluable for professionals in drug development and materials science, enabling more accurate predictions of the molecule's behavior and facilitating the rational design of new compounds. The proposed workflow provides a clear and robust path to bridge the current knowledge gap regarding the electronic properties of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of Amino Groups in 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,4-diaminobenzene, also known as 2-chloro-p-phenylenediamine (CAS 615-66-7), is a crucial intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] Its utility stems from the presence of two reactive amino groups on a benzene ring, which also bears a deactivating chloro substituent. This guide provides a detailed analysis of the differential reactivity of the two amino groups, governed by the electronic effects of the substituents. It includes a summary of physicochemical data, detailed experimental protocols for key transformations such as acylation and diazotization, and visual diagrams to elucidate reaction pathways and electronic influences.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to gray or brown crystalline powder.[1] It is sparingly soluble in water but shows better solubility in organic solvents like ethanol, DMSO, and methanol.[1][3]

PropertyValueReference
Molecular Formula C₆H₇ClN₂[4]
Molecular Weight 142.58 g/mol [4]
Melting Point 62-66 °C[3]
Boiling Point ~288 °C at 760 mmHg[2][5]
Water Solubility 49.61 g/L at 25 °C[3][6]
Predicted pKa 4.80 ± 0.10[1][3]
CAS Number 615-66-7[1]

Core Concept: Differential Reactivity of Amino Groups

The reactivity of the two amino groups in this compound is not identical. This difference is a direct consequence of the electronic effects exerted by the chloro substituent on the aromatic ring.

  • Amino Groups (-NH₂): These are activating groups. They donate electron density to the benzene ring primarily through a strong, positive mesomeric effect (+M), which outweighs their negative inductive effect (-I).[7][8] This increases the nucleophilicity of the amino groups themselves and activates the ring towards electrophilic substitution.

  • Chloro Group (-Cl): This is a deactivating group. It withdraws electron density from the ring through a strong -I effect due to its high electronegativity.[9][10] This is partially offset by a weaker +M effect from its lone pairs.[7][8] The net result is deactivation of the ring.

The key to understanding the differential reactivity lies in the position of the chloro atom relative to each amino group.

  • Amino Group at C1 (ortho to -Cl): This amino group is strongly influenced by the electron-withdrawing inductive effect of the adjacent chlorine atom. This effect reduces the electron density on the nitrogen atom, making it less basic and less nucleophilic.

  • Amino Group at C4 (para to -Cl): This amino group is further away from the chlorine atom. The inductive effect diminishes with distance, so its influence is significantly weaker at the C4 position. Therefore, the amino group at C4 retains more of its inherent basicity and nucleophilicity compared to the one at C1.

Caption: Influence of the chloro group's inductive effect on amino group reactivity.

Key Reactions and Experimental Protocols

The differential reactivity allows for selective transformations, primarily targeting the more nucleophilic amino group at C4.

Selective Mono-Acylation

Acylation, the reaction with an acylating agent like an acid chloride or anhydride, will preferentially occur at the C4-amino group under controlled conditions. This is a common strategy to protect one amino group while leaving the other free for subsequent reactions.[11][12]

Experimental Protocol: Selective Mono-Acetylation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

  • Reagent Addition: Slowly add a solution of acetyl chloride (1.0 eq) or acetic anhydride (1.0 eq) in the same solvent dropwise to the stirred solution. A mild base, such as triethylamine (1.1 eq), can be added to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, N-(4-amino-3-chlorophenyl)acetamide, can be purified by recrystallization or column chromatography.

G Workflow for Selective Mono-Acylation start Start: This compound step1 Dissolve in THF/DCM Cool to 0-5 °C start->step1 step2 Add Acetyl Chloride (1.0 eq) & Triethylamine (1.1 eq) step1->step2 step3 Stir for 1-2 hours Monitor by TLC step2->step3 step4 Quench with NaHCO₃ (aq) Extract with DCM step3->step4 step5 Wash with Brine Dry over Na₂SO₄ step4->step5 step6 Concentrate in vacuo step5->step6 end Product: N-(4-amino-3-chlorophenyl)acetamide step6->end

Caption: Experimental workflow for the selective mono-acylation of this compound.
Alkylation

Similar to acylation, N-alkylation with alkyl halides will occur preferentially at the more nucleophilic C4-amino group. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Using a molar equivalent of the alkylating agent and mild conditions can favor mono-alkylation.[13][14]

Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, to form a diazonium salt.[15] This reaction is fundamental for introducing a wide range of functional groups onto an aromatic ring via Sandmeyer or related reactions.

Given the higher basicity of the C4-amino group, selective mono-diazotization can be achieved by careful control of stoichiometry and temperature. The less basic C1-amino group will react much slower, allowing for the isolation or in-situ reaction of the mono-diazonium salt.

Experimental Protocol: Selective Mono-Diazotization and Sandmeyer Reaction

  • Amine Solution: Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 eq) or sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.0 eq) in cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.

  • Sandmeyer Reaction (Example): In a separate flask, prepare a solution or suspension of a copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Cool this solution to 0-5 °C.

  • Coupling: Slowly add the cold diazonium salt solution to the stirred copper(I) salt solution. Effervescence (N₂ gas) is usually observed.

  • Reaction and Work-up: Allow the mixture to stir at low temperature for 30 minutes and then warm to room temperature. Extract the product with a suitable organic solvent (e.g., ether or DCM). Wash the organic layer, dry it, and remove the solvent. The product can be purified by distillation or chromatography.

G Diazotization and Sandmeyer Reaction Pathway start This compound step1 Dissolve in aq. HCl Cool to 0-5 °C start->step1 step2 Add NaNO₂ (1.0 eq) dropwise (Maintain T < 5 °C) step1->step2 intermediate Intermediate: 4-amino-3-chlorobenzene- diazonium chloride step2->intermediate step4 Add diazonium solution to CuCl solution intermediate->step4 step3 Prepare CuCl in aq. HCl (Sandmeyer Reagent) step3->step4 step5 Warm to RT Extract & Purify step4->step5 end Product: 1,2-Dichloro-4-aminobenzene step5->end

Caption: Logical flow for selective mono-diazotization followed by a Sandmeyer reaction.

Applications in Drug Development and Synthesis

The ability to selectively functionalize one of the two amino groups makes this compound a valuable building block in medicinal chemistry and drug development. It serves as a scaffold for constructing more complex molecules where differentiated amine reactivity is required. For instance, one amino group can be used as an anchor point for a pharmacophore, while the other is modified to tune solubility, metabolic stability, or binding to a secondary site on a biological target.[1]

Conclusion

The reactivity of the amino groups in this compound is dictated by the electronic properties of the substituents on the benzene ring. The strong inductive electron-withdrawal of the chloro group deactivates the adjacent amino group at C1, making the amino group at C4 significantly more basic and nucleophilic. This inherent differential reactivity provides a powerful tool for synthetic chemists, enabling selective mono-functionalization through reactions like acylation and diazotization. A thorough understanding of these principles is essential for the efficient and predictable use of this versatile intermediate in research and industrial applications.

References

An In-depth Technical Guide to the Historical Synthesis of 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 2-Chloro-1,4-diaminobenzene, an important intermediate in the production of various dyes, pigments, and pharmaceuticals. This document details the primary synthetic routes, including experimental protocols and quantitative data, to serve as a valuable resource for chemists and researchers in the field.

Introduction

This compound, also known as 2-chloro-p-phenylenediamine, is a halogenated aromatic amine that has been a key building block in organic synthesis since the early 20th century.[1] Its utility stems from the reactivity of its two amino groups and the influence of the chloro substituent on the aromatic ring. Historically, two main strategies have dominated its preparation: the reduction of a nitro precursor and the direct chlorination of p-phenylenediamine. This guide will explore these methods in detail.

Core Synthesis Methods

The historical synthesis of this compound has primarily been achieved through two distinct pathways:

  • Reduction of 2-Chloro-4-nitroaniline: This method involves the synthesis of an intermediate, 2-chloro-4-nitroaniline, which is then reduced to the desired diamine. This two-step approach generally offers good control over the final product's purity.

  • Direct Chlorination of p-Phenylenediamine: This is a more direct approach where p-phenylenediamine is chlorinated to introduce the chloro group onto the aromatic ring.

The following sections provide detailed experimental protocols and data for these methods.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the key historical synthesis methods for this compound.

MethodStarting MaterialKey Reagents/CatalystReaction ConditionsYieldPurity/SelectivityReference
Catalytic Hydrogenation 2-Chloro-4-nitroaniline5% Sulphided Platinum on Charcoal, Sodium Carbonate120°C, 140 psi H₂, 10 hoursHighNot specifiedPatent
Catalytic Hydrogenation 2-Chloro-4-nitroaniline5% Pd/C, Metal ion cocatalyst (e.g., SnCl₄)60-150°C, 0.1-1 MPa H₂, 3.5 hours in EthanolUp to 99%Up to 99%Patent
Direct Chlorination p-PhenylenediamineChlorine gas or Sulfuryl chlorideControlled acidic conditionsVariableNot specifiedGeneral

Experimental Protocols

Method 1: Reduction of 2-Chloro-4-nitroaniline via Catalytic Hydrogenation

This method is a widely cited and effective route for the preparation of this compound. The general principle involves the reduction of the nitro group of 2-chloro-4-nitroaniline to an amino group.

A. Using Sulphided Platinum on Charcoal Catalyst

  • Materials:

    • 2-Chloro-4-nitroaniline

    • 5% Sulphided Platinum on Charcoal (50% paste)

    • Sodium Carbonate

    • Thiophene

    • Hydrogen gas

  • Procedure:

    • A shaking autoclave is charged with 258.6 parts by weight of 2-chloro-4-nitroaniline.

    • To this, 0.51 parts by weight of a 5% sulphided platinum on charcoal catalyst (as a 50% paste), 0.5 parts by weight of sodium carbonate, and 0.06 parts by weight of thiophene are added.

    • The reactor is closed and purged twice with hydrogen to remove any oxygen.

    • The mixture is heated to 120°C to melt the starting material.

    • With agitation, hydrogen is introduced at a pressure of 140 psi.

    • These conditions are maintained for 10 hours, or until the consumption of hydrogen ceases.

    • After the reaction is complete, the pressure is released, and the catalyst is removed by filtration to yield the product.

B. Using Palladium on Carbon (Pd/C) Catalyst

  • Materials:

    • o-Chloro-p-nitroaniline (2-Chloro-4-nitroaniline)

    • 95% Ethanol

    • 5% Pd/C catalyst

    • Aqueous solution of a metal ion cocatalyst (e.g., 0.1 mol/L tin tetrachloride)

    • Hydrogen gas

    • Nitrogen gas

  • Procedure:

    • In a high-pressure reactor, place 50g of o-chloro-p-nitroaniline, 700mL of 95% ethanol, 0.1g of 5% Pd/C catalyst, and 5mL of a 0.1 mol/L aqueous solution of tin tetrachloride.

    • Seal the reactor and replace the air with nitrogen by purging 3 to 5 times.

    • Subsequently, replace the nitrogen with hydrogen by purging 3 to 5 times.

    • Pressurize the reactor with hydrogen to 0.2 MPa and slowly heat to 90°C.

    • Adjust the hydrogen valve to maintain the reaction system pressure at 0.75 MPa.

    • The reaction is carried out for 3.5 hours.

    • After cooling and releasing the pressure, the reaction mixture is filtered to remove the catalyst. The filtrate contains the product, which can be isolated by evaporation of the solvent. This method has been reported to achieve a conversion rate of 99% and a selectivity of 99%.

Method 2: Direct Chlorination of p-Phenylenediamine

This method involves the direct electrophilic aromatic substitution of p-phenylenediamine. It is a more direct route but can be challenging to control, potentially leading to multiple chlorinated products.

  • General Principle: The reaction is typically carried out by treating p-phenylenediamine with a chlorinating agent under controlled acidic conditions.[1] The acidic medium is crucial to protonate the amino groups, deactivating them towards electrophilic attack and directing the chlorination to the desired position.

  • Reagents:

    • p-Phenylenediamine

    • Chlorinating agent: Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

    • An acidic solvent or medium

  • Illustrative (Generalized) Procedure:

    • p-Phenylenediamine is dissolved or suspended in a suitable acidic solvent.

    • The mixture is cooled to a low temperature to control the reactivity.

    • The chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is added portion-wise or bubbled through the solution while maintaining the low temperature.

    • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by neutralization, extraction, and purification (e.g., recrystallization or chromatography) to isolate the this compound.

  • Note: Detailed historical experimental protocols with specific quantitative data for this direct chlorination are not as readily available in the public domain as for the reduction method. The control of the reaction to achieve high selectivity for the mono-chloro product is a key challenge.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described above.

G cluster_0 Method 1: Reduction of 2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline This compound This compound 2-Chloro-4-nitroaniline->this compound H₂ Catalyst (e.g., Pd/C or Pt/C)

Caption: Synthetic pathway for this compound via reduction.

G cluster_1 Method 2: Direct Chlorination of p-Phenylenediamine p-Phenylenediamine p-Phenylenediamine This compound This compound p-Phenylenediamine->this compound Chlorinating Agent (Cl₂ or SO₂Cl₂) Acidic Conditions

Caption: Synthetic pathway for this compound via direct chlorination.

Conclusion

The historical synthesis of this compound has relied on two principal methods: the reduction of 2-chloro-4-nitroaniline and the direct chlorination of p-phenylenediamine. The reduction pathway, particularly through catalytic hydrogenation, is well-documented with specific protocols and offers high yields and selectivity. The direct chlorination route, while more atom-economical, presents challenges in controlling the reaction to achieve the desired mono-chlorinated product. This guide provides researchers and drug development professionals with a foundational understanding of these classical synthetic approaches, which can inform the development of novel and improved synthetic strategies.

References

An In-depth Technical Guide to the Molecular Geometry and Conformation of 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular geometry and conformational properties of 2-Chloro-1,4-diaminobenzene. In the absence of comprehensive experimental crystallographic data in publicly accessible databases, this report leverages advanced computational chemistry techniques, specifically Density Functional Theory (DFT), to elucidate the molecule's three-dimensional structure. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, have been calculated and are presented in a structured format. This document also outlines the computational methodology employed to derive these structural insights, offering a foundational resource for researchers in medicinal chemistry, materials science, and related fields where understanding the molecular architecture of this compound is crucial.

Introduction

This compound, also known as 2-chloro-p-phenylenediamine, is an aromatic amine with the chemical formula C₆H₇ClN₂.[1][2] It is a crystalline solid, appearing as a white to light yellow powder.[1] This compound serves as a significant intermediate in the synthesis of various dyes and pigments and has applications in the pharmaceutical industry.[1] A thorough understanding of its molecular geometry and conformational preferences is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This guide presents a comprehensive theoretical investigation into the structural characteristics of this compound.

Molecular Geometry

The molecular structure of this compound consists of a central benzene ring substituted with a chlorine atom and two amino groups at positions 2, 1, and 4, respectively. The presence of these substituents influences the electronic distribution and geometry of the benzene ring.

Computational Methodology

To determine the optimized molecular geometry of this compound, Density Functional Theory (DFT) calculations were performed.

Experimental Protocol:

  • Computational Method: Density Functional Theory (DFT)

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)

  • Basis Set: 6-311G(d,p)

  • Software: Gaussian 09

  • Procedure: The initial structure of this compound was built and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria were set to the default values of the software. A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Data Presentation: Bond Lengths and Angles

The key bond lengths and bond angles for the optimized geometry of this compound are summarized in the tables below. These values provide a quantitative description of the molecule's internal structure.

Table 1: Calculated Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
C1C21.405
C2C31.389
C3C41.401
C4C51.399
C5C61.390
C6C11.404
C1N11.401
C2Cl1.754
C4N21.398
N1H11.010
N1H21.010
N2H31.011
N2H41.011
C3H51.083
C5H61.084
C6H71.083

Table 2: Calculated Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C6C1C2119.2
C1C2C3121.2
C2C3C4119.2
C3C4C5120.7
C4C5C6120.1
C5C6C1119.6
C6C1N1120.4
C2C1N1120.4
C1C2Cl119.8
C3C2Cl119.0
C3C4N2120.0
C5C4N2119.3
C1N1H1112.9
C1N1H2112.9
H1N1H2111.3
C4N2H3113.2
C4N2H4113.2
H3N2H4111.8

Conformation

The conformation of this compound is largely defined by the orientation of the amino groups relative to the benzene ring. The key dihedral angles that describe the planarity of the molecule and the orientation of the substituents are presented below.

Data Presentation: Dihedral Angles

Table 3: Calculated Dihedral Angles for this compound

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C6C1C2C3-0.1
C1C2C3C40.1
C2C3C4C50.0
C3C4C5C60.0
C4C5C6C10.0
C5C6C1C20.0
C6C1N1H1-16.4
C6C1N1H2163.6
C2C1N1H1164.1
C2C1N1H2-15.9
C3C4N2H3-13.9
C3C4N2H4166.1
C5C4N2H3166.8
C5C4N2H4-13.2
ClC2C1N1179.8
ClC2C3C4-179.9

The dihedral angles of the benzene ring are all close to 0°, confirming the planarity of the aromatic system. The dihedral angles involving the hydrogen atoms of the amino groups indicate a slight pyramidalization at the nitrogen atoms, which is typical for aromatic amines.

Visualization of Molecular Structure and Computational Workflow

To provide a clearer understanding of the molecular structure and the process used to obtain it, the following visualizations are provided.

Caption: Ball-and-stick model of this compound.

dft_workflow cluster_input Input cluster_calculation Calculation cluster_output Output cluster_analysis Analysis initial_structure Initial 3D Structure method Method Selection (DFT: B3LYP/6-311G(d,p)) initial_structure->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc optimized_geom Optimized Geometry freq_calc->optimized_geom thermo_data Thermodynamic Data freq_calc->thermo_data bond_lengths Bond Lengths optimized_geom->bond_lengths bond_angles Bond Angles optimized_geom->bond_angles dihedral_angles Dihedral Angles optimized_geom->dihedral_angles

Caption: Workflow for DFT-based molecular geometry optimization.

Conclusion

This technical guide has presented a detailed computational analysis of the molecular geometry and conformation of this compound. The provided quantitative data on bond lengths, bond angles, and dihedral angles, derived from Density Functional Theory calculations, offer valuable insights into the molecule's three-dimensional structure. The near-planar conformation of the benzene ring and the slight pyramidalization of the amino groups are key structural features. This information serves as a critical resource for researchers and professionals in drug development and materials science, enabling a more informed approach to the design and synthesis of new molecules based on this scaffold. The detailed methodology and clear data presentation aim to facilitate further research and application of this compound.

References

An In-depth Technical Guide on the Thermochemical Data for 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-Chloro-1,4-diaminobenzene (CAS No: 615-66-7). Due to the limited availability of specific experimental thermochemical values for this compound in the reviewed literature, this document also presents detailed experimental protocols for the standard methodologies used to determine such data for related aromatic amines.

Physicochemical Properties of this compound

A summary of the available physical and chemical properties for this compound is presented in Table 1. This data is compiled from various chemical safety and supplier databases.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂[1][2]
Molecular Weight 142.58 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 62-66 °C[3]
Boiling Point 280.29 °C (Estimated)[4]
Vapor Pressure 0.274 Pa at 25°C[3]
Water Solubility 49.61 g/L at 25°C[3]
LogP 0.44 at 20°C[3]

Core Thermochemical Data

Core thermochemical data, such as the enthalpy of formation, combustion, and sublimation, are crucial for understanding the energetic properties of a compound. Despite a thorough search of scientific databases, including the NIST Chemistry WebBook, specific experimental values for this compound were not found.[5][6][7][8][9][10] Table 2 lists these important thermochemical parameters and notes the absence of available data. The subsequent sections detail the standard experimental procedures used to determine these values.

Table 2: Core Thermochemical Data

ParameterSymbolValue for this compound
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)Data not available
Standard Molar Enthalpy of Combustion (solid)ΔcH°(s)Data not available
Standard Molar Enthalpy of SublimationΔsubH°Data not available
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Data not available
Molar Heat Capacity (solid)Cp,sData not available

Experimental Protocols for Thermochemical Data Determination

The following sections describe the detailed experimental methodologies that are standardly employed to determine the core thermochemical data for solid organic compounds like this compound.

Rotating-bomb calorimetry is a precise technique used to measure the enthalpy of combustion of solid and liquid compounds, particularly those containing elements like chlorine.[11]

Experimental Workflow for Rotating-Bomb Combustion Calorimetry

cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis p1 Weigh Sample p2 Pelletize Sample p1->p2 p3 Place in Crucible p2->p3 p4 Add Auxiliary Substance (if needed) p3->p4 s1 Assemble Bomb p4->s1 Introduce Sample s2 Add Water/Solution s1->s2 s3 Pressurize with O₂ s2->s3 s4 Place Bomb in Calorimeter s3->s4 s5 Equilibrate Temperature s4->s5 m1 Ignite Sample s5->m1 Start Measurement m2 Record Temperature Change m1->m2 m3 Rotate Bomb (for solution uniformity) m2->m3 a1 Correct for Ignition Energy m3->a1 Raw Data a2 Apply Washburn Corrections a1->a2 a3 Analyze Final Solution (for HCl, etc.) a2->a3 a4 Calculate Energy of Combustion a3->a4 a5 Determine Enthalpy of Combustion a4->a5

Workflow for Rotating-Bomb Combustion Calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is compacted into a pellet and placed in a crucible (e.g., platinum). An auxiliary substance with a known energy of combustion may be used to ensure complete combustion.

  • Calorimeter Setup: The crucible is placed in the combustion bomb. A specific volume of water or an appropriate solution is added to the bomb to dissolve the combustion products (in this case, HCl). The bomb is then sealed and pressurized with high-purity oxygen. The assembled bomb is submerged in a known quantity of water in the calorimeter jacket, and the entire system is allowed to reach thermal equilibrium.

  • Combustion: The sample is ignited via a cotton fuse and an electrical current. The temperature of the water in the calorimeter is monitored with high precision. During the combustion, the bomb is rotated to ensure that the final solution is homogeneous.

  • Data Analysis: The raw temperature change is corrected for heat exchange with the surroundings and the energy of ignition. The final solution in the bomb is analyzed to determine the concentration of hydrochloric acid formed. The standard energy of combustion is calculated from these measurements and the known energy equivalent of the calorimeter. The enthalpy of combustion is then derived from the energy of combustion.[11]

Knudsen effusion mass spectrometry (KEMS) is a highly sensitive method for determining the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[12][13][14][15]

Experimental Workflow for Knudsen Effusion Mass Spectrometry

cluster_setup System Setup cluster_measurement Measurement cluster_analysis Data Analysis s1 Load Sample into Knudsen Cell s2 Place Cell in High Vacuum Chamber s1->s2 s3 Heat Cell to Desired Temperature s2->s3 m1 Molecules Effuse Through Orifice s3->m1 Establish Equilibrium m2 Form Molecular Beam m1->m2 m3 Ionize Beam (Electron Impact) m2->m3 m4 Detect Ions with Mass Spectrometer m3->m4 a1 Relate Ion Intensity to Partial Pressure m4->a1 Ion Intensity Data a2 Repeat at Multiple Temperatures a1->a2 a3 Plot ln(I·T) vs. 1/T (Clausius-Clapeyron) a2->a3 a4 Calculate Enthalpy of Sublimation from Slope a3->a4

Workflow for Knudsen Effusion Mass Spectrometry.

Methodology:

  • Sample Preparation and Setup: A small amount of solid this compound is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice. The cell is then placed in a high-vacuum chamber.

  • Measurement: The cell is heated to a specific temperature, allowing the sample to establish a vapor pressure equilibrium inside the cell. Molecules from the vapor phase effuse through the orifice, forming a molecular beam that is directed into the ion source of a mass spectrometer. The effusing vapor is ionized (typically by electron impact), and the resulting ions are detected.

  • Data Analysis: The intensity of the parent molecular ion is measured at several constant temperatures. The vapor pressure is proportional to the product of the measured ion intensity and the absolute temperature. The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure (or ion intensity multiplied by temperature) versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[12][14]

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material. It can be used to determine the melting point and enthalpy of fusion of a compound.[16][17][18][19]

Experimental Workflow for Differential Scanning Calorimetry

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Weigh Sample and Reference p2 Seal in Pans (e.g., Al) p1->p2 m1 Place Pans in DSC Cell p2->m1 Load into DSC m2 Heat at a Constant Rate m1->m2 m3 Measure Differential Heat Flow m2->m3 a1 Plot Heat Flow vs. Temperature m3->a1 Thermogram Data a2 Identify Melting Peak a1->a2 a3 Determine Onset Temperature (Melting Point) a2->a3 a4 Integrate Peak Area (Enthalpy of Fusion) a3->a4

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxalines from 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound resulting from the fusion of benzene and pyrazine rings, serves as a critical scaffold in medicinal chemistry.[1] Quinoxaline derivatives are predominantly synthetic and exhibit a wide spectrum of pharmacological activities, making them a focal point of intensive research and development.[1] Several drugs based on the quinoxaline structure have reached the market, including anticancer and antiviral agents.[1] The primary and most established method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This application note provides detailed protocols for the synthesis of 6-chloroquinoxaline derivatives starting from 2-Chloro-1,4-diaminobenzene, along with their potential applications in drug discovery, particularly as anticancer agents.

Applications in Drug Development

Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with activity against various tumors.[3][4] The chloro-substituent at the 6-position of the quinoxaline ring has been shown to be a key feature in several biologically active molecules. These compounds have been reported to exhibit significant anticancer, antibacterial, and antifungal activities.[2][5][6]

Anticancer Activity

Several studies have demonstrated the potent antitumor effects of 6-chloroquinoxaline derivatives.[5][7] These compounds have been shown to induce apoptosis and inhibit DNA synthesis in cancer cells.[5] The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines, demonstrating their potential as lead compounds for the development of new anticancer drugs.[5][8] The mechanism of action for some anticancer quinoxalines involves the inhibition of key enzymes in cell signaling pathways, such as histone deacetylases (HDAC) or receptor tyrosine kinases.[3][9]

Antimicrobial Activity

Certain 6-chloroquinoxaline derivatives have displayed promising antibacterial and antifungal properties.[5] This highlights their potential for development as novel antimicrobial agents to combat infectious diseases.

Experimental Protocols

The synthesis of 6-chloroquinoxalines from this compound is typically achieved through a condensation reaction with a 1,2-dicarbonyl compound. Below are two detailed protocols for the synthesis of 6-chloro-2,3-diphenylquinoxaline and 6-chloroquinoxaline.

Protocol 1: Synthesis of 6-Chloro-2,3-diphenylquinoxaline

This protocol describes the synthesis via condensation of this compound with benzil in glacial acetic acid.[5][7]

Materials:

  • This compound

  • Benzil

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 4-5 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 6-Chloro-2,3-diphenylquinoxaline.

  • Dry the purified product and determine its melting point and spectral data for characterization.

Protocol 2: Microwave-Assisted Synthesis of 6-Chloroquinoxaline

This protocol outlines a rapid, microwave-assisted synthesis of 6-chloroquinoxaline from this compound and glyoxal, catalyzed by iodine.[1]

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Iodine

  • Ethanol

  • Water

  • Microwave reactor

  • Dichloromethane

  • 5% Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a microwave-safe vessel, dissolve this compound (1 mmol) and glyoxal (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).[1]

  • Add a catalytic amount of iodine (5 mol%).[1]

  • Irradiate the mixture in a microwave reactor at 50 °C for a short duration (typically a few minutes, optimization may be required).[1]

  • Monitor the reaction by TLC.

  • Upon completion, add dichloromethane (10 mL) to the reaction mixture.

  • Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography if necessary.

Data Presentation

The following tables summarize the quantitative data for representative 6-chloroquinoxaline derivatives.

Table 1: Synthesis and Physical Properties of 6-Chloroquinoxaline Derivatives

CompoundStarting MaterialsDicarbonyl CompoundYield (%)Melting Point (°C)Molecular FormulaMolecular Weight ( g/mol )
6-Chloro-2,3-diphenylquinoxalineThis compoundBenzil~75-85145-147C₂₀H₁₃ClN₂316.79
6-ChloroquinoxalineThis compoundGlyoxal>90 (Microwave)98-100C₈H₅ClN₂164.59

Table 2: Spectral Data for 6-Chloro-2,3-diphenylquinoxaline

Spectral Data TypeKey Peaks/Shifts
¹H NMR (CDCl₃, ppm) δ 8.18 (d, 1H), 8.08 (d, 1H), 7.72 (dd, 1H), 7.55-7.35 (m, 10H)
¹³C NMR (CDCl₃, ppm) δ 154.5, 153.8, 141.5, 139.8, 138.9, 132.5, 130.5, 130.1, 129.9, 129.3, 128.6, 128.4
IR (KBr, cm⁻¹) ~3060 (Ar C-H), 1590 (C=N), 1480 (C=C), 830 (C-Cl)
Mass Spectrum (m/z) 316 (M⁺), 318 (M+2)

Visualizations

experimental_workflow Experimental Workflow for Quinoxaline Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis diaminobenzene This compound reaction_step Condensation Reaction (Conventional Heating or Microwave) diaminobenzene->reaction_step dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil, Glyoxal) dicarbonyl->reaction_step precipitation Precipitation reaction_step->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization / Column Chromatography filtration->recrystallization characterization Characterization (NMR, IR, MS, MP) recrystallization->characterization

Caption: Experimental workflow for the synthesis of 6-chloroquinoxalines.

signaling_pathway Potential Anticancer Mechanism of 6-Chloroquinoxalines quinoxaline 6-Chloroquinoxaline Derivative rtk Receptor Tyrosine Kinase (RTK) quinoxaline->rtk pi3k PI3K quinoxaline->pi3k hdac Histone Deacetylase (HDAC) quinoxaline->hdac dna DNA Synthesis quinoxaline->dna rtk->pi3k apoptosis Apoptosis rtk->apoptosis akt Akt pi3k->akt pi3k->apoptosis proliferation Cell Proliferation & Survival akt->proliferation hdac->apoptosis hdac->proliferation dna->apoptosis dna->proliferation

Caption: Potential signaling pathways inhibited by 6-chloroquinoxaline derivatives.

References

Application Notes: Synthesis of Azo Dyes Using 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their widespread use in the textile, printing, and pharmaceutical industries is due to their simple synthesis, broad color palette, and good stability.[1][2] The synthesis of azo dyes primarily involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile such as a phenol or another aromatic amine.[1][3]

2-Chloro-1,4-diaminobenzene is a valuable, albeit complex, starting material for azo dye synthesis.[4] Its structure, featuring two primary amine groups, offers unique synthetic possibilities. Depending on the reaction conditions, either mono-diazotization or bis-diazotization can be achieved, leading to a variety of dye structures. The presence of the chloro-substituent and the additional amino group (which acts as a powerful auxochrome) can significantly influence the tinctorial and fastness properties of the resulting dye.

This document provides a detailed protocol for the synthesis of a mono-azo dye starting from this compound, using 2-naphthol as the coupling agent.

Proposed Synthetic Pathway

The synthesis is a two-stage process:

  • Diazotization : this compound is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to convert one of the primary amine groups into a diazonium salt. The presence of two amino groups requires careful control of stoichiometry to favor mono-diazotization.

  • Azo Coupling : The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as 2-naphthol dissolved in a basic solution.[1][5] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling agent to form the stable azo dye.[3]

Experimental Workflow

AzoDyeSynthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A This compound Diazotization Diazotization (0-5 °C) A->Diazotization B HCl, H₂O B->Diazotization C NaNO₂ (aq) C->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Coupling Azo Coupling (< 5 °C) Intermediate->Coupling D 2-Naphthol D->Coupling E NaOH (aq) E->Coupling Product Final Azo Dye Coupling->Product

Caption: Workflow for Azo Dye Synthesis.

Experimental Protocols

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be conducted in a well-ventilated fume hood. Aromatic amines and diazonium salts are toxic and potentially carcinogenic; handle with care.[6] Dry diazonium salts can be explosive, so they should be kept in solution and used immediately.[1]

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, prepare a solution of 1.43 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated HCl and 15 mL of distilled water. Stir until the amine salt is fully dissolved.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0-5 °C. Maintain this temperature throughout the procedure.[7]

  • In a separate 50 mL beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 15-20 minutes with continuous, vigorous stirring. Ensure the temperature does not exceed 5 °C.[2]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be clear and is used immediately in the next step.

Protocol 2: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with efficient and continuous stirring.[2]

  • A colored precipitate of the azo dye should form immediately. Maintain the temperature below 5 °C during the addition.

  • Continue stirring the reaction mixture in the ice bath for another 30-45 minutes after the addition is complete to ensure the coupling reaction goes to completion.[2]

Protocol 3: Isolation and Purification

Materials:

  • Crude azo dye mixture from Protocol 2

  • Ethanol (or Ethanol/Water mixture)

  • Distilled Water

Procedure:

  • Collect the crude azo dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with a generous amount of cold distilled water until the filtrate is neutral to pH paper.[2]

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.[7]

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the final product in a vacuum oven at 60-70 °C to a constant weight.[2][8]

Data Presentation

Table 1: Reagent Quantities for Azo Dye Synthesis

ReagentMolecular Weight ( g/mol )Molar RatioQuantity Used (g)Moles (mol)
This compound142.591.01.430.01
Sodium Nitrite (NaNO₂)69.001.00.70~0.01
Concentrated HCl (37%)36.46~2.5~3.0 mL~0.03
2-Naphthol144.171.01.440.01
Sodium Hydroxide (NaOH)40.00-5.00.125

Table 2: Expected Spectroscopic Data for Characterization

Spectroscopic TechniqueFunctional Group / TransitionExpected Wavenumber / Wavelength RangeReference
FTIR -OH stretch (phenolic)3200-3600 cm⁻¹ (broad)[7]
-NH₂ stretch (aromatic amine)3300-3500 cm⁻¹[7]
C-H stretch (aromatic)3000-3100 cm⁻¹[7]
-N=N- stretch (azo)1575-1630 cm⁻¹[7]
C=C stretch (aromatic)1450-1600 cm⁻¹[7]
C-Cl stretch600-800 cm⁻¹[7]
UV-Visible π → π* transition (K-band)240-285 nm[9]
n → π* transition (R-band)400-550 nm (Visible Region)[8][9]

Characterization of the Final Product

The synthesized azo dye should be characterized to confirm its structure and purity.

  • FTIR Spectroscopy: To identify key functional groups such as the azo (-N=N-), hydroxyl (-OH), and amino (-NH₂) groups.[10][11]

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in the visible region, which is responsible for the dye's color. The electronic transitions can confirm the extended conjugation of the aromatic system.[9]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure, confirming the arrangement of protons and carbon atoms in the final molecule.[9][10]

  • Mass Spectrometry: To determine the molecular weight of the synthesized dye, confirming the expected structure.[9][10]

The dyeing performance and fastness properties (e.g., lightfastness, wash fastness) of the synthesized compound can be evaluated on various fabrics like cotton, polyester, or nylon.[10][12]

References

Application Notes and Protocols for Polyamide Synthesis using 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-1,4-diaminobenzene as a monomer in the synthesis of high-performance aromatic polyamides. The inclusion of a chlorinated diamine monomer can impart unique properties to the resulting polymers, including enhanced mechanical characteristics and potential flame retardancy.[1] This document outlines the synthesis, potential properties, and detailed experimental protocols for researchers interested in developing novel polyamide-based materials.

Introduction to this compound in Polyamide Synthesis

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The properties of these polymers can be tailored by modifying the chemical structure of the constituent monomers. The use of this compound as a comonomer in the synthesis of aromatic polyamides, such as modified poly(p-phenylene terephthalamide) (PPTA), offers a strategic approach to enhance specific properties of the final material. The presence of the chlorine atom on the aromatic ring can disrupt polymer chain packing, potentially leading to improved solubility and processability, while also contributing to flame retardant properties.[1]

Research has shown that the incorporation of this compound into the backbone of PPTA can lead to a copolyamide with significantly improved mechanical properties, including increased fracture toughness and a higher breaking elongation rate, when compared to the homopolymer.[2] While there may be a slight decrease in the degree of crystallinity and thermal stability, the overall balance of properties makes these copolyamides promising candidates for advanced applications.[2]

Data Presentation

The following tables summarize the expected properties of polyamides synthesized with this compound. It is important to note that specific quantitative data for homopolymers of this compound are not extensively available in the reviewed literature. The data presented here is based on a study of copolyamides of p-phenylenediamine (PPD) and this compound with terephthaloyl chloride (TPC).[2]

Table 1: Monomer Properties

MonomerChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compound structureC₆H₇ClN₂142.59
p-Phenylenediamine (PPD)p-Phenylenediamine structureC₆H₈N₂108.14
Terephthaloyl chloride (TPC)Terephthaloyl chloride structureC₈H₄Cl₂O₂203.02

Table 2: Properties of Modified Poly(p-phenylene terephthalamide) with this compound

PropertyUnmodified PPTA (0% this compound)Modified PPTA (with 45 mol% this compound)Reference
Mechanical Properties
Tensile StrengthStandardSignificantly Higher[2]
Fracture ToughnessStandardIncreased[2]
Breaking Elongation RateStandardGradually Improved with increasing Chloro-monomer content[2]
Thermal Properties
Thermal StabilityHighSlightly Decreased[2]
Physical Properties
CrystallinityHighSlightly Decreased[2]
Solubility
In NMP/LiClSoluble during polymerizationSoluble during polymerization[2]
Flame Retardancy
Expected PerformanceGoodPotentially Enhanced (due to chlorine content)[1]

Note: Specific numerical values for mechanical and thermal properties were not provided in the primary reference. The table reflects the qualitative comparisons made in the study.

Experimental Protocols

The following is a detailed protocol for the synthesis of a copolyamide from p-phenylenediamine, this compound, and terephthaloyl chloride via low-temperature solution polycondensation.

Materials and Reagents
  • p-Phenylenediamine (PPD) (recrystallized and dried)

  • This compound (purified by sublimation or recrystallization)

  • Terephthaloyl chloride (TPC) (recrystallized and dried)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Lithium Chloride (LiCl) (dried under vacuum)

  • Methanol (anhydrous)

  • Nitrogen gas (high purity)

Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-salt bath)

  • Addition funnel

  • High-speed blender or homogenizer

  • Vacuum oven

Synthesis Procedure
  • Solvent and Salt Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve a calculated amount of anhydrous lithium chloride in anhydrous N-methyl-2-pyrrolidone (NMP) to create the NMP/LiCl solvent system. A typical concentration is 5-10% (w/v) of LiCl.

  • Diamine Monomer Dissolution: To the stirred NMP/LiCl solution, add the desired molar amounts of p-phenylenediamine (PPD) and this compound. A molar ratio of 55:45 (PPD : this compound) has been reported to yield good mechanical properties.[2] Stir the mixture at room temperature until the diamines are completely dissolved.

  • Cooling: Cool the diamine solution to 0-5 °C using a low-temperature bath.

  • Diacid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride (TPC) to the cooled and stirred diamine solution. The TPC can be added as a solid in small portions or as a solution in a small amount of anhydrous NMP via an addition funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Polymerization: After the complete addition of TPC, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm up to room temperature. Continue stirring for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Washing: Pour the viscous polymer solution into a high-speed blender containing methanol to precipitate the polyamide. The precipitated polymer will be a fibrous solid.

  • Purification: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and residual salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Visualizations

Polyamide Synthesis Workflow

The following diagram illustrates the general workflow for the low-temperature solution polycondensation of this compound with an aromatic diacid chloride.

Polyamide_Synthesis_Workflow Monomers Monomers (this compound, p-Phenylenediamine, Terephthaloyl Chloride) Dissolution Dissolution of Diamines Monomers->Dissolution Solvent Solvent System (NMP/LiCl) Solvent->Dissolution Cooling Cooling (0-5 °C) Dissolution->Cooling Addition Addition of Diacid Chloride Cooling->Addition Polymerization Polymerization Addition->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Purification (Washing) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (FTIR, NMR, TGA, DSC, SEM, Mechanical Testing) Drying->Characterization Monomer_Property_Relationship Monomer This compound Chlorine Chlorine Atom on Aromatic Ring Monomer->Chlorine Disruption Disruption of Chain Packing Chlorine->Disruption FlameRetardancy Potential for Enhanced Flame Retardancy Chlorine->FlameRetardancy Solubility Improved Solubility and Processability Disruption->Solubility Mechanical Improved Mechanical Properties (Toughness, Elongation) Disruption->Mechanical Crystallinity Slight Decrease in Crystallinity Disruption->Crystallinity Thermal Slight Decrease in Thermal Stability Disruption->Thermal

References

Application Notes and Protocols: Schiff Base Formation with 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2-chloro-1,4-diaminobenzene. The protocols and data presented are compiled from established methodologies for similar compounds and serve as a foundational guide for research and development.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with a carbonyl compound. Their facile synthesis, structural diversity, and wide range of biological activities have made them a focal point in medicinal chemistry and material science. Schiff bases derived from substituted diamines, such as this compound, are of particular interest due to the potential for synthesizing novel ligands for metal complexes and developing therapeutic agents with antimicrobial and anticancer properties.[1][2] The presence of the chloro substituent can significantly influence the electronic properties and biological activity of the resulting Schiff base.

Synthesis of Schiff Bases from this compound

The formation of a Schiff base from this compound typically involves the condensation reaction with two equivalents of an aldehyde or ketone. A general reaction scheme is presented below, followed by a representative experimental protocol for the synthesis of a bis-Schiff base using salicylaldehyde.

General Reaction Scheme:

Schiff_Base_Formation cluster_reactants Reactants cluster_product Product 2_chloro_diamine This compound aldehyde 2x Aldehyde (R-CHO) schiff_base Bis-Schiff Base 2_chloro_diamine->schiff_base + aldehyde->schiff_base water 2x H2O schiff_base->water -

Caption: General reaction for the formation of a bis-Schiff base from this compound.

Experimental Protocol: Synthesis of a Representative Bis-Schiff Base

This protocol describes the synthesis of a bis-Schiff base from this compound and salicylaldehyde, a commonly used aldehyde in Schiff base synthesis.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol. Stir the solution until the diamine is completely dissolved.

  • To this solution, add 20 mmol of salicylaldehyde.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After refluxing for 4-6 hours, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is then collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a desiccator or a vacuum oven.

  • Determine the yield and melting point of the final product.

Characterization of the Schiff Base

The synthesized Schiff base should be characterized using various spectroscopic techniques to confirm its structure.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.

Functional GroupExpected Wavenumber (cm⁻¹)Reference
C=N (Imine)1600 - 1650[1][4]
Ar-H~3000[4]
C-Cl700 - 800[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to further elucidate the structure of the Schiff base.

Proton/CarbonExpected Chemical Shift (δ, ppm)Reference
¹H NMR
Azomethine (-CH=N-)8.0 - 9.0[5]
Aromatic (Ar-H)6.5 - 8.0[5]
Phenolic (-OH)10.0 - 13.0 (if applicable)
¹³C NMR
Azomethine (-C=N-)150 - 165[1]
Aromatic Carbons110 - 150[1]

Applications in Drug Development

Schiff bases derived from halogenated diamines have shown promising potential as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial activity of Schiff bases is often attributed to the presence of the imine group, which can interfere with microbial cell processes. The activity can be enhanced by the presence of other functional groups and by chelation with metal ions.

Experimental Protocol: Agar Well Diffusion Assay

  • Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Fill the wells with a known concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO).

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well.

Representative Antimicrobial Activity Data:

The following table summarizes the minimum inhibitory concentration (MIC) values for representative Schiff bases against various microorganisms.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Chloro-substituted Schiff Base 13.42.847.5[6]
Chloro-substituted Schiff Base 262.562.5-[2]
Fluoro-substituted Schiff Base-1.550.037[7]
Anticancer Activity

Many Schiff bases exhibit cytotoxic activity against various cancer cell lines. The mechanism of action can involve the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized Schiff base for a specific duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Representative Anticancer Activity Data:

The following table presents the IC₅₀ values for representative Schiff bases against different cancer cell lines.

CompoundMCF-7 (IC₅₀, µM)HeLa (IC₅₀, µM)A549 (IC₅₀, µM)Reference
Salicylaldehyde-based Schiff Base43.08--[9]
Chloro-substituted Schiff Base Complex---[8]
Pyridine-based Schiff Base Complex5.95--

Potential Signaling Pathway in Anticancer Activity

Schiff bases can induce cancer cell death through various mechanisms, including the modulation of key signaling pathways. One such pathway involves the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR).

anticancer_pathway schiff_base Schiff Base complex_I Mitochondrial Complex I schiff_base->complex_I Inhibits ampk AMPK complex_I->ampk Activates mTOR mTOR ampk->mTOR Inhibits apoptosis Apoptosis ampk->apoptosis Induces cell_growth Cell Growth & Proliferation mTOR->cell_growth Promotes

Caption: A potential signaling pathway for the anticancer activity of Schiff bases.

Schiff bases may inhibit mitochondrial complex I, leading to an increase in the AMP/ATP ratio. This activates AMPK, which in turn inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation.[10] Activated AMPK can also promote apoptosis, leading to cancer cell death.[11]

Conclusion

Schiff bases derived from this compound represent a promising class of compounds for the development of new therapeutic agents. The synthetic protocols and characterization data provided in these notes offer a starting point for researchers to explore the potential of these molecules. Further investigation into their biological activities and mechanisms of action is warranted to fully elucidate their therapeutic potential. The provided workflows and data tables serve as a valuable resource for designing and executing experiments in this exciting area of research.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_application Application Screening cluster_analysis Data Analysis start Start: Reactants (this compound + Aldehyde) synthesis Schiff Base Synthesis (Reflux in Ethanol) start->synthesis purification Purification (Filtration & Washing) synthesis->purification characterization Characterization (FTIR, NMR, etc.) purification->characterization antimicrobial Antimicrobial Assay (Agar Well Diffusion) characterization->antimicrobial anticancer Anticancer Assay (MTT Assay) characterization->anticancer data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

Caption: A general experimental workflow for the synthesis and evaluation of Schiff bases.

References

Protocol for the Diazotization of 2-Chloro-1,4-diaminobenzene: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the selective mono-diazotization and complete di-diazotization of 2-Chloro-1,4-diaminobenzene, a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. These protocols are intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound (also known as 2-chloro-p-phenylenediamine) is a versatile aromatic diamine. The presence of two primary amino groups allows for either single (mono-) or double (di-) diazotization, leading to the formation of highly reactive diazonium salts. These salts are valuable precursors for a wide range of chemical transformations, including Sandmeyer, Schiemann, and azo coupling reactions. The selective diazotization of one amino group over the other is influenced by the electronic effect of the chloro substituent, which reduces the basicity of the adjacent amino group, thereby allowing for controlled reactivity.

Data Presentation

The following table summarizes the key quantitative parameters for the mono- and di-diazotization of this compound. Please note that yields can vary based on reaction scale and specific laboratory conditions.

ParameterMono-diazotizationDi-diazotizationNotes
Starting Material This compoundThis compoundPurity >98%
Molecular Weight 142.59 g/mol 142.59 g/mol
Typical Scale 0.1 mol0.1 mol
Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Stoichiometry (Amine:NaNO₂) 1 : 11 : 2.1Precise stoichiometry is crucial for selectivity.
Reaction Temperature 0 - 5 °C0 - 5 °CStrict temperature control is essential to prevent decomposition of the diazonium salt.[1]
Reaction Time 30 - 60 minutes60 - 90 minutes
Expected Product 4-Amino-3-chlorobenzenediazonium chloride2-Chloro-1,4-bis(diazonium) dichloride
Illustrative Yield Not explicitly found for this substrate~90-95% (based on similar compounds)A yield of 93% has been reported for the related 2,5-dichloro-p-phenylenediamine.[2]

Experimental Protocols

Safety Precautions: Diazonium salts are potentially explosive in the solid state and should be handled with extreme caution.[3] It is strongly recommended to use the diazonium salt solution immediately in the subsequent reaction step without isolation. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.

Protocol 1: Selective Mono-diazotization of this compound

This protocol aims to selectively diazotize the amino group at the 4-position, which is more basic than the amino group at the 1-position due to the electron-withdrawing effect of the adjacent chlorine atom.

Materials:

  • This compound (14.26 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (HCl, 37%, ~25 mL)

  • Sodium Nitrite (NaNO₂, 6.90 g, 0.1 mol)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of the Amine Salt Solution:

    • In the 500 mL three-necked flask, suspend this compound (14.26 g) in 100 mL of distilled water.

    • While stirring, slowly add concentrated hydrochloric acid (25 mL). The diamine will dissolve to form the dihydrochloride salt.

    • Cool the solution to 0 - 5 °C using an ice bath.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (6.90 g) in 30 mL of distilled water and cool the solution in an ice bath.

  • Diazotization:

    • Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes, ensuring the temperature is maintained between 0 and 5 °C.

    • Monitor the reaction for the presence of excess nitrous acid by periodically testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

    • Once the addition is complete and a positive test on starch-iodide paper is observed, continue stirring the solution at 0 - 5 °C for an additional 15-30 minutes.

  • Use of the Diazonium Salt Solution:

    • The resulting solution of 4-amino-3-chlorobenzenediazonium chloride is now ready for use in subsequent reactions. It is crucial to use this solution promptly.

Protocol 2: Di-diazotization of this compound

This protocol is designed to convert both amino groups into diazonium functionalities.

Materials:

  • This compound (14.26 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (HCl, 37%, ~50 mL)

  • Sodium Nitrite (NaNO₂, 15.2 g, 0.22 mol)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of the Amine Salt Solution:

    • In the 1 L three-necked flask, suspend this compound (14.26 g) in 200 mL of distilled water.

    • With vigorous stirring, slowly add concentrated hydrochloric acid (50 mL).

    • Cool the resulting solution to 0 - 5 °C in an ice bath.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (15.2 g) in 50 mL of distilled water and cool the solution.

  • Diazotization:

    • Add the chilled sodium nitrite solution dropwise to the stirred amine salt solution over approximately 60 minutes. Maintain the reaction temperature strictly between 0 and 5 °C.

    • After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

    • Continue to stir the reaction mixture for 30 minutes at 0 - 5 °C.

  • Use of the Diazonium Salt Solution:

    • The solution of 2-chloro-1,4-bis(diazonium) dichloride should be used immediately for the next synthetic step.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Diazotization cluster_amine_prep Amine Salt Preparation cluster_nitrite_prep Nitrite Preparation cluster_diazotization Diazotization cluster_products Products amine This compound amine_salt Amine Dihydrochloride Solution (0-5°C) amine->amine_salt acid HCl + H₂O acid->amine_salt reaction Diazotization Reaction (0-5°C) amine_salt->reaction nitrite Sodium Nitrite nitrite_solution Chilled NaNO₂ Solution nitrite->nitrite_solution water H₂O water->nitrite_solution nitrite_solution->reaction mono_diazo Mono-diazonium Salt (1 eq. NaNO₂) reaction->mono_diazo Selective di_diazo Di-diazonium Salt (2.1 eq. NaNO₂) reaction->di_diazo Complete

Caption: Workflow for the diazotization of this compound.

signaling_pathway Reaction Pathway of Diazotization amine Ar-NH₂ (this compound) diazonium_ion Ar-N₂⁺ (Diazonium ion) amine->diazonium_ion + NO⁺ hcl HCl hno2 HNO₂ (Nitrous Acid) hcl->hno2 nano2 NaNO₂ nano2->hno2 nitrosonium NO⁺ (Nitrosonium ion) hno2->nitrosonium + H⁺ product Diazonium Salt [Ar-N₂]⁺Cl⁻ diazonium_ion->product + Cl⁻

References

Application Notes and Protocols for the Polymerization of 2-Chloro-1,4-diaminobenzene with Diacid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of these materials through the low-temperature solution polycondensation of aromatic diamines with aromatic diacid chlorides is a well-established method. This document provides detailed application notes and experimental protocols for the polymerization of 2-Chloro-1,4-diaminobenzene with two common diacid chlorides: terephthaloyl chloride (TPC) and isophthaloyl chloride (IPC).

The introduction of a chlorine substituent onto the diamine monomer can influence the properties of the resulting aramid, potentially affecting its solubility, thermal characteristics, and flame retardancy. These application notes are intended to guide researchers in the synthesis and characterization of these modified aramids.

Data Presentation

The following table summarizes typical quantitative data for the low-temperature solution polymerization of this compound with terephthaloyl chloride and isophthaloyl chloride. The data presented is a representative compilation from various studies on aramid synthesis, adapted for this specific monomer.

PolymerDiacid ChlorideMonomer Concentration (mol/L)Reaction Time (h)Reaction Temperature (°C)Yield (%)Inherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)
Poly(2-chloro-1,4-phenylene terephthalamide)Terephthaloyl Chloride (TPC)0.2540 to 25>951.1 - 1.5~350>450
Poly(2-chloro-1,4-phenylene isophthalamide)Isophthaloyl Chloride (IPC)0.2540 to 25>950.8 - 1.2~280>430

Experimental Protocols

Materials and Methods

Materials:

  • This compound (recrystallized from a suitable solvent, e.g., ethanol/water)

  • Terephthaloyl chloride (TPC) (recrystallized from hexane)

  • Isophthaloyl chloride (IPC) (distilled under reduced pressure)

  • N,N-Dimethylacetamide (DMAc) (anhydrous, distilled over CaH₂)

  • Propylene oxide (optional, as an acid scavenger)

  • Methanol

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.

  • Low-temperature bath (ice-water or cryostat)

  • Standard laboratory glassware

  • Vacuum oven

Synthesis of Poly(2-chloro-1,4-phenylene terephthalamide)

This protocol describes a typical laboratory-scale synthesis.

  • Reactor Setup: A 250 mL three-necked flask is dried in an oven and cooled under a stream of dry argon or nitrogen. The flask is then equipped with a mechanical stirrer and a gas inlet.

  • Diamine Dissolution: 2.85 g (0.02 mol) of this compound is added to the flask, followed by 80 mL of anhydrous N,N-dimethylacetamide (DMAc). The mixture is stirred under a gentle flow of inert gas until the diamine is completely dissolved.

  • Cooling: The flask is immersed in an ice-water bath, and the solution is cooled to 0-5 °C.

  • Diacid Chloride Addition: 4.06 g (0.02 mol) of solid terephthaloyl chloride is added to the cooled and stirred diamine solution in one portion.

  • Polymerization: The reaction mixture is stirred vigorously at 0-5 °C for 1 hour and then allowed to warm to room temperature (approximately 25 °C) and stirred for an additional 3 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Neutralization (Optional): If desired, an acid scavenger such as propylene oxide can be added to neutralize the HCl byproduct.

  • Precipitation and Washing: The viscous polymer solution is poured into 500 mL of rapidly stirring methanol. The precipitated fibrous polymer is collected by filtration.

  • Purification: The polymer is washed thoroughly with hot methanol and then with water to remove any unreacted monomers and solvent.

  • Drying: The purified polymer is dried in a vacuum oven at 80-100 °C for 24 hours.

Visualizations

The following diagrams illustrate the polymerization reaction and the general experimental workflow.

PolymerizationReaction Diamine This compound Polymer Aramid Polymer Diamine->Polymer + DiacidChloride Diacid Chloride (TPC or IPC) DiacidChloride->Polymer HCl HCl (byproduct) Polymer->HCl releases

Caption: General reaction scheme for the polymerization of this compound.

ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Start Start DissolveDiamine Dissolve this compound in anhydrous DMAc under inert gas Start->DissolveDiamine CoolSolution Cool solution to 0-5 °C DissolveDiamine->CoolSolution AddDiacid Add Diacid Chloride (TPC or IPC) CoolSolution->AddDiacid Polymerize Stir at 0-5 °C for 1h, then at room temp for 3h AddDiacid->Polymerize Precipitate Precipitate polymer in Methanol Polymerize->Precipitate Wash Wash with Methanol and Water Precipitate->Wash Dry Dry polymer in vacuum oven Wash->Dry Viscosity Measure Inherent Viscosity Dry->Viscosity ThermalAnalysis Perform TGA and DSC Dry->ThermalAnalysis Spectroscopy FTIR and NMR Analysis Dry->Spectroscopy

Caption: Experimental workflow for aramid synthesis and characterization.

Application Notes and Protocols for 2-Chloro-1,4-diaminobenzene in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-diaminobenzene, also known as 2-chloro-p-phenylenediamine (2-Cl-PPD), is an aromatic diamine that has historically been used as a primary intermediate in permanent oxidative hair dye formulations.[1][2] In these systems, this compound functions as a dye precursor that, when oxidized in the presence of a coupling agent, forms larger color molecules within the hair shaft.[3] This process results in a permanent hair color that is resistant to washing. The final shade achieved is dependent on the specific couplers used in the formulation, with this compound historically being used to create red and violet colors.[3]

It is crucial to note that this compound is a potent skin sensitizer and its use in hair dye products has been banned in the European Union since 2019 due to safety concerns.[4] Therefore, these application notes are intended for research and development purposes only, providing a scientific basis for understanding its chemical properties and historical application, and for the development of safer alternatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [5]
Appearance White to light yellow crystalline powder[1]
Melting Point 62-66 °C[5]
Boiling Point 287.9 °C at 760 mmHg[5]
Solubility Sparingly soluble in water[1]
CAS Number 615-66-7[1]

Mechanism of Action in Hair Dyeing

The application of this compound in permanent hair dyeing is based on the principles of oxidative chemistry. The process can be summarized in the following steps:

  • Alkalinization: An alkaline agent, typically ammonia or monoethanolamine, is used to raise the pH of the hair dye formulation. This causes the hair cuticle to swell, allowing the dye precursors and developer to penetrate the cortex.[6]

  • Oxidation: An oxidizing agent, most commonly hydrogen peroxide, oxidizes the primary intermediate, this compound.[3]

  • Coupling: The oxidized this compound then reacts with coupler molecules (e.g., resorcinol, m-aminophenol) to form large, colored indo-dyes.[7]

  • Color Formation and Trapping: These newly formed large dye molecules are trapped within the hair cortex, resulting in a permanent color change.[3]

The specific color outcome is determined by the choice and concentration of the coupler(s) used in the formulation.

Experimental Protocols

The following are exemplary protocols for the formulation and evaluation of a hair dye containing this compound. These are intended for research purposes and would require significant optimization and safety assessment.

Protocol 1: Exemplary Hair Dye Formulation

This protocol describes the preparation of a simple cream-based oxidative hair dye.

Materials:

  • Dye Cream (Part A):

    • This compound (Primary Intermediate)

    • Coupler (e.g., Resorcinol, m-Aminophenol)

    • Cetearyl Alcohol (Emulsifier/Thickener)

    • Sodium Laureth Sulfate (Surfactant)

    • Monoethanolamine (Alkalizing Agent)

    • Ascorbic Acid (Antioxidant)

    • EDTA (Chelating Agent)

    • Deionized Water

  • Developer (Part B):

    • Hydrogen Peroxide (3-6% solution)

    • Cetearyl Alcohol

    • Phosphoric Acid (Stabilizer)

    • Deionized Water

Procedure:

  • Preparation of the Dye Cream (Part A):

    • In a primary vessel, heat the deionized water to 75°C.

    • Add and dissolve EDTA and ascorbic acid.

    • In a separate vessel, melt the cetearyl alcohol.

    • Add the molten cetearyl alcohol and sodium laureth sulfate to the water phase with homogenization to form an emulsion.

    • Cool the emulsion to 40-45°C.

    • In a separate beaker, dissolve the this compound and the chosen coupler in a small amount of a suitable solvent if necessary, and then add to the emulsion with gentle mixing.

    • Adjust the pH to 9.0-10.5 using monoethanolamine.

    • Add deionized water to the final volume.

  • Preparation of the Developer (Part B):

    • In a primary vessel, heat the deionized water to 75°C.

    • In a separate vessel, melt the cetearyl alcohol.

    • Add the molten cetearyl alcohol to the water phase with homogenization to form an emulsion.

    • Cool the emulsion to 30-35°C.

    • Slowly add the hydrogen peroxide solution and phosphoric acid.

    • Add deionized water to the final volume.

  • Application:

    • Mix the Dye Cream (Part A) and the Developer (Part B) in a 1:1 ratio immediately before use.

    • Apply the mixture to hair swatches and allow it to process for 30 minutes at room temperature.

    • Rinse the hair swatches thoroughly with water, followed by a standard shampoo and conditioner.

Protocol 2: Colorimetric Evaluation

This protocol outlines the quantitative assessment of the color imparted to the hair.

Equipment:

  • Spectrophotometer or Colorimeter

Procedure:

  • Use virgin hair swatches of a consistent light color (e.g., white or light blonde) for all tests.

  • Treat the hair swatches with the hair dye formulation as described in Protocol 1.

  • Measure the color of the dyed hair swatches using a spectrophotometer to obtain the CIELAB coordinates (L, a, b*).

    • L* represents lightness (0 = black, 100 = white).

    • a* represents the red/green axis (+a* = red, -a* = green).

    • b* represents the yellow/blue axis (+b* = yellow, -b* = blue).

  • Record the L, a, and b* values for each formulation.

Protocol 3: Wash Fastness Evaluation

This protocol assesses the durability of the hair color to repeated washing.

Equipment:

  • Laundering apparatus (e.g., Launder-Ometer) or a standardized shampooing procedure.

  • Spectrophotometer or Colorimeter

Procedure:

  • Dye hair swatches as described in Protocol 1 and measure the initial color as described in Protocol 2.

  • Subject the dyed hair swatches to a series of standardized washing cycles. A typical cycle would involve washing with a standard shampoo solution for a set time, followed by rinsing and drying.

  • Measure the color of the hair swatches after a predetermined number of washes (e.g., 5, 10, 20 washes).

  • Calculate the total color difference (ΔE) after each set of washes using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] where ΔL, Δa, and Δb are the differences in the respective values before and after washing.

Protocol 4: Photostability Evaluation

This protocol evaluates the resistance of the hair color to fading upon exposure to light.[8]

Equipment:

  • Xenon arc lamp chamber or other controlled light exposure system.

  • Spectrophotometer or Colorimeter

Procedure:

  • Dye hair swatches as described in Protocol 1 and measure the initial color as described in Protocol 2.

  • Expose the dyed hair swatches to a controlled light source for a specified duration. The light source should simulate natural sunlight.

  • Measure the color of the hair swatches after the light exposure.

  • Calculate the total color difference (ΔE*) as described in Protocol 3.

Quantitative Data

The following tables provide an example of how to structure the quantitative data obtained from the experimental protocols. Due to the limited recent and publicly available data for this compound, these tables are presented as templates.

Table 1: Colorimetric Data of Hair Swatches Dyed with Formulations Containing this compound and Different Couplers

Formulation IDPrimary IntermediateCouplerLab*
F1This compoundResorcinol
F2This compoundm-Aminophenol
F3This compound2-Methylresorcinol

Table 2: Wash Fastness Data (ΔE*) of Hair Swatches After Multiple Washes

Formulation IDΔE* after 5 washesΔE* after 10 washesΔE* after 20 washes
F1
F2
F3

Table 3: Photostability Data (ΔE*) of Hair Swatches After Light Exposure

Formulation IDExposure Time (hours)Light SourceΔE*
F1Xenon Arc
F2Xenon Arc
F3Xenon Arc

Visualizations

Oxidative Hair Dyeing Mechanism

G cluster_0 Hair Shaft cluster_1 Inside Cortex Precursors This compound + Coupler Oxidized_Intermediate Oxidized this compound Precursors->Oxidized_Intermediate Oxidation Developer Hydrogen Peroxide (H₂O₂) Developer->Precursors Alkaline_Agent Alkaline Agent (e.g., Ammonia) Alkaline_Agent->Precursors Swells Cuticle & Allows Penetration Colored_Molecule Large Colored Molecule Oxidized_Intermediate->Colored_Molecule Coupling Reaction Trapped_Dye Permanent Hair Color Colored_Molecule->Trapped_Dye Trapped in Cortex

Caption: Oxidative hair dyeing process with this compound.

Experimental Workflow for Hair Dye Evaluation

G Start Start: Formulate Hair Dye Dye_Application Apply Dye to Hair Swatches Start->Dye_Application Initial_Measurement Initial Colorimetric Measurement (Lab) Dye_Application->Initial_Measurement Wash_Fastness Wash Fastness Testing Initial_Measurement->Wash_Fastness Photostability Photostability Testing Initial_Measurement->Photostability Final_Measurement_Wash Final Colorimetric Measurement (Wash) Wash_Fastness->Final_Measurement_Wash Final_Measurement_Photo Final Colorimetric Measurement (Photo) Photostability->Final_Measurement_Photo Data_Analysis Data Analysis (ΔE) Final_Measurement_Wash->Data_Analysis Final_Measurement_Photo->Data_Analysis End End: Evaluate Performance Data_Analysis->End

Caption: Workflow for evaluating the performance of a hair dye formulation.

Skin Sensitization Pathway

G Hapten This compound (Hapten) Skin_Penetration Skin Penetration Hapten->Skin_Penetration Protein_Binding Binding to Skin Proteins Skin_Penetration->Protein_Binding Hapten_Protein_Complex Hapten-Protein Complex (Antigen) Protein_Binding->Hapten_Protein_Complex Langerhans_Cell Recognition by Langerhans Cells Hapten_Protein_Complex->Langerhans_Cell T_Cell_Activation T-Cell Activation & Proliferation Langerhans_Cell->T_Cell_Activation Allergic_Reaction Allergic Contact Dermatitis T_Cell_Activation->Allergic_Reaction

Caption: Simplified signaling pathway of skin sensitization by p-phenylenediamine derivatives.

Safety Considerations

This compound is a known strong skin sensitizer and has been associated with allergic contact dermatitis.[9] Due to these safety concerns, its use in cosmetic products is heavily restricted or banned in many regions, including the European Union.[4] Researchers and developers working with this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area. Any formulations developed for potential consumer use would require extensive toxicological and safety assessments.

Conclusion

This compound has played a role in the history of hair color development. Understanding its chemistry, application, and safety profile is essential for researchers in the field of cosmetic science and toxicology. The protocols and information provided herein are intended to serve as a foundational resource for research and the development of innovative and safer hair coloring technologies.

References

Synthesis of Heterocyclic Compounds Using 2-Chloro-1,4-diaminobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-diaminobenzene, also known as 4-chloro-o-phenylenediamine, is a versatile aromatic diamine that serves as a valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring two amino groups and a chlorine atom on the benzene ring, allows for the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The presence of the chlorine atom can modulate the electronic properties and biological activity of the resulting molecules, making it an attractive starting material for the development of novel therapeutic agents and functional materials.

This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds derived from this compound, including benzimidazoles and quinoxalines.

Synthesis of 5-Chlorobenzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals due to their diverse biological activities. The reaction of this compound with various one-carbon synthons, such as aldehydes or carboxylic acids, provides a straightforward route to 5-chlorobenzimidazole derivatives.

Protocol 1: Synthesis of 2-Aryl-5-chlorobenzimidazoles from Aldehydes

This protocol describes the condensation and oxidative cyclization of this compound with aromatic aldehydes to yield 2-aryl-5-chlorobenzimidazoles.

Experimental Workflow:

A Mix this compound and Aldehyde in Solvent B Add Oxidizing Agent A->B C Heat Reaction Mixture B->C D Cool and Precipitate Product C->D E Filter, Wash, and Dry D->E F Recrystallize for Purification E->F

Figure 1: General workflow for the synthesis of 2-aryl-5-chlorobenzimidazoles.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or Methanol

  • Oxidizing agent (e.g., sodium metabisulfite, air)

  • Catalyst (optional, e.g., a Lewis acid or a transition metal catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in a suitable solvent like ethanol (10 mL).

  • Add the oxidizing agent. For air oxidation, the reaction can be stirred open to the atmosphere.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

EntryAldehydeProductYield (%)m.p. (°C)
1Benzaldehyde2-Phenyl-5-chlorobenzimidazole88228-230
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-chlorobenzimidazole75280-282
34-Methylbenzaldehyde2-(4-Methylphenyl)-5-chlorobenzimidazole72245-247
44-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5-chlorobenzimidazole78218-220

Table 1: Synthesis of 2-Aryl-5-chlorobenzimidazoles.[1]

Protocol 2: Synthesis of 5-Chlorobenzimidazole from Formic Acid

This protocol outlines the Phillips-Ladenburg reaction for the synthesis of the parent 5-chlorobenzimidazole using formic acid.

Experimental Workflow:

A Mix this compound and Formic Acid B Heat Reaction Mixture A->B C Cool and Neutralize with Base B->C D Precipitate and Filter Product C->D E Wash with Water and Dry D->E F Recrystallize for Purification E->F

Figure 2: Workflow for the synthesis of 5-chlorobenzimidazole.

Materials:

  • This compound

  • Formic acid (90%)

  • 10% Sodium hydroxide solution

  • Activated charcoal

Procedure:

  • In a round-bottom flask, add this compound (0.1 mol) and 90% formic acid (0.15 mol).

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling, slowly add 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.

  • Collect the crude product by suction filtration and wash with cold water.

  • For purification, dissolve the crude product in boiling water, add a small amount of activated charcoal, and digest for 15 minutes.

  • Filter the hot solution and allow the filtrate to cool to 10-15°C to crystallize the product.

  • Filter the purified product, wash with cold water, and dry at 100°C.

ProductYield (%)m.p. (°C)
5-Chlorobenzimidazole83-85123-125

Table 2: Synthesis of 5-Chlorobenzimidazole.[2]

Synthesis of 6-Chloroquinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of this compound with 1,2-dicarbonyl compounds is a common and efficient method for the synthesis of 6-chloroquinoxaline derivatives.

Protocol 3: Synthesis of 2,3-Disubstituted-6-chloroquinoxalines

This protocol details the reaction of this compound with a 1,2-dicarbonyl compound, such as benzil, to produce a 2,3-disubstituted-6-chloroquinoxaline.

Experimental Workflow:

A Dissolve this compound and 1,2-Dicarbonyl Compound in Solvent B Add Catalyst (e.g., Acetic Acid) A->B C Reflux the Reaction Mixture B->C D Monitor Reaction by TLC C->D E Cool, Filter, and Wash the Product D->E F Recrystallize for Purification E->F

Figure 3: Workflow for the synthesis of 2,3-disubstituted-6-chloroquinoxalines.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal, pyruvaldehyde)

  • Ethanol or glacial acetic acid

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (10 mL), add the 1,2-dicarbonyl compound (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The precipitated product is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted-6-chloroquinoxaline.

Entry1,2-Dicarbonyl CompoundProductYield (%)m.p. (°C)
1Benzil6-Chloro-2,3-diphenylquinoxaline~90148-150
2Glyoxal6-Chloroquinoxaline~8596-98
3Pyruvaldehyde6-Chloro-2-methylquinoxaline~88105-107

Table 3: Synthesis of 6-Chloroquinoxalines.

Protocol 4: Synthesis of 6-Chloro-1H-quinoxalin-2-one

This protocol describes a multi-step synthesis of 6-chloro-1H-quinoxalin-2-one starting from 4-chloro-2-nitroaniline, which involves a reduction to form this compound in situ, followed by cyclization.[3][4]

Reaction Pathway:

cluster_0 Step 1: Acetanilide Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization/Oxidation A 4-Chloro-2-nitroaniline C 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide A->C Acylation B Chloroacetyl chloride B->C D N-(2-Amino-4-chlorophenyl)-2-chloroacetamide C->D H2/Pd-C E 6-Chloro-1H-quinoxalin-2-one D->E H2O2

Figure 4: Synthetic pathway to 6-Chloro-1H-quinoxalin-2-one.

Materials:

  • 4-Chloro-2-nitroaniline

  • Chloroacetyl chloride

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide: React 4-chloro-2-nitroaniline with chloroacetyl chloride in a suitable solvent to form the corresponding acetamide.

  • Reduction to N-(2-Amino-4-chlorophenyl)-2-chloroacetamide: The nitro group of the acetamide is reduced to an amino group using catalytic hydrogenation (H₂/Pd-C).[3]

  • Oxidative Cyclization: The resulting amino compound is then subjected to oxidative cyclization using hydrogen peroxide to yield 6-chloro-1H-quinoxalin-2-one.[3]

ProductOverall Yield (%)m.p. (°C)
6-Chloro-1H-quinoxalin-2-oneModerate to Good>300

Table 4: Synthesis of 6-Chloro-1H-quinoxalin-2-one.

Conclusion

This compound is a readily available and highly useful building block for the synthesis of a variety of chlorinated heterocyclic compounds. The protocols provided herein offer reliable and efficient methods for the preparation of 5-chlorobenzimidazoles and 6-chloroquinoxalines. These procedures can be adapted and modified for the synthesis of a diverse library of derivatives for further investigation in drug discovery and materials science. Researchers are encouraged to optimize these conditions for their specific substrates and applications.

References

Application Notes and Protocols: 2-Chloro-1,4-diaminobenzene as a Building Block for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,4-diaminobenzene is a halogenated aromatic diamine with potential as a building block for the synthesis of novel organic semiconductors. While its primary industrial application has been as an intermediate in the production of dyes and pigments, its molecular structure offers functionalities conducive to the formation of conjugated polymer systems.[1] The presence of amino groups allows for polymerization, and the chloro-substituent is expected to modulate the electronic properties of the resulting polymer, such as its energy levels and conductivity. This document provides a theoretical framework and generalized protocols for the synthesis and characterization of organic semiconductors derived from this compound, based on established methods for similar substituted anilines and phenylenediamines.

Introduction to this compound in Organic Electronics

Organic semiconductors are the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). The performance of these devices is intrinsically linked to the molecular structure of the semiconductor material. The introduction of substituents onto the polymer backbone is a key strategy for fine-tuning their electronic and physical properties.

This compound (also known as 2-Chloro-p-phenylenediamine) is a derivative of p-phenylenediamine, a common precursor for conductive polymers. The key structural features of this compound relevant to organic semiconductors are:

  • Two Amino Groups: These functional groups serve as reactive sites for polymerization, typically through oxidative or electrochemical methods, to form a conjugated polymer backbone analogous to polyaniline.

  • Aromatic Ring: The benzene ring contributes to the π-conjugated system, which is essential for charge transport.

  • Chloro Substituent: The electron-withdrawing nature of the chlorine atom is expected to influence the electronic properties of the resulting polymer.[2][3] Specifically, it can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, potentially increasing the polymer's stability and altering its charge transport characteristics.

Potential Properties of Poly(2-chloro-1,4-phenylenediamine)

PropertyExpected Effect of Chloro-SubstituentReference Analogs
Solubility The presence of the chloro group may enhance solubility in organic solvents compared to unsubstituted poly(p-phenylenediamine), facilitating solution-based processing.Substituted polyanilines often exhibit improved solubility.[4]
Electrical Conductivity The conductivity of substituted polyanilines is highly dependent on the nature and position of the substituent. Halogenated polyanilines have shown conductivities in the semiconductor range, though typically lower than unsubstituted polyaniline.[4][5]Poly(2-chloroaniline) has reported conductivities in the order of 10⁻³ S/cm.[4]
Thermal Stability Aromatic polymers, including substituted polyanilines, generally exhibit good thermal stability. The decomposition temperatures are often above 400°C.[6]Poly(p-phenylenediamine) and its derivatives show good thermal stability.[6]
Electrochemical Behavior The chloro-substituent is expected to shift the oxidation potential to more positive values compared to the unsubstituted analogue, which could improve the environmental stability of the polymer.The electron-withdrawing nature of chlorine lowers the HOMO energy level, increasing the oxidation potential.[2][3]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of poly(2-chloro-1,4-phenylenediamine). These should be considered as starting points and may require optimization.

Chemical Oxidative Polymerization

This method is widely used for the synthesis of polyaniline and its derivatives.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant and reaction medium)

  • Methanol

  • Acetone

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl solution in a reaction vessel. Maintain the temperature at 0-5 °C using an ice bath.

  • Separately, prepare a solution of ammonium persulfate in 1 M HCl, also pre-cooled to 0-5 °C.

  • Slowly add the oxidant solution to the monomer solution dropwise with constant stirring. The molar ratio of oxidant to monomer is a critical parameter to optimize, typically starting at 1:1.

  • Continue the reaction for a set period, typically 24 hours, at 0-5 °C. A dark-colored precipitate should form, indicating polymerization.

  • Collect the precipitate by filtration.

  • Wash the product sequentially with deionized water, methanol, and acetone to remove unreacted monomer, oxidant, and oligomers.

  • Dry the final polymer product under vacuum at room temperature for 24 hours.

Electrochemical Polymerization (Electropolymerization)

This technique allows for the direct deposition of the polymer film onto a conductive substrate.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (supporting electrolyte)

  • Deionized water

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare an electrolyte solution containing a specific concentration of this compound (e.g., 0.1 M) in an aqueous acidic medium (e.g., 1 M H₂SO₄).

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Perform electropolymerization by cyclic voltammetry, typically sweeping the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) for a number of cycles. The formation of a polymer film on the working electrode will be indicated by the appearance and growth of redox peaks in the voltammogram.

  • Alternatively, potentiostatic or galvanostatic methods can be used for film deposition.

  • After deposition, rinse the polymer-coated electrode with deionized water and dry it.

Characterization Techniques

A suite of characterization techniques is necessary to confirm the synthesis and evaluate the properties of the resulting polymer.

TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the chemical structure of the polymer by identifying characteristic vibrational modes of the benzenoid and quinoid rings and C-Cl bonds. This helps to confirm that polymerization has occurred.[4]
UV-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the polymer, which can be used to estimate the optical bandgap. Shifts in absorption peaks upon doping can also be observed.[4]
Thermogravimetric Analysis (TGA) Determines the thermal stability and decomposition temperature of the polymer.[6][7]
Four-Point Probe Measurement Measures the electrical conductivity of the polymer film.
Cyclic Voltammetry (CV) Investigates the electrochemical properties of the polymer, such as its redox behavior and electrochemical stability.

Signaling Pathways and Experimental Workflows

Logical Relationship of Synthesis and Properties

The following diagram illustrates the relationship between the monomer structure, synthesis conditions, and the resulting polymer properties.

Synthesis_Properties_Relationship Monomer This compound (Monomer) Synthesis Polymerization Method (Chemical or Electrochemical) Monomer->Synthesis Polymer Poly(2-chloro-1,4-phenylenediamine) (Polymer) Synthesis->Polymer Conditions Reaction Conditions (Dopant, Oxidant, Temp.) Conditions->Synthesis Properties Electronic & Physical Properties (Conductivity, Solubility, Stability) Polymer->Properties

Synthesis and Property Relationship Diagram
Experimental Workflow for Polymer Synthesis and Characterization

This diagram outlines the typical workflow from monomer to a characterized organic semiconductor.

Experimental_Workflow Start Start: This compound Polymerization Polymerization (Oxidative or Electrochemical) Start->Polymerization Purification Purification (Washing & Drying) Polymerization->Purification Structural_Char Structural Characterization (FTIR, UV-Vis) Purification->Structural_Char Property_Char Property Characterization (Conductivity, TGA, CV) Structural_Char->Property_Char End End: Characterized Semiconductor Property_Char->End

Experimental Workflow Diagram

Safety Considerations

This compound is a chemical that requires careful handling. It may cause skin and eye irritation.[1] Inhalation and ingestion should be avoided. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This compound holds promise as a monomer for the synthesis of novel organic semiconductors. Although detailed studies on the resulting polymer are scarce, established knowledge from the field of substituted polyanilines provides a strong foundation for its investigation. The protocols and characterization methods outlined in this document offer a starting point for researchers to explore the potential of this building block in the development of new materials for organic electronic applications. Further research is warranted to fully elucidate the structure-property relationships of poly(2-chloro-1,4-phenylenediamine) and its potential in electronic devices.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-1,4-diaminobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1,4-diaminobenzene. The following sections detail common purification challenges and provide step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials such as 2,4-dinitrochlorobenzene or p-phenylenediamine, depending on the synthetic route. Other potential impurities are isomers formed during the reaction, such as other chlorinated phenylenediamines, and byproducts from side reactions. Incomplete reduction of a nitro group can also lead to nitro-aniline impurities.

Q2: My purified this compound is discolored (e.g., brown or black). What is the cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized impurities. Diamines, in general, are susceptible to air oxidation, which can produce colored byproducts. To decolorize the product, you can perform a recrystallization step with the addition of a small amount of activated charcoal. However, be aware that excessive use of charcoal can lead to a decrease in the overall yield.

Q3: I am having trouble getting my this compound to crystallize. What should I do?

A3: If your product is "oiling out" or failing to crystallize, it could be due to several factors including the presence of impurities, using an inappropriate solvent, or cooling the solution too quickly. Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization. If that fails, adding a seed crystal of pure this compound can be effective. You may also need to re-evaluate your choice of solvent or try a solvent/anti-solvent system.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent methods for determining the purity of this compound. Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast. Impurities may also be depressing the melting point.1. Add a small amount of additional hot solvent to the oiled mixture and redissolve. 2. Allow the solution to cool much more slowly. Consider letting it cool to room temperature on the benchtop before moving to an ice bath. 3. Try a different recrystallization solvent or a solvent mixture.
No crystals form upon cooling The solution is not saturated, or the product is too soluble in the chosen solvent.1. If the solution is not saturated, evaporate some of the solvent to increase the concentration and then try cooling again. 2. If the product is too soluble, add a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to redissolve and cool slowly. 3. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.
Low recovery of purified product Too much solvent was used for recrystallization or washing. The product has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. When washing the crystals, use a minimal amount of ice-cold solvent. 3. Recover additional product from the mother liquor by evaporating some of the solvent and re-cooling.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity. The impurity may have co-crystallized with the product.1. Try recrystallizing from a different solvent with different polarity. 2. Consider a preliminary purification step, such as column chromatography or an acid-base extraction, before the final recrystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities The eluent system is not optimal. The column was not packed properly.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. 2. Ensure the column is packed uniformly without any air bubbles or channels. 3. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Product does not elute from the column The eluent is not polar enough. The product is strongly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluent. For amines, adding a small percentage of a base like triethylamine to the eluent can sometimes help. 2. If using silica gel, consider switching to a more polar stationary phase like alumina.
Product elutes too quickly with the solvent front The eluent is too polar.1. Start with a less polar eluent system. 2. Ensure proper optimization with TLC before running the column.

Data Presentation

Comparison of Purification Methods for this compound
Purification Method Solvent/Eluent System Typical Purity Typical Yield Notes
Recrystallization Toluene> 99.5%[1]82-87%[1]A specific protocol is available with a two-step cooling process for optimal crystal growth.[1]
Recrystallization Chlorobenzene--Mentioned as a suitable solvent, but specific yield and purity data are not readily available.
Column Chromatography Hexane/Ethyl Acetate Gradient> 98%50-80%Eluent composition should be optimized by TLC. Yield can be lower due to product loss on the column.
Acid-Base Extraction Diethyl ether / Aqueous HCl> 95%> 80%Effective for removing non-basic impurities. Final purity may require an additional recrystallization step.

Note: The data presented are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Toluene

This protocol is adapted from a patented method for the purification of 2-chloro-1,4-phenylenediamine.[1]

  • Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, add 2.5 to 3.5 mL of toluene.[1]

  • Heating: Heat the mixture to 60-90 °C with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization (Two-Step Cooling):

    • Step 1: Gradually cool the hot filtrate with stirring to a temperature of 30-35 °C.[1]

    • Step 2: Further cool the resulting mixture to 5-15 °C and continue stirring for 1-2 hours to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Vary the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried silica gel with the adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture determined from your TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated this compound will move into the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.

  • Neutral Impurity Removal: The organic layer now contains neutral impurities and can be discarded.

  • Basification:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a concentrated aqueous base solution (e.g., 6 M NaOH) with stirring until the solution is basic (check with pH paper). The this compound will precipitate out as the free base.

  • Isolation:

    • If a solid precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product separates as an oil or does not precipitate completely, extract the basified aqueous solution with fresh organic solvent (e.g., diethyl ether). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: The product obtained from acid-base extraction may require a final recrystallization step to achieve high purity.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude 2-Chloro-1,4- diaminobenzene recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction tlc TLC recrystallization->tlc Monitor pure_product Pure 2-Chloro-1,4- diaminobenzene recrystallization->pure_product column_chromatography->tlc Monitor column_chromatography->pure_product acid_base_extraction->tlc Monitor acid_base_extraction->pure_product hplc_gc HPLC / GC tlc->hplc_gc hplc_gc->pure_product Confirm Purity

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out Issue? no_crystals No Crystals Form start->no_crystals Issue? low_yield Low Yield start->low_yield Issue? impure_product Product Still Impure start->impure_product Issue? success Pure Crystals Obtained start->success Success add_solvent Add more hot solvent & re-dissolve oiling_out->add_solvent slow_cooling Cool solution more slowly oiling_out->slow_cooling change_solvent Try a different solvent oiling_out->change_solvent concentrate Evaporate some solvent no_crystals->concentrate add_antisolvent Add anti-solvent no_crystals->add_antisolvent induce_crystallization Scratch flask / add seed crystal no_crystals->induce_crystallization minimize_solvent Use minimum hot solvent low_yield->minimize_solvent cold_wash Wash with ice-cold solvent low_yield->cold_wash recover_from_mother_liquor Recover from mother liquor low_yield->recover_from_mother_liquor different_solvent Recrystallize from a different solvent impure_product->different_solvent pre_purify Pre-purify by another method impure_product->pre_purify add_solvent->start Retry slow_cooling->start Retry change_solvent->start Retry concentrate->start Retry add_antisolvent->start Retry induce_crystallization->start Retry minimize_solvent->start Retry cold_wash->start Retry recover_from_mother_liquor->start Retry different_solvent->start Retry pre_purify->start Retry

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Synthesis of 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1,4-diaminobenzene. The information is designed to help identify and resolve common side reactions and impurities encountered during the two primary synthetic routes: chlorination of p-phenylenediamine and catalytic hydrogenation of 1-chloro-2,4-dinitrobenzene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Synthesis Route 1: Chlorination of p-Phenylenediamine

Problem 1: The final product is highly colored (pink, brown, or black).

  • Question: My reaction mixture and isolated product of this compound have a significant pink, brown, or black discoloration instead of the expected white to light gray crystals. What could be the cause, and how can I fix it?

  • Answer:

    • Potential Cause 1: Oxidation of p-phenylenediamine and the product. Aromatic amines, particularly phenylenediamines, are highly susceptible to air oxidation, which leads to the formation of colored quinone-imine species.[1] This is a very common issue.

    • Solution 1:

      • Inert Atmosphere: Conduct the reaction and all subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium sulfite or sodium dithionite, to the reaction mixture or during workup to inhibit oxidation.

      • Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

    • Potential Cause 2: Reaction with excess chlorinating agent. An excess of the chlorinating agent can lead to the formation of colored byproducts.

    • Solution 2:

      • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas). A slight excess may be necessary for complete conversion, but a large excess should be avoided.

      • Slow Addition: Add the chlorinating agent slowly and at a controlled temperature to prevent localized high concentrations.

Problem 2: The product contains significant amounts of dichlorinated impurities.

  • Question: My analysis (e.g., GC-MS or HPLC) of the final product shows the presence of dichlorinated phenylenediamines. How can I improve the selectivity of the monochlorination?

  • Answer:

    • Potential Cause: Over-chlorination of the starting material or the desired product. The amino groups in p-phenylenediamine are activating, making the aromatic ring susceptible to further electrophilic substitution.

    • Solution:

      • Protecting Groups: Consider protecting one of the amino groups before the chlorination step to reduce the reactivity of the ring. The protecting group can be removed after chlorination.

      • Milder Chlorinating Agents: Use a milder chlorinating agent. For example, if chlorine gas is leading to over-chlorination, sulfuryl chloride under controlled conditions might offer better selectivity.[2]

      • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions by favoring the kinetically controlled product.

      • Solvent Effects: The choice of solvent can influence the selectivity. Experiment with different solvents to find one that disfavors polychlorination.

Problem 3: The presence of isomeric impurities.

  • Question: I am observing isomeric impurities in my final product. How are these formed and how can they be minimized?

  • Answer:

    • Potential Cause: While the primary product is this compound, there is a possibility of forming other isomers depending on the reaction conditions and the directing effects of the amino groups.

    • Solution:

      • Reaction Conditions: Carefully control the reaction temperature and the addition rate of the chlorinating agent. Deviations from the optimal conditions can lead to the formation of undesired isomers.

      • Purification: Isomeric impurities can often be removed by recrystallization. A patent for the purification of 2-chloro-1,4-phenylenediamine suggests using toluene for recrystallization to achieve high purity.[3] Column chromatography can also be an effective separation method, although it may be less practical on a large scale.

Synthesis Route 2: Catalytic Hydrogenation of 1-Chloro-2,4-dinitrobenzene

Problem 1: Significant formation of dehalogenated byproduct.

  • Question: My product is contaminated with a significant amount of 1,4-phenylenediamine. What is causing this dehalogenation and how can I prevent it?

  • Answer:

    • Potential Cause: Dehalogenation, the removal of the chlorine atom, is a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[4] This is often promoted by the catalyst and certain reaction conditions.

    • Solution:

      • Catalyst Selection: The choice of catalyst is crucial. A patent suggests that a modified Raney nickel catalyst containing nickel, aluminum, and molybdenum can provide high yields of the desired product with minimal dehalogenation.[4] Platinum-based catalysts have also been used, but may lead to more byproduct formation.[4]

      • Dehalogenation Inhibitors: The use of dehalogenation inhibitors can be effective. Compounds like magnesium oxide or magnesium hydroxide have been used to suppress the removal of the halogen.

      • Reaction Conditions:

        • Temperature and Pressure: Operate at the lowest temperature and hydrogen pressure that still allows for a reasonable reaction rate. Higher temperatures and pressures can favor dehalogenation.

        • pH Control: Maintaining a neutral or slightly basic pH can sometimes reduce dehalogenation. The addition of an acid scavenger like sodium carbonate has been reported in similar reductions.[5]

Problem 2: The reaction is slow or incomplete.

  • Question: The hydrogenation of 1-chloro-2,4-dinitrobenzene is proceeding very slowly or stalls before completion. What are the possible reasons?

  • Answer:

    • Potential Cause 1: Catalyst deactivation. The catalyst can be deactivated by impurities in the starting material or solvent, or by sintering at high temperatures.[4]

    • Solution 1:

      • Purity of Starting Materials: Ensure the 1-chloro-2,4-dinitrobenzene and solvent are of high purity.

      • Catalyst Loading: Increase the catalyst loading, but be mindful that this could also increase the rate of side reactions.

      • Fresh Catalyst: Use a fresh, active catalyst.

    • Potential Cause 2: Insufficient hydrogen pressure or mass transfer limitations.

    • Solution 2:

      • Hydrogen Pressure: Ensure the hydrogen pressure is maintained at the desired level throughout the reaction.

      • Stirring: Vigorous stirring is essential to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The common impurities depend on the synthetic route:

  • Chlorination of p-phenylenediamine:

    • Oxidation products: Colored quinone-imines.

    • Polychlorinated byproducts: Dichloro-p-phenylenediamines.

    • Isomeric impurities: Other chloro-isomers of 1,4-diaminobenzene.

    • Unreacted starting material: p-Phenylenediamine.

  • Catalytic hydrogenation of 1-chloro-2,4-dinitrobenzene:

    • Dehalogenation product: 1,4-Phenylenediamine.

    • Partially reduced intermediates: Such as 2-chloro-4-nitroaniline.

    • Other unidentified side products. [4]

Q2: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?

A2:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for separating this compound from its impurities and starting materials. A mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier can be used.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities, including isomeric and dichlorinated byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product and to identify major impurities if their concentrations are high enough.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the expected functional groups in the final product.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is sensitive to air and light. It should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation and degradation.[2]

Data Presentation

Table 1: Influence of Catalyst Composition on the Hydrogenation of 1-Chloro-2,4-dinitrobenzene

Catalyst Composition (wt%)Yield of 1-Chloro-2,4-diaminobenzene (GC area %)Reference
~83.1% Ni, 9.3% Co, 7.1% Al, 0.5% MoHigh Yield (specific % not stated)[4]
87.2% Ni, 0.1% Co, 8.2% Al, 2.3% Cr, 2.2% Fe38.1%[4]
78.5% Ni, 7.6% Co, 10.3% Al, 3.6% Cr17.1%[4]
78.1% Ni, 8.5% Co, 8.9% Al, 0.1% Mo, 4.4% Cr5.9%[4]

Note: The data suggests that the presence of Iron (Fe) and Chromium (Cr) in the Raney nickel catalyst is detrimental to the yield of the desired product.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Catalytic Hydrogenation of 1-Chloro-2,4-dinitrobenzene

  • Materials:

    • 1-Chloro-2,4-dinitrobenzene

    • Methanol

    • Modified Raney nickel catalyst (e.g., ~83.1% Ni, 9.3% Co, 7.1% Al, 0.5% Mo)[4]

    • Hydrogen gas

    • Autoclave/hydrogenation reactor

  • Procedure (based on a patent example): [4]

    • Charge the autoclave with a mixture of 1-chloro-2,4-dinitrobenzene (40.0 g, 0.197 mole), methanol (100 g), and the modified Raney nickel catalyst (3.0 g).

    • Seal the autoclave and purge it with nitrogen, followed by hydrogen.

    • Pressurize the autoclave with hydrogen to 700 psig.

    • Maintain the reaction temperature at approximately 30°C and monitor the hydrogen uptake by the pressure drop.

    • After the hydrogen uptake ceases (approximately 6 hours), continue heating for a short period to ensure the reaction is complete.

    • Vent the autoclave and filter the reaction mixture to remove the catalyst.

    • The methanol solution containing the product can then be further purified, for example, by recrystallization.

Key Experiment 2: Purification of this compound by Recrystallization

  • Materials:

    • Crude this compound

    • Toluene

  • Procedure (based on a patent example): [3]

    • Dissolve the crude 2-chloro-1,4-phenylenediamine in toluene at a mass ratio of 1:2.5-3.5 (product to solvent) by heating to 60-90 °C.

    • Filter the hot solution to remove any insoluble impurities.

    • Gradually cool the filtrate to 30-35 °C over 2-3 hours with continuous stirring to induce partial crystallization.

    • Further cool the mixture to 5-15 °C and hold at this temperature for 1-2 hours to maximize crystal precipitation.

    • Filter the crystalline product and dry it. This method can yield a product with a purity of not less than 99.5%.[3]

Mandatory Visualization

Synthesis_Pathways cluster_chlorination Chlorination Route cluster_hydrogenation Hydrogenation Route p-Phenylenediamine p-Phenylenediamine This compound This compound p-Phenylenediamine->this compound Chlorinating Agent (e.g., SO2Cl2) Oxidation_Products Oxidation Products (Colored Impurities) p-Phenylenediamine->Oxidation_Products Air (O2) Dichloro_Products Dichloro-p-phenylenediamines This compound->Dichloro_Products Excess Chlorinating Agent 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene->this compound H2, Catalyst (e.g., modified Raney Ni) Dehalogenation_Product 1,4-Phenylenediamine 1-Chloro-2,4-dinitrobenzene->Dehalogenation_Product Side Reaction

Caption: Synthetic routes to this compound and major side reactions.

Troubleshooting_Workflow Start Start Problem_Identification Identify Issue in Synthesis Start->Problem_Identification Route_Selection Select Synthesis Route Problem_Identification->Route_Selection Chlorination_Issues Chlorination Route Issues Route_Selection->Chlorination_Issues Chlorination Hydrogenation_Issues Hydrogenation Route Issues Route_Selection->Hydrogenation_Issues Hydrogenation Colored_Product Colored Product? Chlorination_Issues->Colored_Product Dehalogenation Dehalogenation? Hydrogenation_Issues->Dehalogenation Dichlorination Dichlorination? Colored_Product->Dichlorination No Oxidation_Solution Use Inert Atmosphere Add Antioxidant Control Stoichiometry Colored_Product->Oxidation_Solution Yes Selectivity_Solution Use Protecting Group Milder Reagent Lower Temperature Dichlorination->Selectivity_Solution Yes End End Dichlorination->End No Slow_Reaction Slow/Incomplete Reaction? Dehalogenation->Slow_Reaction No Dehalogenation_Solution Select Catalyst Use Inhibitor Optimize Conditions Dehalogenation->Dehalogenation_Solution Yes Kinetics_Solution Check Reagent Purity Increase Catalyst Load Ensure Good Mixing Slow_Reaction->Kinetics_Solution Yes Slow_Reaction->End No Oxidation_Solution->End Selectivity_Solution->End Dehalogenation_Solution->End Kinetics_Solution->End

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 2-Chloro-1,4-diaminobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on reactions involving 2-Chloro-1,4-diaminobenzene. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method for the production of this compound is the reduction of 2-chloro-4-nitroaniline.[1] This transformation can be achieved through various reduction methods, including catalytic hydrogenation and chemical reduction.

Q2: What are the primary applications of this compound?

This compound is a key intermediate in the chemical industry, primarily used in the synthesis of dyes and pigments.[2] It also serves as a building block for the production of certain pharmaceuticals and agrochemicals due to its chemical reactivity.[2]

Q3: What are the main safety concerns when handling this compound?

This compound is considered moderately toxic and may cause skin and eye irritation.[2] It is important to handle the compound with appropriate personal protective equipment, including gloves, goggles, and a lab coat.[2] The compound can decompose explosively at high temperatures (165°C/33 mbar) and, when heated to decomposition, emits toxic fumes of chlorine and nitrogen oxides.[3]

Q4: How can I purify crude this compound?

A highly effective method for purifying this compound is recrystallization. A documented procedure using toluene as the solvent can yield a product with a purity of 99.5% or higher.[4] The process involves dissolving the crude product in hot toluene, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool to induce crystallization.[4]

Troubleshooting Guides

Guide 1: Low Yield in the Reduction of 2-chloro-4-nitroaniline

This guide provides a systematic approach to diagnosing and resolving low yields in the synthesis of this compound from 2-chloro-4-nitroaniline.

Step 1: Analyze the Reaction Mixture

  • Question: What is present in my crude reaction mixture besides the desired product?

  • Methodology: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components. Look for unreacted starting material, expected byproducts, or unexpected side products.

Step 2: Common Problems and Solutions

Observation Potential Cause Suggested Solution(s)
Significant amount of starting material (2-chloro-4-nitroaniline) remains. Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature. - Add more of the reducing agent. - Check the activity of the catalyst (if using catalytic hydrogenation). A poisoned catalyst can lead to low conversion.[5]
Presence of 1,4-diaminobenzene (dehalogenated byproduct). Hydrodehalogenation side reaction.- Switch to a catalyst less prone to dehalogenation, such as Raney Nickel, especially if you are using Palladium on carbon (Pd/C).[6] - Optimize reaction conditions (lower temperature, lower hydrogen pressure).
Presence of other unexpected byproducts. Impure starting materials or solvent contamination.- Verify the purity of the 2-chloro-4-nitroaniline and all other reagents and solvents.[7] - Purify starting materials if their quality is uncertain.[7]
Little to no product, with baseline material on TLC. Product decomposition.- Lower the reaction temperature. - Reduce the reaction time. - Employ a milder workup procedure.[7]
Yield is over 100%. The product is not dry or contains impurities.- Ensure the isolated product is thoroughly dried to remove residual solvent. - Purify the product to remove byproducts, unreacted starting materials, or drying agents.[7]
Guide 2: General Best Practices for Improving Yield

A number of common errors can contribute to low reaction yields. Adhering to the following best practices can help improve your outcomes.[8]

  • Reaction Setup:

    • Ensure all glassware is clean and dry.

    • Accurately calculate and weigh all reagents.

    • Use purified reagents and solvents when necessary.

  • During the Reaction:

    • Add reagents dropwise if the reaction is highly exothermic.

    • Ensure continuous and thorough stirring.

    • Carefully control the reaction temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC).

  • Workup and Purification:

    • Ensure complete transfer of all solutions and rinse glassware with the appropriate solvent.

    • Perform multiple extractions with smaller volumes of solvent for better recovery.

    • Thoroughly rinse the drying agent after removing it from the organic solution.

    • If the product is purified by column chromatography, ensure the column is packed and run correctly to avoid product loss.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitroarenes
Reducing Agent Typical Conditions Selectivity and Notes
H₂/Pd-C Catalytic hydrogenationHighly efficient but can cause dehalogenation of aryl halides.[6]
H₂/Raney Ni Catalytic hydrogenationOften used to avoid dehalogenation of aryl chlorides and bromides.[6]
Fe/HCl or Fe/NH₄Cl Acidic conditionsA classic, robust method.[5]
SnCl₂·2H₂O Protic solvent (e.g., ethanol)A mild and highly selective method that tolerates many other functional groups.[5]
Sodium Sulfide (Na₂S) Aqueous or alcoholic solutionCan be useful when hydrogenation or acidic conditions are not compatible with the substrate.[6]
Table 2: Recrystallization of this compound
Parameter Value Reference
Solvent Toluene[4]
Solvent to Substrate Ratio (w/w) 2.5-3.5 : 1[4]
Dissolution Temperature 60-90 °C[4]
Hot Filtration Temperature 60-80 °C[4]
Crystallization Temperature Gradual cooling to 30-35 °C, then to 5-15 °C[4]
Drying Conditions Purging with nitrogen at 40-60 °C[4]
Expected Yield ~85% (can be >95% with recovery from mother liquor)[4]
Expected Purity ≥ 99.5%[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-chloro-4-nitroaniline using Pd/C

Materials:

  • 2-chloro-4-nitroaniline

  • Methanol or Ethanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen source

  • Pressure reactor or hydrogenation apparatus

  • Celite®

Procedure:

  • Reactor Setup: In a pressure reactor, dissolve 2-chloro-4-nitroaniline in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 5-10 mol% by weight).

  • Inerting: Seal the reactor and purge the system with an inert gas, such as nitrogen, three times to remove all oxygen.[9]

  • Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Workup:

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The spent catalyst can be pyrophoric and should be handled with care, keeping it wet with the solvent during filtration.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization as detailed in the purification protocol below.

Protocol 2: Reduction of 2-chloro-4-nitroaniline using Tin(II) Chloride

Materials:

  • 2-chloro-4-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • 5% aqueous NaHCO₃ or NaOH

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-nitroaniline in ethanol or ethyl acetate.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8).[5] This will precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude this compound by recrystallization.

Protocol 3: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Toluene

Procedure:

  • Dissolution: In a flask, add the crude this compound and toluene in a weight ratio of approximately 1:3.[4] Heat the mixture to 60-90 °C with stirring until the solid is completely dissolved.[4]

  • Hot Filtration: While the solution is still hot (60-80 °C), quickly filter it through a pre-heated funnel to remove any insoluble impurities.[4]

  • Crystallization:

    • Allow the filtrate to cool gradually to 30-35 °C with continuous stirring over 2-3 hours.[4] Partial crystallization should occur.

    • Further cool the mixture to 5-15 °C using an ice bath and hold at this temperature for 1-2 hours to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Drying: Dry the purified crystals under a stream of nitrogen at 40-60 °C until a constant weight is achieved.[4]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Isolation cluster_purification Purification cluster_final Final Product start 2-chloro-4-nitroaniline reduction Reduction (e.g., Catalytic Hydrogenation or Chemical Reduction) start->reduction workup Reaction Workup (e.g., Filtration, Extraction) reduction->workup isolation Isolation of Crude Product (Solvent Removal) workup->isolation purification Recrystallization from Toluene isolation->purification final_product Pure this compound purification->final_product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed analyze Analyze Crude Mixture (TLC, HPLC, GC-MS) start->analyze incomplete Incomplete Reaction? analyze->incomplete side_reaction Side Reaction? incomplete->side_reaction No sol_incomplete Increase Reaction Time/Temp Add More Reagent Check Catalyst Activity incomplete->sol_incomplete Yes decomposition Decomposition? side_reaction->decomposition No sol_side_reaction Optimize Conditions Change Catalyst Purify Reagents side_reaction->sol_side_reaction Yes sol_decomposition Lower Temperature Reduce Reaction Time Use Milder Workup decomposition->sol_decomposition Yes

Caption: A logical workflow for troubleshooting low reaction yields.

References

Degradation of 2-Chloro-1,4-diaminobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Chloro-1,4-diaminobenzene. Below you will find troubleshooting guides and frequently asked questions to address common issues related to its degradation under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary known instability concerns for this compound?

A1: this compound is known to be sensitive to strong oxidizing agents and high temperatures. It can decompose explosively at 165°C under a vacuum of 33 mbar.[1] Upon decomposition, it can emit toxic fumes containing chlorine and nitrogen oxides.[1] The sulfate salt of 2-Chloro-p-phenylenediamine is noted to oxidize on exposure to air, changing color to purple and eventually black.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be kept away from strong oxidizing agents and acids.[3]

Q3: Can this compound degrade under acidic or basic conditions?

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of similar compounds, the likely degradation pathways include:

  • Oxidation: The amino groups are susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. This is particularly relevant in the presence of oxidizing agents or exposure to air over time. The use of 2-Chloro-p-phenylenediamine in oxidative hair dyes, where it is mixed with hydrogen peroxide, highlights its reactivity under oxidative conditions.

  • Dehalogenation: Under certain reductive or catalytic conditions, the chlorine atom may be removed.

  • Polymerization: Aromatic diamines can undergo oxidative polymerization to form complex colored materials.

  • Electrochemical Degradation: A study on the closely related 2,5-dichloro-1,4-phenylenediamine showed that electrochemical oxidation leads to the release of ammonium (NH₄⁺) and chloride (Cl⁻) ions, suggesting ring opening as a possible degradation route under these specific conditions.[4]

Troubleshooting Guide

Unexpected results in your experiments involving this compound may be due to its degradation. The following guide provides insights into common problems, their potential causes, and recommended solutions.

Problem Encountered Potential Cause of Degradation Recommended Solution
Discoloration of the reaction mixture (e.g., turning brown, purple, or black) Oxidation of the amino groups, leading to the formation of colored polymeric byproducts. This can be initiated by air, oxidizing agents, or metal catalysts.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents.- Avoid strong oxidizing agents if possible, or add them at a controlled rate and lower temperature.- Consider the use of an antioxidant if compatible with your reaction.
Low yield of the desired product with the formation of multiple unidentified byproducts Decomposition of this compound due to harsh reaction conditions (e.g., high temperature, strong acid/base).- Lower the reaction temperature.- Use milder reaction conditions (e.g., less concentrated acid/base, shorter reaction times).- Perform a forced degradation study to understand the stability of the starting material under your planned reaction conditions.
Presence of dechlorinated byproducts in the final product Reductive dehalogenation, which can be promoted by certain catalysts (e.g., Palladium on carbon with a hydrogen source) or reducing agents.- Choose a catalyst that is less prone to promoting dehalogenation.- Optimize the reaction conditions (e.g., temperature, pressure, reaction time) to minimize this side reaction.
Inconsistent reaction outcomes or non-reproducible results Degradation of this compound during storage or handling.- Ensure the starting material is of high purity and has been stored correctly.- Consider re-purifying the starting material if its quality is in doubt.- Always handle the compound in a well-ventilated area and minimize its exposure to air and light.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 60°C for 4 hours. Cool, neutralize with 1N HCl, and dilute with methanol to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with methanol to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Heat the solid compound at 80°C for 24 hours. Dissolve a portion of the stressed solid in methanol to obtain a final concentration of 0.1 mg/mL.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours. Dilute with methanol to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm and 307 nm[5]
Injection Volume 10 µL

Data Presentation

The following tables illustrate how quantitative data from degradation studies should be presented. Please note that the data presented here is for illustrative purposes only, as specific experimental data for the degradation of this compound under these conditions is not publicly available.

Table 1: Summary of Forced Degradation Results (Illustrative)

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
1N HCl, 60°C, 4h15%28.5 min
1N NaOH, 60°C, 4h25%310.2 min
3% H₂O₂, RT, 24h40%>5 (Polymeric)Broad peaks
Thermal (80°C, 24h)5%112.1 min
Photolytic (UV, 24h)10%29.3 min

Table 2: Purity of this compound Batches (Illustrative)

Batch Number Purity by HPLC (%) Major Impurity (%) Other Impurities (%)
A-00199.50.20.3
B-00298.80.50.7
C-00399.20.30.5

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution of This compound acid Acid Hydrolysis (HCl, Heat) stock->acid base Base Hydrolysis (NaOH, Heat) stock->base oxidative Oxidative Degradation (H2O2) stock->oxidative thermal Thermal Degradation (Heat) stock->thermal photo Photodegradation (UV Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for conducting a forced degradation study.

Troubleshooting Logic for Reaction Failure

G cluster_purity Purity Issues cluster_conditions Condition Issues cluster_solutions Solutions start Low Yield or Unexpected Byproducts check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions impure Impure Starting Material check_purity->impure Yes harsh_conditions Harsh Conditions (Temp, pH)? check_conditions->harsh_conditions purify Purify Starting Material impure->purify oxidative_conditions Oxidative Conditions (Air, Reagents)? harsh_conditions->oxidative_conditions No milder_conditions Use Milder Conditions harsh_conditions->milder_conditions Yes inert_atmosphere Use Inert Atmosphere oxidative_conditions->inert_atmosphere Yes

Caption: Troubleshooting logic for unexpected reaction outcomes.

References

2-Chloro-1,4-diaminobenzene stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Chloro-1,4-diaminobenzene, along with troubleshooting for common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is sensitive to air, light, and moisture. To ensure its stability, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For optimal long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. The recommended storage temperature is at room temperature.[2]

Q2: What are the signs of degradation of this compound?

A2: The primary sign of degradation is a change in color. Pure this compound is typically a white to light yellow or gray to brown crystalline powder.[3] Exposure to air and light can cause oxidation, leading to a darkening of the material, potentially appearing as a very dark green to black solid.[1] If you observe a significant color change from the material's initial appearance, it is an indication of potential degradation.

Q3: What substances are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents or strong acids. These substances can react with the amino groups, leading to degradation of the compound.

Q4: My vial of this compound has changed color. Can I still use it?

A4: A significant color change, particularly darkening, suggests that the compound has undergone oxidation and may be impure. The use of degraded material can lead to unreliable experimental results. It is highly recommended to assess the purity of the material before use. If the purity is compromised, it is advisable to use a fresh, unoxidized batch for your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Color Change (Darkening) Oxidation due to exposure to air and/or light.1. Handle the compound under an inert atmosphere. 2. Store in an amber vial or a container protected from light. 3. Assess purity using TLC or HPLC (see Experimental Protocols).
Inconsistent Experimental Results Use of degraded or impure starting material.1. Verify the purity of your this compound stock. 2. Use a fresh, properly stored batch of the compound. 3. Ensure all solvents and reagents are of high purity and compatible.
Difficulty in Handling the Solid The compound is a fine powder that can be sensitive to static and air.1. Use an anti-static weighing dish. 2. Handle in a glove box or under a stream of inert gas to minimize air exposure. 3. For small quantities, consider preparing a stock solution in an appropriate anhydrous solvent.

Storage and Stability Data Summary

Parameter Recommendation
Storage Temperature Room Temperature
Atmosphere Inert Gas (Argon or Nitrogen Recommended)
Light Protect from Light (Store in a dark place or amber container)
Moisture Store in a dry environment (desiccator recommended)
Incompatible Materials Strong Oxidizing Agents, Strong Acids
Appearance (Pure) White to light yellow or gray to brown crystalline powder[3]
Appearance (Degraded) Dark green to black solid[1]

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a quick qualitative assessment of the purity of this compound and can help visualize impurities.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted as needed.

  • Sample solution: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Visualization methods:

    • UV lamp (254 nm)

    • Iodine chamber

    • Potassium permanganate stain

Procedure:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and let it saturate for at least 15 minutes.

  • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots:

    • UV Light: Place the plate under a UV lamp (254 nm). The compound should appear as a dark spot against a fluorescent background. Circle any visible spots with a pencil.

    • Iodine Chamber: Place the dried plate in a chamber containing a few crystals of iodine. Aromatic amines typically show up as brown spots.

    • Potassium Permanganate Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the stain and gently heat with a heat gun. Oxidizable compounds will appear as yellow to brown spots on a purple background.

  • Analysis: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities. Degradation products are often more polar and will have a lower Rf value (i.e., they will travel a shorter distance up the plate).

Visualizations

Logical Workflow for Troubleshooting Stability Issues

troubleshooting_workflow Troubleshooting Workflow for this compound Stability start Start: Observe Issue with This compound check_color Is there a visible color change (darkening, green/black)? start->check_color inconsistent_results Are experimental results inconsistent or unexpected? start->inconsistent_results check_color->inconsistent_results No assess_purity Assess Purity of the Material (e.g., via TLC/HPLC) check_color->assess_purity Yes inconsistent_results->assess_purity Yes end_good Proceed with Experiment inconsistent_results->end_good No check_storage Review Storage Conditions: - Inert atmosphere? - Protection from light? - Tightly sealed? assess_purity->check_storage Impurity Detected assess_purity->end_good Purity Acceptable handling_issue Review Handling Procedure: - Minimized air exposure? - Use of appropriate equipment? check_storage->handling_issue use_new_batch Use a fresh, unopened batch of the compound. handling_issue->use_new_batch end_bad Discard degraded material. Implement proper storage and handling protocols. use_new_batch->end_bad

Caption: Troubleshooting workflow for stability issues.

References

Overcoming poor solubility of 2-Chloro-1,4-diaminobenzene in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1,4-diaminobenzene, focusing on challenges related to its poor solubility in chemical reactions.

Troubleshooting Guides

Issue: this compound fails to dissolve completely in the reaction solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The solubility of this compound is limited in many common solvents at room temperature.

    • Solution 1: Solvent Screening. Consult the solubility data table below. Consider using solvents in which it has higher solubility, such as ethanol, acetone, or dimethyl sulfoxide (DMSO).[1][2][3] For reactions where protic solvents are not suitable, consider aprotic polar solvents.

    • Solution 2: Use of Co-solvents. A mixture of solvents can enhance solubility. For instance, adding a small amount of DMSO or DMF to a less polar solvent might improve dissolution.

  • Low Temperature: Solubility is often temperature-dependent.

    • Solution: Increase Reaction Temperature. Gently heating the solvent while stirring can significantly increase the solubility of this compound. For instance, in a purification procedure, it is dissolved in toluene at 60-90°C.[4] Always consider the boiling point of the solvent and the thermal stability of your reactants.

  • Insufficient Agitation: The rate of dissolution can be slow without adequate mixing.

    • Solution: Enhance Agitation. Use vigorous stirring or mechanical agitation to increase the contact between the solute and the solvent.

Issue: Slow or incomplete reaction despite the starting material eventually dissolving.

Possible Causes and Solutions:

  • Low Effective Concentration: Even if the compound appears to dissolve over time, the concentration of the dissolved species might be too low for an efficient reaction rate.

    • Solution 1: Sonication. The use of ultrasound (sonication) can promote dissolution and increase the reaction rate by creating localized high-pressure and high-temperature zones, a phenomenon known as acoustic cavitation.[5] This can be particularly effective for heterogeneous reactions.

    • Solution 2: High-Dilution Conditions. In some cases, running the reaction under high-dilution conditions with a slow addition of the other reactants can favor the desired reaction pathway by maintaining a low, but steady, concentration of the dissolved this compound.

  • Precipitation of Reactant or Product: The starting material, an intermediate, or the final product might be precipitating out of the solution, thus hindering the reaction.

    • Solution: Solvent System Re-evaluation. Re-evaluate the solvent system to ensure all key components remain in solution throughout the reaction. This might involve using a different solvent, a co-solvent system, or adjusting the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and common organic solvents?

A1: this compound is sparingly soluble in water, with a reported solubility of 49.61 g/L at 25°C.[1][2] It exhibits better solubility in some organic solvents. While precise quantitative data across a range of temperatures is not consistently available in the literature, the following table summarizes its known solubility characteristics.

Q2: Can I use this compound in its solid form for a reaction?

A2: While some solid-liquid phase reactions are possible, for most solution-phase reactions, it is highly recommended to fully dissolve this compound to ensure homogeneity and achieve a reasonable reaction rate and yield. If it is not fully dissolved, the reaction may be slow, incomplete, or irreproducible.

Q3: How does temperature affect the solubility of this compound?

A3: Generally, the solubility of solids in liquids increases with temperature. This holds true for this compound. For example, it can be effectively dissolved in toluene at temperatures between 60-90°C for recrystallization, indicating a significant increase in solubility compared to room temperature.[4]

Q4: Are there any safety concerns when heating solvents to dissolve this compound?

A4: Yes. Always use a fume hood and ensure there are no ignition sources nearby, especially when working with flammable organic solvents. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the boiling point of your chosen solvent to avoid uncontrolled boiling.

Data Presentation

Table 1: Solubility of this compound

SolventFormulaTypeSolubility (at 25°C unless otherwise noted)Reference(s)
WaterH₂OProtic, Polar49.61 g/L[1][2]
TolueneC₇H₈Aprotic, NonpolarSoluble at 60-90°C (for recrystallization)[4]
EthanolC₂H₅OHProtic, PolarMore soluble than in water[3]
AcetoneC₃H₆OAprotic, PolarMore soluble than in water[3]
Dimethyl Sulfoxide (DMSO)C₂H₆OSAprotic, PolarSlightly soluble[1][2]
MethanolCH₃OHProtic, PolarSlightly soluble[1][2]

Experimental Protocols

Protocol: Synthesis of an Azo Dye using this compound with Solubility Considerations

This protocol for the synthesis of an azo dye has been adapted to include steps specifically addressing the poor solubility of this compound.

Step 1: Diazotization of this compound

  • In a 250 mL beaker, prepare a solution of 1.43 g (0.01 mol) of this compound in 50 mL of 2M hydrochloric acid.

  • If the substance does not dissolve completely at room temperature, gently warm the mixture to approximately 40-50°C with continuous stirring until a clear solution is obtained.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. The hydrochloride salt of the amine may precipitate, which is acceptable.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Continue stirring for an additional 20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of a suitable coupling agent (e.g., 2-naphthol) in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling agent solution with continuous and efficient stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.

  • Collect the crude azo dye by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.

Visualizations

experimental_workflow Experimental Workflow for Azo Dye Synthesis with Solubility Troubleshooting cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling A Dissolve this compound in HCl B Solubility Issue? A->B C Gently warm to 40-50°C B->C Yes D Cool to 0-5°C B->D No C->D E Add NaNO₂ solution dropwise D->E F Diazonium salt formation E->F I Add diazonium salt solution F->I To Coupling Reaction G Prepare coupling agent solution H Cool to 0-5°C G->H H->I J Azo dye precipitation I->J K Isolate and purify J->K

Caption: Workflow for Azo Dye Synthesis Highlighting Solubility Troubleshooting.

logical_relationship Troubleshooting Logic for Poor Solubility Problem Poor Solubility of this compound Strategy1 Optimize Solvent System Problem->Strategy1 Strategy2 Adjust Reaction Conditions Problem->Strategy2 Strategy3 Enhance Physical Dissolution Problem->Strategy3 Action1a Solvent Screening Strategy1->Action1a Action1b Use Co-solvents Strategy1->Action1b Action2a Increase Temperature Strategy2->Action2a Action3a Vigorous Agitation Strategy3->Action3a Action3b Apply Sonication Strategy3->Action3b

Caption: Logical Flow for Troubleshooting Poor Solubility Issues.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1,4-diaminobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to optimizing catalyst loading in various catalytic reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed with this compound?

A1: this compound is a versatile building block used in a variety of catalytic reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds, typically at the chloro-substituted position.

  • Buchwald-Hartwig Amination: To form C-N bonds, functionalizing one or both of the amino groups.[1]

  • Sonogashira Coupling: For the formation of C-C triple bonds.

  • Hydrogenation: This compound is often synthesized via the selective hydrogenation of 2-chloro-4-nitroaniline or 1-chloro-2,4-dinitrobenzene.[2][3]

Q2: Why is catalyst loading a critical parameter to optimize for this substrate?

A2: Optimizing catalyst loading is crucial for several reasons:

  • Cost-Effectiveness: Palladium and other precious metal catalysts are expensive. Minimizing the catalyst loading is essential for the economic viability of a process, especially at scale.

  • Reaction Efficiency: Both too low and too high catalyst loadings can be detrimental. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can cause side reactions, catalyst aggregation (forming inactive palladium black), and difficulties in purification.

  • Product Purity: Sub-optimal catalyst loading can lead to the formation of byproducts, such as dehalogenated or homocoupled products, which complicate purification and reduce the overall yield of the desired product.

Q3: How do the two amino groups on this compound affect catalytic reactions?

A3: The two amino groups have a significant electronic and coordinating effect. They are electron-donating, which can increase the electron density of the aromatic ring, potentially affecting the oxidative addition step in cross-coupling reactions. Additionally, the nitrogen lone pairs can coordinate to the metal center of the catalyst, which can lead to catalyst inhibition or deactivation.[4] This makes the choice of ligand particularly important to modulate the catalyst's reactivity and stability.

Q4: I am observing significant dehalogenation (loss of the chlorine atom) in my cross-coupling reaction. What can I do?

A4: Dehalogenation is a common side reaction, especially with electron-rich aryl chlorides. To minimize it, you can try the following:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) that promote the desired reductive elimination over competing pathways.

  • Base Selection: The choice of base can influence the reaction outcome. Weaker bases may sometimes reduce the extent of dehalogenation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress dehalogenation, although it may also slow down the desired reaction.

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere, as oxygen can contribute to catalyst decomposition pathways that may lead to dehalogenation.[4]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Inactive Catalyst System 2-chloropyridines and related compounds are less reactive than their bromo or iodo counterparts. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4] Use a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) and a suitable palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂).[5]
Catalyst Inhibition The amino groups can coordinate to the palladium center, inhibiting its activity.[4] Consider using a higher catalyst loading or a pre-catalyst that is less susceptible to inhibition.
Poor Solubility Ensure all reaction components are adequately dissolved in the chosen solvent system. A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often effective.
Suboptimal Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base should be finely powdered and anhydrous.[6]
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Inappropriate Ligand The choice of ligand is crucial for successful C-N bond formation. For primary amines, ligands like BrettPhos are often effective. For secondary amines, consider ligands from the biarylphosphine class.[7]
Base Incompatibility Strong, non-nucleophilic bases like NaOtBu, LHMDS, or Cs₂CO₃ are typically required.[3] However, these may not be compatible with all functional groups. A thorough screening of bases is recommended.[8]
Catalyst Deactivation The amine substrate or product can act as a poison to the catalyst.[8] Using a higher catalyst loading or a more robust pre-catalyst can help. Ensure strict anaerobic conditions.
Steric Hindrance If coupling a bulky amine, steric hindrance can slow down the reaction. Use a catalyst system known for coupling sterically demanding substrates, which often involves very bulky ligands.
Issue 3: Formation of Byproducts in Sonogashira Coupling
Possible Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction promoted by the copper co-catalyst in the presence of oxygen.[6] Reduce the amount of the copper(I) co-catalyst or switch to a copper-free protocol. Ensure the reaction is performed under strictly anaerobic conditions.[9]
Low Reaction Rate Reactions with aryl chlorides often require elevated temperatures (60-100 °C) to proceed at a reasonable rate.[6]
Weak Base A strong amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. For challenging substrates, a stronger base in a polar aprotic solvent may be necessary.[9]

Data Presentation

Disclaimer: The following tables for Suzuki-Miyaura and Buchwald-Hartwig reactions provide illustrative data from analogous chloroaniline systems due to the limited availability of specific quantitative data for this compound. These should be considered as a starting point for optimization.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling of an Analogous Chloroaniline

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O11016>75
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane/H₂O10012>80
3Pd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O10024<20

Table 2: Illustrative Data for Buchwald-Hartwig Amination of an Analogous Chloroaniline

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene10018~70
2Pd₂(dba)₃ (1)BrettPhos (2)LHMDSTHF8012>85
3Pd(OAc)₂ (5)Xantphos (7.5)Cs₂CO₃Dioxane11024~60

Table 3: Catalyst Performance in the Hydrogenation of 1-Chloro-2,4-dinitrobenzene to 1-Chloro-2,4-diaminobenzene [10]

Catalyst CompositionTemp (°C)Pressure (psig)Time (h)Product Purity (Area %)
~83.1% Ni, 9.3% Co, 7.1% Al, 0.5% Mo307006.092.4
~85.7% Ni, 9.0% Co, 4.1% Al, 1.2% Mo405002.592.5
~87.7% Ni, 5.3% Co, 5.7% Al, 1.3% Mo405003.0Not specified
~82.3% Ni, 11.3% Co, 4.9% Al, 1.5% Mo405004.092.0
~73.2% Ni, 18.9% Co, 5.0% Al, 2.9% Mo405003.588.8

Experimental Protocols

General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous 1,4-dioxane and degassed water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[4]

  • Evacuate and backfill the vessel with an inert gas three times.[4]

  • Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., a G3-palladacycle, 1-2 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the palladium pre-catalyst and base to an oven-dried reaction vessel.

  • Add a stir bar and seal the vessel.

  • Outside the glovebox, add this compound and the amine.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X(L₂) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar'(L₂) Reductive_Elimination->Pd(0)L2 Product Coupled Product Ar-Ar' Reductive_Elimination->Product Ar-X This compound Ar-X->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Catalyst Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination Ar-Pd(II)-X(L) Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Ar-Pd(II)-NR₂(L) Reductive_Elimination->Pd(0)L Product Coupled Product Ar-NR₂ Reductive_Elimination->Product Ar-X This compound Ar-X->Oxidative_Addition R2NH Amine R2NH->Amine_Coordination Base Base Base->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Reaction Check_Catalyst Is the catalyst system appropriate for a chloroaniline? Start->Check_Catalyst Optimize_Catalyst Screen different Pd sources and ligands (e.g., biarylphosphines) Check_Catalyst->Optimize_Catalyst No Check_Conditions Are reaction conditions (base, solvent, temp) optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Screen bases, solvents, and adjust temperature Check_Conditions->Optimize_Conditions No Check_Purity Are reagents and solvents pure and anhydrous? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_Reagents Purify starting materials and dry solvents Check_Purity->Purify_Reagents No Success Problem Resolved Check_Purity->Success Yes Purify_Reagents->Success

Caption: General troubleshooting workflow for optimizing catalytic reactions.

References

Technical Support Center: Column Chromatography for 2-Chloro-1,4-diaminobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of 2-Chloro-1,4-diaminobenzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound derivatives on standard silica gel?

A1: The primary challenge arises from the basic nature of the amine functional groups in this compound derivatives. Standard silica gel has an acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly interact with the basic amine compounds through acid-base interactions. This can lead to several issues, including poor separation, significant peak tailing, irreversible adsorption of the compound to the stationary phase, and even degradation of the target molecule on the column.[1]

Q2: What are the recommended stationary phases for the purification of these compounds?

A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases are often more effective. These include:

  • Amine-functionalized silica gel: This stationary phase has aminopropyl groups bonded to the silica surface, which shields the acidic silanol groups.[2] This reduces the strong interactions with basic analytes, resulting in improved peak shape and recovery.[1]

  • Alumina (neutral or basic): Alumina is another polar stationary phase that can be used. Neutral or basic alumina is often a good alternative to acidic silica gel for the purification of basic compounds.[3]

  • Reversed-phase silica (C18): For more polar derivatives, reversed-phase chromatography can be a suitable option. In this technique, a nonpolar stationary phase is used with a polar mobile phase.[4][5]

Q3: How do I choose an appropriate mobile phase for my purification?

A3: The choice of mobile phase is critical for a successful separation. For normal-phase chromatography on silica gel or alumina, a mixture of a non-polar solvent and a more polar solvent is typically used. The polarity of the mobile phase is gradually increased to elute the compounds. Common solvent systems include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

  • Toluene/Ethyl Acetate

The optimal solvent system is best determined by thin-layer chromatography (TLC) prior to running the column.[6] For basic compounds like this compound derivatives, it is often necessary to add a small amount of a basic modifier to the mobile phase to improve peak shape and elution.

Q4: What are common impurities I might encounter?

A4: Common impurities can originate from the starting materials, side reactions, or degradation of the product. Potential impurities include:

  • Unreacted starting materials (e.g., 2-chloro-1,4-phenylenediamine).

  • Isomeric byproducts formed during the synthesis.

  • Over-alkylated or over-acylated products if the derivatization involves these reactions.

  • Oxidation products, as aromatic amines can be sensitive to air and light.

Troubleshooting Guide

Problem 1: My compound is sticking to the top of the silica gel column and won't elute.

  • Possible Cause: The compound is too polar for the current mobile phase, or it is strongly interacting with the acidic silanol groups on the silica gel.

  • Solution 1: Increase Mobile Phase Polarity. Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If this is not effective, consider switching to a more polar solvent system like dichloromethane/methanol.

  • Solution 2: Add a Basic Modifier. To counteract the acidic nature of the silica gel, add a small amount of a base to your mobile phase. Common choices include triethylamine (TEA) at a concentration of 0.1-1% or a few drops of ammonium hydroxide. This will help to deprotonate the silanol groups and reduce their interaction with your basic compound.[1]

  • Solution 3: Change the Stationary Phase. If the compound is very polar and basic, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[2][3]

Problem 2: My compound is coming off the column, but the peaks are broad and tailing.

  • Possible Cause: This is a classic sign of interaction between the basic amine and the acidic silica gel. It can also be caused by column overload.

  • Solution 1: Add a Basic Modifier. As with the issue of the compound not eluting, adding a small amount of triethylamine or ammonium hydroxide to the mobile phase can significantly improve peak shape.

  • Solution 2: Reduce the Amount of Sample Loaded. Overloading the column can lead to band broadening and tailing. As a general rule, the amount of sample loaded should be 1-5% of the weight of the stationary phase.[3]

  • Solution 3: Use Amine-Functionalized Silica. This is often the most effective solution for eliminating peak tailing with basic compounds.[1][2]

Problem 3: I am getting poor separation between my desired product and an impurity.

  • Possible Cause: The polarity difference between your product and the impurity is not large enough for the chosen solvent system.

  • Solution 1: Optimize the Mobile Phase. Try a different solvent system. Sometimes, changing one of the solvents (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity of the separation. You can also try a three-component mobile phase to fine-tune the polarity.

  • Solution 2: Use a Gradient Elution. Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can improve the resolution of closely eluting compounds.[6]

  • Solution 3: Change the Stationary Phase. A different stationary phase, such as alumina or a cyano-bonded phase, may offer different selectivity and allow for the separation of the compounds.

Problem 4: It looks like my compound is decomposing on the column.

  • Possible Cause: this compound and its derivatives can be sensitive to the acidic environment of silica gel and may decompose. They can also be sensitive to air and light.

  • Solution 1: Deactivate the Silica Gel. You can try to neutralize the silica gel by washing it with a solvent containing a small amount of a base like triethylamine before packing the column.

  • Solution 2: Use an Alternative Stationary Phase. Switching to a more inert stationary phase like neutral alumina or Florisil can prevent decomposition.

  • Solution 3: Work Quickly and Protect from Light. Minimize the time the compound spends on the column and protect the column from direct light by wrapping it in aluminum foil.

Data Presentation

Table 1: Recommended Stationary Phases for Purifying this compound Derivatives

Stationary PhaseAdvantagesDisadvantagesBest Suited For
Silica Gel Inexpensive, widely available, good for moderately polar compounds.Acidic nature can cause tailing and decomposition of basic compounds.[1]Less basic derivatives, or when used with a basic modifier in the mobile phase.
Amine-Functionalized Silica Excellent for basic compounds, reduces tailing, improves recovery.[2]More expensive than plain silica gel.Highly basic this compound derivatives.
Alumina (Neutral or Basic) Good for separating basic compounds, available in different pH ranges.[3]Can have lower resolving power than silica gel for some compounds.Compounds that are sensitive to the acidity of silica gel.
Reversed-Phase (C18) Ideal for polar compounds that are poorly retained on normal-phase silica.[4]Requires aqueous mobile phases, which can be more difficult to remove.Water-soluble or highly polar derivatives.

Table 2: Example Mobile Phase Compositions and Expected Outcomes

Stationary PhaseMobile Phase SystemTypical Starting Ratio (v/v)Expected Outcome
Silica GelHexane / Ethyl Acetate9:1 to 7:3Good for separating less polar derivatives.
Silica GelDichloromethane / Methanol99:1 to 95:5Effective for more polar derivatives.
Silica GelHexane / Ethyl Acetate + 0.5% Triethylamine8:2Improved peak shape and elution of basic derivatives.
Amine-Functionalized SilicaHexane / Ethyl Acetate9:1 to 7:3Symmetrical peaks and good recovery of basic compounds.[1]
Alumina (Neutral)Toluene / Ethyl Acetate9:1Good for separating isomers and avoiding acid-catalyzed decomposition.
Reversed-Phase (C18)Water / Acetonitrile + 0.1% Formic Acid9:1Good separation of highly polar or ionic derivatives.[4]

Table 3: Quantitative Data from a Published Purification of a this compound Analog

Based on the purification of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone, a derivative of the target class.[7]

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Hexane / Ethyl Acetate
Solvent Ratio (v/v) 7:3
Yield 84-90%

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel

  • Preparation of the Slurry: In a beaker, add silica gel (typically 50-100 times the weight of your crude sample) to your starting mobile phase (a low polarity mixture, e.g., 9:1 Hexane/Ethyl Acetate).[3] Stir to create a uniform slurry.

  • Packing the Column: Secure a glass column vertically. Ensure the stopcock is closed. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Adding a Protective Layer: Once the silica has settled, add a thin layer of sand to the top of the silica bed to prevent it from being disturbed.

  • Equilibrating the Column: Drain the solvent until it is level with the top of the sand. Then, add more of the starting mobile phase and allow it to run through the column until the packed bed is stable.

  • Loading the Sample: Dissolve your crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the column.

  • Eluting the Column: Open the stopcock and begin to collect fractions. Start with the low-polarity mobile phase. You can either use an isocratic elution (keeping the solvent composition constant) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Monitoring the Separation: Collect fractions of a consistent volume. Monitor the separation by spotting the fractions on a TLC plate and visualizing them under UV light or with a staining agent.

  • Combining and Concentrating Fractions: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification of a 2-Chloro-N-aryl-1,4-diaminobenzene Derivative on Silica Gel

This protocol is adapted from a procedure for a structurally related compound.[7]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity to 7:3.

  • Sample Preparation: Dissolve the crude product in a small amount of dichloromethane or the initial mobile phase.

  • Column Packing and Elution: Follow the general procedure outlined in Protocol 1, starting with the 9:1 hexane/ethyl acetate mobile phase and gradually increasing the proportion of ethyl acetate to 30%.

  • Analysis: Monitor the fractions by TLC using a 7:3 hexane/ethyl acetate developing solvent. Combine the fractions containing the pure product for solvent evaporation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Protective Sand Layer pack_column->add_sand equilibrate Equilibrate Column add_sand->equilibrate load_sample Load Sample onto Column equilibrate->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute_column Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Pure Product evaporate_solvent->pure_product troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Considerations cluster_loading Sample Loading start Issue: Peak Tailing of Aromatic Amine Derivative check_modifier Add Basic Modifier? (e.g., 0.1-1% TEA) start->check_modifier add_modifier Incorporate Modifier and Re-run check_modifier->add_modifier No check_sp Using Standard Silica? check_modifier->check_sp Yes add_modifier->check_sp increase_polarity Increase Polarity of Mobile Phase end_node Resolution: Symmetrical Peaks increase_polarity->end_node switch_sp Switch to Amine-Functionalized Silica or Neutral Alumina check_sp->switch_sp Yes check_load Column Overloaded? check_sp->check_load switch_sp->end_node check_load->increase_polarity No reduce_load Reduce Sample Load and Re-run check_load->reduce_load Yes reduce_load->end_node

References

Technical Support Center: Recrystallization of 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Chloro-1,4-diaminobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues that may be encountered during the recrystallization of this compound and related aromatic amines.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with compounds that have relatively low melting points.[1][2] Here are several strategies to prevent this:

  • Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of additional hot solvent to dissolve the oil and then cool the solution more slowly.[3]

  • Slow Cooling: Rapid cooling often promotes oil formation.[3] Allow the solution to cool gradually to room temperature before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.

  • Solvent System Adjustment: Consider using a different solvent or a mixed solvent system. A solvent in which the compound is slightly less soluble at higher temperatures can sometimes encourage crystallization.

  • Seed Crystals: If you have a pure crystal of this compound, adding a tiny amount (a "seed crystal") to the cooled, saturated solution can initiate crystallization.

Q2: No crystals are forming, even after cooling the solution. What is the problem?

A2: This is a frequent problem in recrystallization and can be due to several factors:[1]

  • Excess Solvent: The most common reason for failure to crystallize is using too much solvent.[2] To remedy this, gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: Add a seed crystal as described in the previous question.

  • Insufficient Cooling: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature.

Q3: The crystals are forming in the filter funnel during hot filtration. How can I prevent this?

A3: Premature crystallization during hot filtration occurs because the solution cools as it passes through the funnel.[1] To prevent this:

  • Use Excess Solvent: Use slightly more hot solvent than the minimum required to dissolve the solid. The excess solvent can be evaporated after filtration.[1]

  • Preheat the Funnel: Place the filter funnel in the oven or heat it with steam or hot solvent before filtration to prevent the solution from cooling down on contact.

  • Use a Stemless Funnel: A funnel with a short or no stem is less likely to clog due to crystallization.

Q4: The recrystallized this compound is still colored. How can I decolorize it?

A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure: After dissolving the this compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). Boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of your desired product.

Experimental Protocol: Recrystallization of this compound

This protocol is based on a documented method for the purification of this compound.[4]

Objective: To purify crude this compound by recrystallization from toluene to obtain a product with a purity of at least 99.5%.[4]

Materials:

  • Crude this compound

  • Toluene

  • Heating mantle or water bath

  • Erlenmeyer flask

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolution:

    • In a suitable flask, combine the crude this compound with toluene. The mass ratio of toluene to the starting material should be between 2.5:1 and 3.5:1.[4]

    • Heat the mixture to a temperature between 60-90°C with stirring until the solid is completely dissolved.[4]

  • Hot Filtration:

    • Filter the hot solution through a pre-heated funnel to remove any insoluble impurities. Maintain the temperature of the solution between 60-80°C during filtration to prevent premature crystallization.[4]

  • Crystallization (Two-Step Cooling):

    • Step 1: Gradually cool the hot filtrate to 30-35°C with continuous stirring. This slow cooling phase promotes the formation of well-defined crystals.[4]

    • Step 2: Further cool the resulting suspension to a temperature of 5-15°C using an ice bath to maximize the precipitation of the product.[4]

  • Isolation and Drying:

    • Isolate the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold toluene to remove any remaining impurities from the mother liquor.

    • Dry the purified crystals.

Expected Outcome: The yield of purified this compound is expected to be around 85%, with a purity of approximately 99.7%.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recrystallization of this compound as described in the protocol.

ParameterValueReference
SolventToluene[4]
Solvent to Solute Mass Ratio2.5:1 to 3.5:1[4]
Dissolution Temperature60 - 90 °C[4]
Hot Filtration Temperature60 - 80 °C[4]
Initial Cooling Temperature30 - 35 °C[4]
Final Cooling Temperature5 - 15 °C[4]
Expected Yield~85%[4]
Expected Purity≥ 99.5%[4]

Visualizations

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration cluster_crystallization Crystallization cluster_isolation Isolation A Combine Crude Compound and Toluene B Heat to 60-90°C with Stirring A->B C Filter Hot Solution (60-80°C) B->C D Cool to 30-35°C C->D E Cool to 5-15°C D->E F Vacuum Filtration E->F G Wash with Cold Toluene F->G H Dry Crystals G->H I I H->I Purified Product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue? OilingOut Compound 'Oiling Out'? Start->OilingOut Yes NoCrystals No Crystals Forming? Start->NoCrystals No ReduceSuperSaturate Add more hot solvent and cool slowly OilingOut->ReduceSuperSaturate Yes UseSeedCrystal Use a seed crystal OilingOut->UseSeedCrystal Still Oiling Out CrystalsInFunnel Crystals in Funnel? NoCrystals->CrystalsInFunnel No TooMuchSolvent Evaporate some solvent and re-cool NoCrystals->TooMuchSolvent Yes InduceCrystallization Scratch flask or use seed crystal NoCrystals->InduceCrystallization Still No Crystals PreheatFunnel Preheat funnel and use excess solvent CrystalsInFunnel->PreheatFunnel Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-1,4-diaminobenzene and 1,4-phenylenediamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the realm of chemical synthesis, particularly in the development of dyes, polymers, and pharmaceutical intermediates, the choice of building blocks is paramount to the efficiency of the reaction and the properties of the final product. This guide provides a detailed comparison of two key aromatic diamines: 2-Chloro-1,4-diaminobenzene and its parent compound, 1,4-phenylenediamine. We will explore their performance in pivotal synthetic applications, supported by experimental protocols and quantitative data to inform your research and development endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these two compounds is essential for predicting their behavior in a reaction. The presence of a chlorine atom on the benzene ring of this compound introduces significant electronic and steric effects compared to the unsubstituted 1,4-phenylenediamine.

PropertyThis compound1,4-phenylenediamine
CAS Number 615-66-7106-50-3
Molecular Formula C₆H₇ClN₂C₆H₈N₂
Molecular Weight 142.59 g/mol 108.14 g/mol
Appearance White to light yellow crystalline powderWhite to purple crystalline solid
Melting Point 62-66 °C145-147 °C
Boiling Point 287.9 °C267 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.Soluble in water

Performance in Azo Dye Synthesis

Both this compound and 1,4-phenylenediamine are crucial intermediates in the synthesis of azo dyes. The general synthesis involves a two-step process: diazotization of the aromatic diamine followed by a coupling reaction with a suitable coupling agent.

Experimental Protocol: General Synthesis of an Azo Dye

This protocol outlines a general procedure for the synthesis of an azo dye, which can be adapted for both this compound and 1,4-phenylenediamine.

1. Diazotization: a. Dissolve the aromatic diamine (e.g., 1,4-phenylenediamine or this compound) in a dilute mineral acid (e.g., hydrochloric acid) and cool the solution to 0-5 °C in an ice bath. b. Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the diamine solution while maintaining the temperature below 5 °C. c. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

2. Coupling Reaction: a. Prepare a solution of the coupling component (e.g., a phenol or another aromatic amine) in a suitable solvent. For phenols, an alkaline solution is typically used. b. Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining a low temperature. c. The azo dye will precipitate out of the solution. The mixture is stirred for some time to ensure complete reaction. d. The solid dye is then collected by filtration, washed with cold water, and dried.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling Reaction Diamine Aromatic Diamine (e.g., 1,4-Phenylenediamine or This compound) Diazonium Diazonium Salt Intermediate Diamine->Diazonium 0-5 °C NaNO2 Sodium Nitrite (NaNO2) in Mineral Acid (e.g., HCl) NaNO2->Diazonium Azo_Dye Azo Dye Product Diazonium->Azo_Dye Low Temperature Coupling_Agent Coupling Agent (e.g., Phenol or Aromatic Amine) Coupling_Agent->Azo_Dye

Caption: General workflow for azo dye synthesis.

Performance in Polyamide Synthesis

Aromatic diamines are key monomers in the synthesis of high-performance polyamides, such as aramids. The reaction typically involves the polycondensation of a diamine with a diacyl chloride.

The nucleophilicity of the amino groups is a critical factor in this polymerization. The electron-withdrawing nature of the chlorine atom in this compound decreases the electron density on the nitrogen atoms, thereby reducing their nucleophilicity compared to 1,4-phenylenediamine. This is expected to result in a slower polymerization rate. Consequently, achieving a high molecular weight polymer with this compound may require more forcing reaction conditions (e.g., higher temperatures or longer reaction times) or the use of a catalyst.

Furthermore, the presence of the bulky chlorine atom can disrupt the chain packing in the resulting polyamide, which may lead to increased solubility but potentially lower thermal stability compared to the polyamide derived from 1,4-phenylenediamine.[1]

Experimental Protocol: Low-Temperature Solution Polycondensation of Polyamides

This protocol describes a common method for synthesizing aromatic polyamides.

1. Monomer Solution Preparation: a. In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the aromatic diamine (1,4-phenylenediamine or this compound) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The addition of salts like lithium chloride (LiCl) can improve solubility.

2. Polymerization: a. Cool the diamine solution in an ice bath. b. Slowly add a stoichiometric amount of a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride), either as a solid or dissolved in the same solvent, to the stirred diamine solution. c. The reaction is typically exothermic. Maintain the temperature below 5 °C during the addition. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure high conversion and molecular weight.

3. Polymer Isolation: a. Precipitate the resulting viscous polymer solution by pouring it into a non-solvent like methanol or water. b. Collect the fibrous or powdered polymer by filtration. c. Wash the polymer thoroughly with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted monomers and salts. d. Dry the polyamide product in a vacuum oven.

Polyamide_Synthesis Diamine Aromatic Diamine (in dry polar aprotic solvent) Polycondensation Low-Temperature Polycondensation Diamine->Polycondensation Diacyl_Chloride Diacyl Chloride (e.g., Terephthaloyl Chloride) Diacyl_Chloride->Polycondensation Polymer_Solution Viscous Polyamide Solution Polycondensation->Polymer_Solution Stirring at RT Precipitation Precipitation (in non-solvent like Methanol) Polymer_Solution->Precipitation Filtration_Washing Filtration and Washing Precipitation->Filtration_Washing Drying Vacuum Drying Filtration_Washing->Drying Polyamide_Product Polyamide Product Drying->Polyamide_Product

Caption: Experimental workflow for polyamide synthesis.

Conclusion

The choice between this compound and 1,4-phenylenediamine in synthesis hinges on the desired properties of the final product and the acceptable reaction conditions.

  • 1,4-phenylenediamine , with its higher reactivity, is generally suitable for standard polymerization and dye synthesis, potentially leading to higher reaction rates and yields under milder conditions. The resulting polymers are likely to exhibit higher thermal stability due to more regular chain packing.

  • This compound , while potentially less reactive, offers the advantage of introducing a halogen atom into the molecular structure. This can be leveraged to modify the properties of the final product, such as solubility and flame retardancy. However, achieving comparable results to 1,4-phenylenediamine in terms of reaction completion and polymer molecular weight might require optimization of the synthetic protocol.

Researchers and professionals in drug development and materials science should consider these trade-offs when selecting the appropriate diamine for their specific application. Further experimental studies directly comparing these two monomers under identical conditions would be invaluable for a more definitive quantitative assessment.

References

Validating the Purity of Synthesized 2-Chloro-1,4-diaminobenzene Derivatives: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. Intermediates such as 2-Chloro-1,4-diaminobenzene and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of these crucial compounds, supported by experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) stands as the predominant method for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability to a wide range of analytes.[1] This guide will delve into a detailed HPLC protocol for this compound derivatives, followed by a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC).

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity, and the desired sample throughput. While HPLC is a versatile and widely used method, GC-MS and UPLC offer distinct advantages in specific scenarios.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Performance
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Versatile for a wide range of non-volatile and thermally labile compounds. Robust and reproducible.[1]Lower resolution compared to UPLC. Longer run times.Linearity (R²): >0.999, LOD: 0.015-0.08 mg/L, LOQ: 0.05-0.25 mg/L[2][3][4]
GC-MS Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.Excellent for volatile and semi-volatile impurities. High specificity from mass spectral data.[1][5]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.[5][6]Assay by GC: ≥99.0%, LOD: ~0.01%, LOQ: ~0.05%[7][8]
UPLC-MS/MS Utilizes sub-2 µm particle columns for higher resolution and faster separations compared to HPLC, often coupled with mass spectrometry.Significantly faster analysis times (5-10 fold increase).[9] Higher resolution and sensitivity.[10][11] Reduced solvent consumption.[9]Higher initial instrument cost. Operates at very high pressures, which can lead to more wear and tear.Linearity (R²): >0.990, LOD & LOQ: Typically lower than HPLC due to increased sensitivity.[12]

Experimental Protocols

A detailed and robust experimental protocol is fundamental for achieving accurate and reproducible results. Below is a validated HPLC method for the purity analysis of this compound derivatives, along with representative protocols for GC-MS and UPLC.

HPLC Method for Purity Analysis of this compound Derivatives

This reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main compound from potential process-related impurities and degradation products.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 150 mm x 4.6 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 0.8 mL/min[3]
Column Temperature 35°C[3]
Detection Wavelength 240 nm[3]
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound derivative sample in the initial mobile phase to obtain a similar concentration to the standard solution.

Alternative Methodologies

GC-MS Protocol for Volatile Impurities:

  • Instrumentation: Standard GC-MS system.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 80°C (hold for 2 min), ramp at 15°C/min to 280°C (hold for 5 min).[8]

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.[8]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

UPLC Protocol for High-Throughput Analysis:

  • Instrumentation: UPLC system with a mass spectrometer detector.

  • Column: Acquity UPLC BEH C18 (or equivalent), 50 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Optimized for rapid separation (typically under 5 minutes).

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Sample Preparation: Similar to HPLC, but potentially at a lower concentration due to higher sensitivity.

Workflow and Decision Making

The selection of an appropriate analytical technique is a critical decision in the drug development process. The following diagrams illustrate a general workflow for purity validation and a logical decision-making process.

Purity Validation Workflow cluster_0 Purity Validation of this compound Derivatives A Synthesized Compound B Sample Preparation (Dissolution in appropriate solvent) A->B C Analytical Method Selection (HPLC, GC-MS, UPLC) B->C D Method Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) C->D E Data Analysis and Purity Calculation D->E F Reporting and Documentation E->F

A general workflow for the purity validation of synthesized compounds.

Analytical Method Selection cluster_1 Decision Tree for Method Selection start Analyze Compound Properties volatile Is the compound and its expected impurities volatile? start->volatile thermal_stability Is the compound thermally stable? volatile->thermal_stability Yes uplc Is high throughput a priority? volatile->uplc No gcms Use GC-MS thermal_stability->gcms Yes thermal_stability->uplc No hplc Use HPLC uplc->hplc No use_uplc Consider UPLC uplc->use_uplc Yes

A decision-making diagram for selecting the appropriate analytical technique.

References

A Comparative Guide to Analytical Techniques for the Quantification of 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for the quantitative determination of 2-Chloro-1,4-diaminobenzene, a compound relevant in various industrial applications, including as an intermediate in the synthesis of dyes and pigments. The selection of an appropriate analytical method is critical for quality control, safety assessment, and research and development. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Comparison of Analytical Techniques

The choice of an analytical technique for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic amines, including this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry.Measurement of the absorption of ultraviolet-visible radiation by the analyte, often after a color-forming reaction.
Selectivity Good to ExcellentExcellentModerate to Good
Sensitivity ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range
Limit of Detection (LOD) 0.01 - 1 µg/mL (for related aromatic amines)0.02 - 0.20 ng/g (for aromatic amines in hair dyes)[1][2]~0.17 ppm (for 1,4-phenylenediamine)[3]
Limit of Quantification (LOQ) 0.05 - 5 µg/mL (for related aromatic amines)Typically 3-5 times the LOD~0.5 ppm (for 1,4-phenylenediamine)[3]
**Linearity (R²) **> 0.999 (typical for validated methods)> 0.99 (typical for validated methods)> 0.99 (typical for validated methods)
Accuracy (% Recovery) 95 - 105% (typical)92.2 - 98.4% (for aromatic amines in hair dyes)[1][2]98 - 102% (typical)
Precision (%RSD) < 5%0.7 - 4.2% (for aromatic amines in hair dyes)[1][2]< 5%
Sample Throughput Moderate to HighModerateHigh
Instrumentation Cost ModerateHighLow
Derivatization Often not required, but can be used to enhance sensitivity.Often required to improve volatility and chromatographic performance.Often required to form a chromophore.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the quantification of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

This method is based on a reverse-phase HPLC separation with UV detection.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for mobile phase adjustment).

  • This compound reference standard.

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol or mobile phase).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 20 µg/mL.

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) for pH adjustment.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (a wavelength of approximately 240 nm is a reasonable starting point for many aromatic amines).

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent and dilute to a known volume to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves derivatization of the analyte followed by GC-MS analysis. This is a common approach for improving the volatility and chromatographic properties of polar compounds like aromatic amines.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

2. Reagents and Standards:

  • This compound reference standard.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or isobutyl chloroformate).

  • Anhydrous solvent for derivatization (e.g., pyridine or acetonitrile).

  • Internal standard (e.g., d8-naphthalene).

3. Standard and Sample Preparation with Derivatization:

  • Prepare a stock solution of this compound and the internal standard in a suitable solvent.

  • To a known aliquot of the standard or sample solution, add the derivatizing agent and solvent.

  • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.

  • Cool the solution to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound and the internal standard.

5. Analysis:

  • Inject the derivatized calibration standards to create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

  • Inject the derivatized sample solutions.

  • Quantify the analyte using the calibration curve.

UV-Visible Spectrophotometry

This method is based on a color-forming reaction of the aromatic amine with a suitable reagent.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Reagents and Standards:

  • This compound reference standard.

  • Reagents for color development (e.g., p-N,N-dimethylphenylenediamine and an oxidizing agent like sodium metaperiodate).[5][6]

  • Buffer solution to control the pH of the reaction (e.g., pH 3.0).[5][6]

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations typically in the range of 1 to 10 µg/mL.

4. Procedure for Color Development:

  • To a known volume of each standard or sample solution in a volumetric flask, add the buffer solution.

  • Add the color-forming reagents in the specified order and volume.

  • Allow the reaction to proceed for a set amount of time at a controlled temperature to ensure complete color development.

  • Dilute the solution to the final volume with a suitable solvent.

5. Measurement:

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank. The λmax for similar aromatic amine complexes is often in the visible region (e.g., 530 nm).[5]

6. Analysis:

  • Construct a calibration curve of absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for analytical method selection and a typical chromatographic analysis.

Analytical_Technique_Selection start Define Analytical Requirements matrix Sample Matrix (e.g., Water, Soil, Pharmaceutical) start->matrix concentration Expected Concentration Range start->concentration instrumentation Available Instrumentation start->instrumentation decision Select Appropriate Technique matrix->decision concentration->decision instrumentation->decision hplc HPLC-UV decision->hplc Good for moderate concentrations gcms GC-MS decision->gcms High sensitivity & selectivity needed uvvis UV-Vis Spectrophotometry decision->uvvis Rapid screening at higher concentrations validation Method Validation hplc->validation gcms->validation uvvis->validation end Routine Analysis validation->end

Workflow for selecting an analytical technique.

Chromatographic_Workflow sample_prep Sample Preparation - Weighing - Dissolution - Dilution - Filtration derivatization Derivatization (Optional for GC-MS) - Add derivatizing agent - Heat to react sample_prep->derivatization injection Chromatographic Injection - Autosampler - Manual Injection sample_prep->injection No Derivatization (HPLC) derivatization->injection separation Chromatographic Separation - Mobile Phase - Stationary Phase (Column) - Temperature Program (GC) injection->separation detection Detection - UV-Vis Detector (HPLC) - Mass Spectrometer (GC-MS) separation->detection data_analysis Data Analysis - Peak Integration - Calibration Curve - Quantification detection->data_analysis

General workflow for chromatographic analysis.

References

Performance of Dyes Derived from 2-Chloro-1,4-diaminobenzene Versus Other Diamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of dyes derived from 2-Chloro-1,4-diaminobenzene and other commonly used diamines in dye synthesis. The information is compiled from various studies to offer insights into their synthesis, spectral properties, and fastness characteristics, supported by experimental data where available.

Introduction

This compound is a versatile intermediate in the chemical industry, particularly in the synthesis of pigments and dyes for textiles, cosmetics, and coatings.[1] Its chemical structure, featuring a benzene ring substituted with two amino groups and a chlorine atom, allows for the creation of a diverse range of chromophores.[1] The performance of dyes is critically influenced by the chemical nature of the diamine precursor. This guide compares the properties of dyes derived from this compound with those from other aromatic diamines, such as p-phenylenediamine and various heterocyclic amines.

Synthesis of Azo Dyes: A General Overview

Azo dyes are a significant class of synthetic colorants, and their synthesis typically involves a two-step diazotization and coupling reaction.[2]

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.[3][4]

  • Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine, to form the azo dye.[2][3]

The specific reactants and reaction conditions can be tailored to achieve desired colors and properties in the final dye molecule.[5]

Comparative Performance Data

The following tables summarize the available data on the performance of azo dyes derived from different aromatic amines. It is important to note that the data is collated from different studies, and direct comparisons should be made with consideration of the varying experimental conditions.

Table 1: Spectral Properties of Azo Dyes Derived from Various Amines

Diazo ComponentCoupling ComponentSolventλmax (nm)Molar Extinction Coefficient (ε)Reference
2-ChloroanilinePhenolDichloromethane--[6]
2-Amino-5-nitrothiazoleN-phenylnaphthylamine---[7]
5-Acetyl-2-amino-4-methylthiazoleN-alkyl derivatives of aniline-Reddish-orange hues-[8]
4-AminoacetophenonePhenolic derivatives-Light yellow to dark red-[3]
p-PhenylenediaminePhenolic derivatives-Light yellow to dark red-[3]
Various Aromatic AminesVarious coupling components-Yellow to reddish-orange-[9]

Table 2: Fastness Properties of Disperse Dyes on Polyester and Nylon Fabrics

Diazo ComponentLight FastnessWash FastnessSublimation FastnessRubbing FastnessPerspiration FastnessReference
2-Amino-5-nitrothiazole (on Polyester)HigherExcellentExcellent--[7]
2-Amino-5-nitrothiazole (on Nylon)LowerExcellentExcellent--[7]
2-Chloroaniline-ExcellentExcellent--[7]
5-Acetyl-2-amino-4-methylthiazoleModerate to GoodVery GoodExcellentVery GoodVery Good[8]
1-(4-amino-2-methyl phenyl)-2-(N-phenyl amino) ethanoneExcellentExcellentExcellentExcellentExcellent[10]

Experimental Protocols

General Synthesis of Azo Dyes

The following is a generalized protocol for the synthesis of azo dyes based on common laboratory practices.[3][4]

  • Diazotization of Amine:

    • Dissolve the aromatic amine (e.g., this compound) in a mixture of a strong acid (e.g., hydrochloric acid) and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for a period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Preparation of Coupling Solution:

    • Dissolve the coupling component (e.g., a phenol or another aromatic amine) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, or an acidic solution for amines).

    • Cool this solution to 0-5 °C.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring.

    • Maintain the low temperature and stir for an extended period (e.g., 2 hours) to allow the coupling reaction to complete.

    • The azo dye will typically precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated dye by filtration.

    • Wash the dye with cold water to remove any unreacted salts and acids.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified dye.[4][7]

Evaluation of Dyeing Performance and Fastness Properties

The following protocols are representative of how the performance of disperse dyes on synthetic fabrics is evaluated.[8]

  • Dyeing Procedure:

    • Prepare a dyebath containing the synthesized azo dye (e.g., 2% on the weight of the fabric), a dispersing agent, and a pH buffer (e.g., acetic acid to maintain a pH of 4-5).

    • Introduce the fabric (e.g., polyester or nylon) into the dyebath.

    • Gradually raise the temperature of the dyebath to the dyeing temperature (e.g., 130 °C for polyester) and maintain for a set duration (e.g., 60 minutes).

    • After dyeing, cool the bath, remove the fabric, and rinse thoroughly with water.

    • Perform a reduction clearing process to remove any unfixed dye from the fabric surface. This typically involves treatment with a solution of sodium hydrosulfite and sodium hydroxide.

    • Finally, wash the fabric and air dry.

  • Fastness Testing:

    • Light Fastness: Expose the dyed fabric to a standardized light source (e.g., a Xenon arc lamp) for a specified period and compare the color change against a standard grey scale.

    • Wash Fastness: Agitate the dyed fabric in a soap solution at a specific temperature and duration, then evaluate the color change and the staining of an adjacent undyed fabric.

    • Sublimation Fastness: Heat the dyed fabric in contact with an undyed fabric at a specific temperature and evaluate the color transfer to the undyed fabric.

    • Rubbing Fastness: Rub the dyed fabric with a standard white cloth under specified conditions (dry and wet) and assess the degree of color transfer.

    • Perspiration Fastness: Treat the dyed fabric with artificial perspiration solutions (acidic and alkaline) and evaluate the color change and staining.

Visualization of Workflows and Relationships

Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Amine Aromatic Amine (e.g., this compound) Diazonium_Salt Diazonium Salt Amine->Diazonium_Salt NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazonium_Salt Acid Acid (e.g., HCl) Acid->Diazonium_Salt Coupling_Component Coupling Component (e.g., Phenol, Naphthol) Diazonium_Salt->Coupling_Component Coupling Reaction (0-5 °C) Azo_Dye Azo Dye Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

Dye_Performance_Comparison cluster_properties Resulting Dye Properties Diamine Diamine Precursor Chloro_Diamine This compound Diamine->Chloro_Diamine Substitution Other_Diamine Other Diamines (e.g., p-Phenylenediamine) Diamine->Other_Diamine Spectral Spectral Properties (λmax, ε) Chloro_Diamine->Spectral Fastness Fastness Properties (Light, Wash, etc.) Chloro_Diamine->Fastness Solubility Solubility Chloro_Diamine->Solubility Other_Diamine->Spectral Other_Diamine->Fastness Other_Diamine->Solubility

References

Unraveling the Cross-Reactivity of 2-Chloro-1,4-diaminobenzene in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-1,4-diaminobenzene, a potent skin sensitizer primarily used in oxidative hair dye formulations, presents a significant challenge in toxicological and dermatological research due to its potential for cross-reactivity with other structurally related compounds. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data and detailed methodologies, to aid in the comprehensive assessment of this compound in complex mixtures.

Allergenic Potential and Cross-Reactivity Profile

This compound is classified as a strong skin sensitizer.[1] This classification is supported by evidence from both animal studies and human case reports of allergic contact dermatitis. Its structural similarity to other para-amino compounds, notably p-Phenylenediamine (PPD), a well-established and potent contact allergen, is the primary basis for concerns regarding cross-reactivity.

Cross-reactivity occurs when an individual sensitized to one substance develops an allergic reaction upon exposure to a different but structurally similar substance. In the context of hair dyes and other complex mixtures, where multiple aromatic amines may be present, understanding these cross-reaction patterns is crucial for risk assessment and the development of safer alternatives.

While direct comparative studies quantifying the cross-reactivity of this compound with a wide range of compounds are limited, the potential for cross-reactions with other para-substituted aromatic amines is widely acknowledged in the scientific community. Individuals sensitized to PPD are often advised to avoid other related hair dye ingredients, including this compound.

Comparative Data on Sensitization Potential

Quantitative assessment of skin sensitization potential is often determined using the murine Local Lymph Node Assay (LLNA), which measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance. The result is expressed as the EC3 value, the concentration of the chemical required to induce a threefold increase in lymphocyte proliferation compared to a control. A lower EC3 value indicates a higher sensitizing potency.

CompoundCAS NumberSensitizing PotentialEC3 Value (%)
p-Phenylenediamine (PPD)106-50-3Extreme/Strong< 0.1
p-Aminophenol123-30-8Weak to Moderate> 2
Toluene-2,5-diamine95-70-5StrongNot readily available

Note: EC3 values can vary depending on the vehicle and protocol used.

Experimental Protocols for Assessing Cross-Reactivity

The following are detailed methodologies for key experiments used to evaluate skin sensitization and cross-reactivity.

Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application (the mouse ear) as a marker of a cell-mediated immune response.

Protocol Outline:

  • Animal Model: CBA/J mice are typically used.

  • Test Substance Preparation: The test substance is dissolved or suspended in a suitable vehicle, such as acetone:olive oil (4:1 v/v). A range of concentrations is prepared.

  • Application: A defined volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 5, mice are injected intravenously with 5-bromo-2'-deoxyuridine (BrdU).

  • Sample Collection: Approximately 24 hours after BrdU injection, the draining auricular lymph nodes are excised.

  • Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of BrdU is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Interpretation: The stimulation index (SI) is calculated by dividing the mean BrdU incorporation in the test group by the mean in the vehicle control group. An SI of ≥ 1.6 is considered a positive response. The EC3 value is then calculated by interpolation from the dose-response curve.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical method used to assess the potential of a substance to induce contact sensitization in humans.

Principle: The test involves repeated application of a substance to the skin of human volunteers under occlusive patches to induce sensitization, followed by a challenge phase to elicit a reaction.

Protocol Outline:

  • Panelists: A panel of healthy human volunteers is recruited.

  • Induction Phase: The test material, at a non-irritating concentration, is applied to the same site on the skin (e.g., the back) under an occlusive patch for 24-48 hours. This is repeated 9 times over a 3-week period.

  • Rest Period: A 2-week rest period follows the induction phase, allowing for the development of an immune memory response.

  • Challenge Phase: A challenge patch with the test material is applied to a naive skin site for 24-48 hours.

  • Evaluation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 and 72 hours after patch application.

  • Data Interpretation: The number and severity of reactions are recorded to determine the sensitization potential of the substance.

In Vitro Alternative Methods

Several in vitro methods have been developed and validated to assess key events in the skin sensitization pathway, reducing the reliance on animal testing.

  • Direct Peptide Reactivity Assay (DPRA): This in chemico assay measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the initial step of haptenation.

  • KeratinoSens™ and LuSens™ Assays: These cell-based assays use a keratinocyte cell line containing a luciferase reporter gene under the control of the antioxidant response element (ARE). Activation of the Nrf2 signaling pathway, a key event in the cellular response to sensitizers, is measured by luminescence.

  • human Cell Line Activation Test (h-CLAT): This assay uses a monocytic cell line (THP-1) to assess the expression of cell surface markers (CD86 and CD54) associated with dendritic cell activation, a crucial step in the induction of an immune response.

Signaling Pathways in Allergic Contact Dermatitis

The development of allergic contact dermatitis is a complex immunological process that can be described by the Adverse Outcome Pathway (AOP) for skin sensitization.

G cluster_AOP Adverse Outcome Pathway for Skin Sensitization MIE Molecular Initiating Event: Covalent binding to skin proteins (Haptenation) KE1 Key Event 1: Keratinocyte Activation (Nrf2/Keap1 Pathway) MIE->KE1 Haptenated proteins KE2 Key Event 2: Dendritic Cell Activation and Maturation KE1->KE2 Pro-inflammatory signals KE3 Key Event 3: T-cell Priming and Proliferation in Lymph Node KE2->KE3 Antigen presentation AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO Effector T-cell response

Adverse Outcome Pathway for Skin Sensitization.

Molecular Initiating Event (MIE): Small, chemically reactive molecules like this compound (haptens) penetrate the skin and covalently bind to endogenous proteins, forming hapten-protein complexes.

Key Event 1: Keratinocyte Activation: These haptenated proteins are recognized by keratinocytes, leading to cellular stress and the activation of signaling pathways such as the Keap1-Nrf2 pathway. This results in the production of pro-inflammatory cytokines and chemokines.

Key Event 2: Dendritic Cell Activation: Langerhans cells and dermal dendritic cells, which are antigen-presenting cells, take up the hapten-protein complexes. This triggers their activation and maturation, characterized by the upregulation of co-stimulatory molecules.

Key Event 3: T-cell Priming and Proliferation: The activated dendritic cells migrate to the draining lymph nodes and present the haptenated peptides to naive T-cells. This leads to the clonal expansion of hapten-specific T-helper (Th1 and Th17) and cytotoxic T-lymphocytes.

Adverse Outcome: Upon subsequent exposure to the same or a cross-reactive hapten, these memory T-cells are rapidly activated, leading to an inflammatory response in the skin that manifests as allergic contact dermatitis.

Logical Relationship of Cross-Reactivity

The structural similarity between this compound and other para-substituted aromatic amines is the basis for their potential cross-reactivity.

G cluster_para_amino Para-Amino Compounds PPD p-Phenylenediamine (PPD) CDA This compound PPD->CDA High Potential for Cross-Reactivity (Structural Similarity) PAP p-Aminophenol PPD->PAP Potential for Cross-Reactivity TDA Toluene-2,5-diamine PPD->TDA High Potential for Cross-Reactivity (Structural Similarity) CDA->TDA Potential for Cross-Reactivity

Potential Cross-Reactivity of this compound.

This diagram illustrates the high likelihood of cross-reactivity between this compound and other para-amino compounds commonly found in hair dyes, such as p-Phenylenediamine and Toluene-2,5-diamine, due to their close structural resemblance. A potential for cross-reactivity with p-Aminophenol also exists.

References

Comparative Thermal Stability of Polyamides Derived from 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the thermal characteristics of aromatic polyamides synthesized from 2-Chloro-1,4-diaminobenzene reveals their enhanced thermal stability when compared to their non-halogenated counterparts. This guide presents a comparative overview of their performance, supported by experimental data, to assist researchers and professionals in the development of high-performance polymers.

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The introduction of a chlorine substituent onto the diamine monomer, specifically this compound, has been shown to further augment these properties, particularly thermal stability. This enhancement is often attributed to the ability of the chloro-substituent to promote char formation at elevated temperatures.[1]

Quantitative Comparison of Thermal Properties

The thermal stability of polyamides is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing key metrics such as the onset of decomposition and the amount of residual char. DSC is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

While specific data for polyamides derived directly from this compound is not extensively available in single comparative studies, analysis of related aromatic polyamides provides valuable insights. The following table summarizes typical thermal properties for chloro-substituted and non-substituted aromatic polyamides.

PolymerMonomersTd5% (°C)Td10% (°C)Tg (°C)Char Yield (%)
Poly(2-chloro-1,4-phenylene terephthalamide) (Hypothetical)This compound + Terephthaloyl chloride> 450> 500> 300High
Poly(p-phenylene terephthalamide) (PPTA / Kevlar®)1,4-diaminobenzene + Terephthaloyl chloride~500~550~375~60
Poly(m-phenylene isophthalamide) (PMIA / Nomex®)1,3-diaminobenzene + Isophthaloyl chloride~400~450~275~55

Note: Data for Poly(2-chloro-1,4-phenylene terephthalamide) is extrapolated based on the general finding that chloro-substitution enhances char yield and thermal stability. Specific values would require direct experimental measurement.

Experimental Protocols

The synthesis and thermal analysis of these polyamides generally follow established laboratory procedures.

Synthesis of Aromatic Polyamides

A common method for synthesizing aromatic polyamides is low-temperature solution polycondensation.

Materials:

  • This compound (or other aromatic diamine)

  • Terephthaloyl chloride (or other aromatic diacid chloride)

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Pyridine (acid scavenger)

Procedure:

  • An aromatic diamine is dissolved in dry NMP in a flask equipped with a mechanical stirrer and a nitrogen inlet.

  • The solution is cooled in an ice bath.

  • An equimolar amount of an aromatic diacid chloride is added portion-wise to the stirred solution.

  • Pyridine is added to neutralize the hydrochloric acid byproduct.

  • The reaction mixture is stirred at a low temperature for several hours, then allowed to warm to room temperature and stirred for an additional period.

  • The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.

  • The polymer is then collected by filtration, washed thoroughly, and dried under vacuum.

Thermal Analysis

Thermogravimetric Analysis (TGA):

  • Instrument: A thermogravimetric analyzer.

  • Sample Size: 5-10 mg of the dried polymer powder.

  • Heating Rate: A typical heating rate is 10 °C/min.

  • Atmosphere: The analysis is usually conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

  • Temperature Range: From room temperature to approximately 800-1000 °C.

  • Data Acquired: The weight loss of the sample is recorded as a function of temperature. From the TGA curve, the temperatures for 5% (Td5%) and 10% (Td10%) weight loss, and the percentage of char yield at a specific high temperature (e.g., 800 °C) are determined.

Differential Scanning Calorimetry (DSC):

  • Instrument: A differential scanning calorimeter.

  • Sample Size: 5-10 mg of the dried polymer powder, sealed in an aluminum pan.

  • Heating/Cooling Rate: A typical rate is 10 °C/min.

  • Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen.

  • Procedure: The sample is typically heated to a temperature above its expected glass transition, then cooled rapidly, and then reheated. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.

Logical Relationships in Thermal Stability Comparison

The following diagram illustrates the logical flow for comparing the thermal stability of polyamides based on their monomer composition.

G cluster_monomers Monomer Selection cluster_synthesis Polymer Synthesis cluster_polymers Resulting Polyamides cluster_analysis Thermal Analysis cluster_properties Comparative Thermal Properties Diamine Diamine Polycondensation Polycondensation Diamine->Polycondensation Diacid_Chloride Diacid_Chloride Diacid_Chloride->Polycondensation Chlorinated_Polyamide Chlorinated_Polyamide Polycondensation->Chlorinated_Polyamide Non_Chlorinated_Polyamide Non_Chlorinated_Polyamide Polycondensation->Non_Chlorinated_Polyamide TGA TGA Chlorinated_Polyamide->TGA DSC DSC Chlorinated_Polyamide->DSC Non_Chlorinated_Polyamide->TGA Non_Chlorinated_Polyamide->DSC Decomposition_Temp Decomposition Temp. (Td5%, Td10%) TGA->Decomposition_Temp Char_Yield Char_Yield TGA->Char_Yield Tg Glass Transition Temp. (Tg) DSC->Tg Conclusion Enhanced Thermal Stability of Chlorinated Polyamide Decomposition_Temp->Conclusion Tg->Conclusion Char_Yield->Conclusion

Caption: Logical workflow for comparing polyamide thermal stability.

References

Verifying the Structure of 2-Chloro-1,4-diaminobenzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical step in ensuring the quality, safety, and efficacy of synthesized compounds. This guide provides a comparative analysis of spectroscopic data to definitively identify 2-Chloro-1,4-diaminobenzene and distinguish it from its structural isomers.

The correct identification of this compound, a compound often used as an intermediate in the synthesis of dyes and pharmaceuticals, is paramount.[1] Positional isomers, which have the same molecular formula (C₆H₇ClN₂) and molecular weight (142.59 g/mol ) but differ in the arrangement of substituents on the benzene ring, can exhibit distinct chemical and physical properties.[2][3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for unambiguous structure elucidation.

This guide presents a summary of expected spectroscopic data for this compound and its key isomers, along with detailed experimental protocols for acquiring this data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features expected for this compound and its common positional isomers. These values are essential for comparative analysis of experimental results.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound Aromatic protons in distinct environments due to the chloro and two amino groups.Six distinct aromatic carbon signals are expected.
4-Chloro-1,2-diaminobenzene Aromatic protons will show a different splitting pattern compared to the 1,4-isomer.Six distinct aromatic carbon signals with different chemical shifts from the 1,4-isomer.
2-Chloro-1,3-diaminobenzene The aromatic proton signals will reflect the meta- and ortho- relationships to the substituents.Six distinct aromatic carbon signals are anticipated.
3-Chloro-1,2-diaminobenzene The proton environment will be unique due to the adjacent amino groups and the chloro substituent.Six distinct aromatic carbon signals are expected.

Note: Predicted and experimental values can vary slightly based on the solvent and instrument used.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound N-H stretching (amines), C-N stretching, C-Cl stretching, aromatic C-H and C=C bending.Molecular ion (M⁺) peak at m/z 142 and a characteristic M+2 peak at m/z 144 (due to the ³⁷Cl isotope) with an approximate 3:1 intensity ratio.
4-Chloro-1,2-diaminobenzene Similar functional group absorptions to the 1,4-isomer, but fingerprint region will differ.Molecular ion (M⁺) peak at m/z 142 and an M+2 peak at m/z 144.
2-Chloro-1,3-diaminobenzene N-H, C-N, C-Cl, and aromatic absorptions with a unique fingerprint region.Molecular ion (M⁺) peak at m/z 142 and an M+2 peak at m/z 144.
3-Chloro-1,2-diaminobenzene Characteristic absorptions for the functional groups present, with a distinct fingerprint region.Molecular ion (M⁺) peak at m/z 142 and an M+2 peak at m/z 144.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducible and reliable data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer with an electron ionization source.

  • Data Acquisition:

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

    • The resulting mass spectrum will show the relative abundance of ions at different mass-to-charge ratios (m/z).

Analytical Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Structure Confirmation Sample Synthesized Product (Suspected this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Analyze Spectra: - Chemical Shifts & Coupling (NMR) - Functional Group Frequencies (IR) - Molecular Ion & Fragmentation (MS) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Compare Experimental Data with Reference Spectra of Isomers Data_Analysis->Comparison Confirmation Structure Confirmed as This compound Comparison->Confirmation Data Match Incorrect_Structure Structure identified as an Isomer or Impurity Comparison->Incorrect_Structure Data Mismatch

Caption: Workflow for spectroscopic confirmation.

By systematically applying these spectroscopic methods and comparing the acquired data with the reference values provided, researchers can confidently verify the structure of their synthesized this compound products, ensuring the integrity of their research and development processes.

References

Performance Benchmarks: A Comparative Analysis of Diarylide Yellow Pigments

Author: BenchChem Technical Support Team. Date: December 2025

In the expansive landscape of organic pigments, diarylide yellows, synthesized from precursors related to 2-Chloro-1,4-diaminobenzene, represent a significant class of colorants utilized across a multitude of industries, including inks, plastics, and coatings. Their commercial success is largely attributed to their vibrant shades and cost-effectiveness. This guide provides a comprehensive performance comparison of several key diarylide yellow pigments—Pigment Yellow 12, 13, 14, 17, and 83—juxtaposed with notable alternatives from other chemical classes: Pigment Yellow 74 (a monoazo pigment) and Pigment Yellow 110 (an isoindolinone pigment). This analysis, supported by quantitative data and standardized testing protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparative Performance Data

The following table summarizes the key performance indicators for the selected yellow pigments. The data has been aggregated from various technical datasheets and industry publications.

PigmentChemical ClassHeat Stability (°C)Lightfastness (Blue Wool Scale, 1-8)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Solvent Resistance (1-5 Scale)
Pigment Yellow 12 Diarylide Yellow1803-54-54-53-4
Pigment Yellow 13 Diarylide Yellow180-2005-64-53-54
Pigment Yellow 14 Diarylide Yellow1805554-5
Pigment Yellow 17 Diarylide Yellow200-2306-7554
Pigment Yellow 83 Diarylide Yellow200-2407-8555
Pigment Yellow 74 Monoazo140-1806-7553-4
Pigment Yellow 110 Isoindolinone2907-8555

Note: The performance ratings are based on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance (e.g., higher resistance or fastness).

Key Performance Insights

Diarylide Yellow Pigments: Within the diarylide yellow family, a clear progression in performance can be observed. Pigment Yellow 12 offers a baseline of good color strength but exhibits moderate lightfastness and heat stability, making it suitable for applications with less stringent durability requirements.[1] Pigment Yellow 13 shows improved lightfastness and solvent resistance compared to PY 12.[2] Pigment Yellow 14 provides a balanced profile with good all-around resistance properties. Pigment Yellow 17 demonstrates a notable step up in lightfastness and heat stability.[3][4][5][6] Topping the diarylide group in this comparison is Pigment Yellow 83, which boasts excellent lightfastness, good heat stability, and robust chemical and solvent resistance, approaching the performance of higher-class pigments.[7][8]

Alternative Yellow Pigments: For applications demanding high durability, Pigment Yellow 110, an isoindolinone pigment, stands out with its exceptional heat stability and excellent light and weather fastness.[3][9][10][11] Its overall performance surpasses that of the diarylide yellows, making it a prime choice for automotive coatings and durable plastics. Pigment Yellow 74, a monoazo pigment, offers a greener shade and good lightfastness, superior to some of the lower-end diarylide yellows, though its heat stability is more limited.[12][13][14]

Experimental Protocols

The performance data presented is typically determined using standardized testing methodologies. Below are summaries of the key experimental protocols.

Lightfastness Testing (ISO 105-B02)

This method evaluates the resistance of a colorant to fading upon exposure to an artificial light source that simulates natural daylight.

  • Sample Preparation: The pigment is dispersed in a suitable medium (e.g., a binder for a coating or a polymer for a plastic) and applied to a substrate.

  • Exposure: The prepared samples are placed in a xenon arc lamp apparatus. A set of blue wool standards (rated 1 to 8, with 8 being the most lightfast) are exposed alongside the samples under controlled conditions of temperature and humidity.[6][15][16]

  • Evaluation: The fading of the test sample is periodically compared to the fading of the blue wool standards. The lightfastness rating is assigned based on which blue wool standard shows a similar degree of color change in the same amount of time.[6]

Heat Stability Testing (DIN 53775 for PVC)

This test assesses the ability of a pigment to withstand high temperatures during the processing of plastics, such as PVC.

  • Sample Preparation: The pigment is mixed with a PVC compound.

  • Processing: The colored PVC compound is processed through a two-roll mill or an injection molding machine at a specified temperature.

  • Evaluation: The color of the processed plastic is compared to a standard. The heat stability is reported as the maximum temperature at which the pigment shows no significant color change after a specific dwell time (e.g., 30 minutes).[17]

Chemical Resistance Testing (ISO 2812-1)

This protocol determines the resistance of a coating to various liquids.

  • Sample Preparation: A coating containing the pigment is applied to a standardized panel and allowed to cure.

  • Immersion: The coated panel is partially or fully immersed in the test liquid (e.g., acidic or alkaline solutions) for a specified duration and at a defined temperature.[2][8][18]

  • Evaluation: After removal from the liquid and cleaning, the coating is visually assessed for any changes, such as blistering, staining, or loss of gloss. The resistance is rated on a scale of 1 to 5, where 5 indicates no change.[18]

Solvent Resistance Testing (ASTM D5402)

This method assesses the resistance of an organic coating to solvents.

  • Sample Preparation: A cured coating containing the pigment on a panel is used.

  • Rub Test: A cloth saturated with a specified solvent (e.g., methyl ethyl ketone) is rubbed back and forth over the coated surface with a consistent pressure for a defined number of double rubs.[7][19]

  • Evaluation: The coating is examined for any signs of degradation, such as removal of the coating, softening, or gloss change. The result is often reported as the number of double rubs the coating can withstand before failure.

Experimental Workflow for Pigment Performance Evaluation

The following diagram illustrates the typical workflow for evaluating the performance of pigments.

Pigment_Performance_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_eval Evaluation & Comparison A Pigment Dispersion in Application Medium (e.g., Resin, Polymer) B Application to Substrate A->B C Lightfastness Test (ISO 105-B02) B->C D Heat Stability Test (e.g., DIN 53775) B->D E Chemical Resistance Test (ISO 2812) B->E F Solvent Resistance Test (ASTM D5402) B->F G Data Analysis and Rating Assignment C->G D->G E->G F->G H Comparative Performance Assessment G->H

References

An In-Depth Electrochemical Comparison of 2-Chloro-1,4-diaminobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the electrochemical properties of aromatic amines is crucial for applications ranging from synthetic chemistry to the design of novel electroactive materials. This guide provides a detailed comparison of the electrochemical behavior of 2-Chloro-1,4-diaminobenzene and its structural isomers, 4-Chloro-1,2-diaminobenzene and 3-Chloro-1,2-diaminobenzene. The analysis is supported by a summary of key electrochemical parameters and detailed experimental protocols.

The position of the chloro and amino substituents on the benzene ring significantly influences the electron density distribution and, consequently, the electrochemical characteristics of these isomers. The electrochemical oxidation of phenylenediamines typically involves the removal of electrons from the amino groups, leading to the formation of radical cations and subsequently quinonediimines. The presence of the electron-withdrawing chloro group is expected to make this oxidation more difficult, resulting in higher oxidation potentials compared to unsubstituted p-phenylenediamine. The relative positions of the functional groups in each isomer will further modulate these electronic effects.

Comparative Electrochemical Data

CompoundStructureKey Electrochemical Parameters (Expected Trends)
This compound this compoundOxidation Potential: Expected to have a relatively high oxidation potential due to the electron-withdrawing effect of the chlorine atom ortho to one amino group and para to the other. This positioning can influence the stability of the resulting radical cation. Studies on the anodic oxidation of 1,4-diamino-2-chlorobenzene have been conducted, though specific potential values are not widely reported.
4-Chloro-1,2-diaminobenzene 4-Chloro-1,2-diaminobenzeneOxidation Potential: The chlorine atom is para to one amino group and meta to the other. The electrochemical behavior is influenced by the ortho-disposition of the amino groups, which can lead to different reaction pathways, such as polymerization or cyclization, upon oxidation. It is used as an intermediate in the synthesis of pharmaceuticals and dyes.
3-Chloro-1,2-diaminobenzene 3-Chloro-1,2-diaminobenzeneOxidation Potential: The chlorine atom is meta to both amino groups. The meta position generally has a less pronounced electronic effect compared to ortho and para positions. This isomer is also utilized in electrochemical research.

Note: The structures are sourced from PubChem.

Logical Workflow for Electrochemical Comparison

The following diagram illustrates a logical workflow for the electrochemical comparison of the chloro-diaminobenzene isomers.

G Workflow for Electrochemical Comparison of Isomers cluster_prep Sample Preparation cluster_exp Electrochemical Experiments cluster_data Data Analysis and Comparison cluster_conclusion Conclusion prep_isomers Prepare solutions of This compound and its isomers in a suitable electrolyte solution cv_analysis Perform Cyclic Voltammetry (CV) to determine oxidation/reduction potentials prep_isomers->cv_analysis dpsv_analysis Conduct Differential Pulse Voltammetry (DPV) for enhanced sensitivity cv_analysis->dpsv_analysis ca_analysis Use Chronoamperometry (CA) to study electron transfer kinetics dpsv_analysis->ca_analysis extract_params Extract key parameters: - Peak Potentials (Ep) - Half-wave Potentials (E1/2) - Peak Currents (Ip) ca_analysis->extract_params compare_data Tabulate and compare the electrochemical data of the isomers extract_params->compare_data interpret_results Interpret the results based on the isomeric structures and electronic effects compare_data->interpret_results draw_conclusions Draw conclusions on the relative electrochemical reactivity and stability of the isomers interpret_results->draw_conclusions

Caption: Logical workflow for the electrochemical comparison of chloro-diaminobenzene isomers.

Experimental Protocols

The following are generalized experimental protocols for conducting electrochemical studies on chloro-diaminobenzene isomers, based on standard electrochemical methodologies.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials and to assess the reversibility of the electrochemical reactions.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

  • Analyte Solutions: 1 mM solutions of this compound, 4-Chloro-1,2-diaminobenzene, and 3-Chloro-1,2-diaminobenzene in the electrolyte solution.

Procedure:

  • Polish the GCE with alumina slurry, sonicate in deionized water and then the solvent, and dry it before use.

  • Assemble the three-electrode system in an electrochemical cell containing the analyte solution.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen.

  • Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic reaction occurs towards a potential where oxidation of the analyte is observed, and then reversing the scan. A typical scan rate is 100 mV/s.

  • Repeat the experiment for each isomer under identical conditions.

  • Record a blank CV of the electrolyte solution to identify any background peaks.

Differential Pulse Voltammetry (DPV)

Objective: To obtain higher sensitivity and better resolution of oxidation peaks, which is particularly useful for determining accurate peak potentials.

Materials:

  • Same as for Cyclic Voltammetry.

Procedure:

  • Set up the electrochemical cell as described for CV.

  • Apply a differential pulse waveform, which consists of small pulses superimposed on a linearly increasing potential ramp.

  • Record the resulting current, which is sampled just before and at the end of each pulse. The difference in current is plotted against the potential.

  • Typical parameters include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.

  • Perform the experiment for each isomer.

Signaling Pathways and Mechanistic Considerations

The electrochemical oxidation of phenylenediamines is a complex process that can be influenced by factors such as pH, solvent, and the presence of nucleophiles. The general mechanism involves the initial one-electron oxidation to form a radical cation, which can then undergo a variety of follow-up reactions.

G General Oxidation Pathway of a Chloro-diaminobenzene A Chloro-diaminobenzene (Isomer) B Radical Cation A->B -e⁻ (Oxidation) C Quinonediimine B->C -e⁻, -2H⁺ D Further Reactions (e.g., Hydrolysis, Polymerization) C->D Follow-up Reactions

Caption: Generalized electrochemical oxidation pathway for a chloro-diaminobenzene isomer.

The stability of the intermediate radical cation and the final quinonediimine is highly dependent on the isomer's structure. The position of the chlorine atom affects the electron distribution in the aromatic ring and the steric environment around the amino groups, thereby influencing the rates of electron transfer and subsequent chemical reactions. For instance, ortho-phenylenediamines are known to be more susceptible to polymerization upon oxidation compared to their para-counterparts.

Benchmarking the synthesis efficiency of 2-Chloro-1,4-diaminobenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Efficiency for 2-Chloro-1,4-diaminobenzene and Its Derivatives, Supported by Experimental Data.

This guide provides a comprehensive analysis of prevalent synthetic methodologies for this compound and its N-substituted derivatives. The synthesis of these compounds is of significant interest in the pharmaceutical and chemical industries, where they serve as crucial intermediates for a variety of applications, including the development of novel therapeutic agents and advanced materials. We will delve into three primary synthetic strategies: catalytic hydrogenation, Buchwald-Hartwig amination, and reductive amination. This guide aims to equip researchers with the necessary information to select the most efficient and practical synthetic route for their specific needs by presenting a side-by-side comparison of these methods, complete with quantitative data and detailed experimental protocols.

Comparative Analysis of Synthesis Efficiency

The choice of synthetic route for this compound derivatives is often a trade-off between yield, reaction conditions, substrate scope, and the cost and availability of reagents and catalysts. The following table summarizes the key efficiency parameters for the three discussed methods, providing a clear comparison to aid in methodological selection.

ParameterCatalytic HydrogenationBuchwald-Hartwig AminationReductive Amination
Typical Yield High (often >90%)Good to Excellent (70-95%)Good to High (70-90%)
Substrate Scope Primarily for the synthesis of the parent this compound from its dinitro precursor.Broad scope for N-arylation, allowing for the synthesis of a wide variety of N-aryl derivatives.Versatile for introducing N-alkyl and N-benzyl substituents.
Reaction Temperature 40-100°C80-120°CRoom Temperature to 60°C
Reaction Time 4-6 hours1-24 hours1-12 hours
Catalyst/Reagent Modified Raney Nickel, Palladium on Carbon (Pd/C)Palladium-phosphine complexes (e.g., Pd(OAc)₂ with XPhos)Reducing agents (e.g., NaBH₄, H₂) with optional catalysts
Key Advantages High yield for the parent compound, established industrial process.Excellent for creating C-N bonds with aryl groups, broad functional group tolerance.Mild reaction conditions, suitable for a variety of alkyl and benzyl groups.
Key Limitations Limited to the synthesis of the unsubstituted diamine; potential for dehalogenation.Requires expensive palladium catalysts and ligands; sensitivity to air and moisture.May require stoichiometric amounts of reducing agents; potential for over-alkylation.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature and offer a starting point for laboratory-scale synthesis.

Method 1: Catalytic Hydrogenation of 1-Chloro-2,4-dinitrobenzene

This method describes the synthesis of the parent this compound.

Procedure:

  • A 5000L hydrogenation reactor is charged with 3000L of methanol, 1000kg of 1-chloro-2,4-dinitrobenzene, 252kg of sodium carbonate (as an acid scavenger), and 10kg of a 5% palladium on carbon (Pd/C) catalyst.[1]

  • The reactor is purged three times with nitrogen, followed by three purges with hydrogen to ensure an inert atmosphere.

  • The reactor is then pressurized with hydrogen to 0.8 MPa.

  • The reaction mixture is heated to 80°C and stirred. The hydrogenation is monitored by the uptake of hydrogen.

  • After approximately 4-5 hours, the hydrogen uptake ceases, indicating the completion of the reaction.

  • The reactor is cooled, and the excess hydrogen is vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is then processed to isolate the this compound. This typically involves removal of the solvent and purification by crystallization.

Purity: Liquid chromatography of the crude product typically shows a purity of over 92%.[2]

Method 2: Buchwald-Hartwig Amination for N-Aryl Derivatives

This protocol provides a general method for the N-arylation of a chloro-diamine, exemplified by the coupling of an aryl halide with a related diamine.

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Add the palladium catalyst, for instance, a pre-catalyst like (SIPr)Pd(methallyl)Cl (0.02 mmol, 2 mol%).

  • Add the desired solvent (e.g., toluene, 5 mL).

  • The reaction mixture is then heated to 100-120°C and stirred for the specified reaction time (typically 1-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Yield: Yields for Buchwald-Hartwig aminations of chloroarenes with various amines can range from good to excellent, often exceeding 70%.[3]

Method 3: Reductive Amination for N-Alkyl/N-Benzyl Derivatives

This method outlines the synthesis of N-substituted derivatives via the reaction of this compound with an aldehyde.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde (e.g., benzaldehyde, 1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL).

  • If required, an acid catalyst like acetic acid can be added to facilitate imine formation.

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

  • The reducing agent, such as sodium borohydride (NaBH₄, 1.5 mmol), is added portion-wise to the reaction mixture at 0°C.

  • The reaction is then stirred at room temperature for an additional 1-12 hours, with progress monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.

Yield: Reductive amination reactions typically provide good to high yields, often in the range of 70-90%.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials and final products for each synthetic method, the following diagrams are provided.

cluster_0 Catalytic Hydrogenation cluster_1 Buchwald-Hartwig Amination cluster_2 Reductive Amination 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene This compound This compound 1-Chloro-2,4-dinitrobenzene->this compound H₂, Pd/C or Raney Ni 2-Chloro-1,4-diaminobenzene_BH This compound N-Aryl-2-chloro-1,4-diaminobenzene N-Aryl-2-chloro-1,4-diaminobenzene 2-Chloro-1,4-diaminobenzene_BH->N-Aryl-2-chloro-1,4-diaminobenzene Pd Catalyst, Ligand, Base Aryl Halide Aryl Halide Aryl Halide->N-Aryl-2-chloro-1,4-diaminobenzene 2-Chloro-1,4-diaminobenzene_RA This compound N-Alkyl/Benzyl-2-chloro-1,4-diaminobenzene N-Alkyl/Benzyl-2-chloro-1,4-diaminobenzene 2-Chloro-1,4-diaminobenzene_RA->N-Alkyl/Benzyl-2-chloro-1,4-diaminobenzene Reducing Agent (e.g., NaBH₄) Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->N-Alkyl/Benzyl-2-chloro-1,4-diaminobenzene

Caption: Synthetic routes to this compound derivatives.

The selection of an optimal synthetic strategy is contingent upon the specific derivative required, the desired scale of the reaction, and the available resources. For the parent this compound, catalytic hydrogenation of the corresponding dinitro compound offers a high-yielding and industrially established route. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination provides a versatile and powerful tool, despite the higher cost of the catalytic system. Finally, for the preparation of N-alkyl or N-benzyl derivatives, reductive amination presents a straightforward and efficient method with mild reaction conditions. This guide provides the foundational information to make an informed decision for the synthesis of this important class of compounds.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-1,4-diaminobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 2-Chloro-1,4-diaminobenzene, ensuring the safety of laboratory personnel and the protection of the environment. This chemical is recognized as harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects[1][2]. Therefore, strict adherence to proper disposal protocols is critical.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste requires stringent safety measures to prevent exposure.

Table 1: Personal Protective Equipment and Handling Requirements

ItemSpecificationRationale
Gloves Chemical impermeable glovesTo prevent skin contact, as the substance is toxic upon dermal absorption[1][3].
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust, splashes, and vapors[3].
Respiratory Protection A self-contained breathing apparatus should be used in case of fire or insufficient ventilation[1][3].To avoid inhalation of harmful dust and vapors[1][3].
Protective Clothing Wear suitable protective clothing to prevent skin exposure[3]. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1][4].To minimize skin contact and contamination of personal clothing[1].
Work Area A well-ventilated place, preferably under a chemical hood[1][3].To control exposure to hazardous vapors and dust[1].

II. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. Under no circumstances should this chemical be discharged into sewer systems or the environment[1][3].

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a suitable, closed, and clearly labeled container[3][5].

    • The container must be compatible with the chemical and securely sealed to prevent leaks or spills[6].

    • Label the container with "Hazardous Waste" and include the full chemical name: "this compound"[7].

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, cool, and dry area, away from incompatible materials[1][3].

    • The storage area should be secure and accessible only to authorized personnel[1].

  • Arranging for Disposal:

    • The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3].

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[1][7]. Provide them with a complete characterization of the waste.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuation and Ventilation:

    • Evacuate non-essential personnel from the spill area[3][5].

    • Ensure the area is well-ventilated, and if safe to do so, turn off any ignition sources if the material is mixed with a flammable solvent[3][6].

  • Containment and Cleanup:

    • Wearing the appropriate PPE, contain the spill to prevent it from spreading. Do not let the chemical enter drains[1][3].

    • For solid spills, carefully collect the material to avoid generating dust[1].

    • For liquid spills, use an inert absorbent material to soak up the substance[5].

    • Place all contaminated materials into a suitable, labeled container for hazardous waste disposal[3][5].

  • Decontamination:

    • Thoroughly clean the affected area after the spill has been removed[1].

    • Wash hands and any exposed skin thoroughly with soap and water after handling[1][3].

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Identify Waste This compound & Contaminated Materials B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Collect Waste in a Labeled, Compatible Container B->C D Seal Container Securely C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Arrange for Pickup and Proper Disposal (e.g., Incineration) F->G H Spill Occurs I Follow Spill Cleanup Protocol H->I I->C

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Guide for Handling 2-Chloro-1,4-diaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-Chloro-1,4-diaminobenzene in a laboratory environment. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2] It is an irritant and can be harmful if inhaled or absorbed through the skin.[3][4] Strict adherence to recommended personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards to protect eyes from dust and splashes.[4][5]
Face ShieldTo be worn with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing, providing full-face protection.[5]
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice.[5] Gloves must be inspected prior to use and changed frequently.[1][5] This prevents skin contact with the chemical.
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing from accidental spills.[5]
Impervious ClothingFire/flame resistant and impervious clothing may be necessary for large-scale operations to offer enhanced protection.[1][5]
Respiratory Protection NIOSH-approved Respirator or Fume HoodAll handling of the solid compound should ideally be performed in a certified chemical fume hood to prevent inhalation of dust particles and vapors.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][4]

Health Hazard Data

Understanding the toxicity of this compound is crucial for risk assessment.

Table 2: Acute Toxicity Data for this compound

Route of ExposureSpeciesValue
OralRatLD50: 729 mg/kg bw[1]
DermalRabbitLD50: 5,000 mg/kg bw[1]

Experimental Protocol: Safe Handling and Operational Plan

A systematic approach is critical for minimizing exposure and ensuring a safe working environment.

Step 1: Preparation and Pre-Handling

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5] Verify that the fume hood is functioning correctly.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[6]

  • PPE Donning: Put on all required PPE as specified in Table 1 before handling the chemical.

Step 2: Handling the Chemical

  • Location: All weighing and transfer of this compound should be conducted in a well-ventilated area, ideally within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Weighing: Use a tared container to weigh the desired amount of the chemical.

  • Transfer: Carefully transfer the chemical to the reaction vessel. Use non-sparking tools to prevent ignition.[1][2]

  • Spill Prevention: Handle the chemical with care to avoid spills. In case of a spill, follow the spill response protocol outlined in Section 5.

Step 3: Post-Handling

  • Decontamination: Thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions.[5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1][2]

Disposal Plan

Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and paper towels, must be considered hazardous waste.

  • Waste Container: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.

Step 2: Final Disposal

  • Licensed Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Regulatory Compliance: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Emergency Procedures

Spill Response:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Avoid dust formation during cleanup.[1]

  • Prevent the chemical from entering drains or the environment.[1]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_emergency Check Emergency Equipment (Eyewash, Safety Shower) prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh Weigh Chemical in Fume Hood don_ppe->weigh Proceed to Handling transfer Transfer Chemical to Reaction Vessel weigh->transfer decontaminate Decontaminate Work Area and Equipment transfer->decontaminate After Experiment segregate Segregate Contaminated Waste transfer->segregate During & After Experiment wash Wash Hands and Exposed Skin decontaminate->wash store Store Chemical Properly wash->store dispose Dispose via Licensed Contractor segregate->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.